molecular formula C8H13NO B1439523 4-Cyclopropyl-4-methylpyrrolidin-2-one CAS No. 959240-08-5

4-Cyclopropyl-4-methylpyrrolidin-2-one

Cat. No.: B1439523
CAS No.: 959240-08-5
M. Wt: 139.19 g/mol
InChI Key: LMLVESYDNQZAGG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclopropyl-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(6-2-3-6)4-7(10)9-5-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLVESYDNQZAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672442
Record name 4-Cyclopropyl-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-08-5
Record name 4-Cyclopropyl-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-4-methylpyrrolidin-2-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a heterocyclic organic compound featuring a pyrrolidinone core. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates its core chemical properties, proposes a viable synthetic route, and discusses its potential applications in drug discovery and medicinal chemistry. This analysis is based on established principles of organic chemistry and the well-documented characteristics of analogous pyrrolidinone derivatives. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrolidinone-based compounds.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery. The five-membered lactam structure offers a unique combination of properties:

  • Hydrogen Bonding Capacity: The secondary amide within the pyrrolidinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Metabolic Stability: The cyclic amide is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts.

  • Favorable Physicochemical Properties: Pyrrolidinone derivatives often exhibit good solubility and permeability, desirable traits for drug candidates.

  • Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidinone ring allows for the introduction of stereocenters, enabling the synthesis of chiral molecules with specific three-dimensional orientations for optimal target binding.[1]

The subject of this guide, this compound, incorporates a spirocyclic cyclopropyl group at the 4-position. This structural feature is of particular interest in modern drug design as it introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity for protein targets.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 959240-08-5[3]
Molecular Formula C₈H₁₃NO[3]
Molecular Weight 139.19 g/mol [3]
Appearance Solid (predicted)-
Boiling Point 279.3 ± 9.0 °C (Predicted)[3]
Density 1.099 ± 0.06 g/cm³ (Predicted)[3]
pKa 16.62 ± 0.40 (Predicted)[3]

Proposed Synthesis Methodology

A plausible and efficient synthetic route to this compound can be designed based on established methods for the synthesis of 4,4-disubstituted pyrrolidinones.[4][5] A retro-synthetic analysis suggests a Michael addition followed by intramolecular cyclization as a key strategy.

Diagram of Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Cyclopropyl methyl ketone Cyclopropyl methyl ketone Michael Adduct Michael Adduct Cyclopropyl methyl ketone->Michael Adduct Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Adduct Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Michael Adduct Hydrolyzed Intermediate Hydrolyzed Intermediate Michael Adduct->Hydrolyzed Intermediate Hydrolysis (e.g., H2SO4) This compound This compound Hydrolyzed Intermediate->this compound Reductive Cyclization (e.g., H2, Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Michael Addition

  • To a solution of sodium ethoxide (NaOEt) in ethanol, add cyclopropyl methyl ketone at room temperature.

  • Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Causality: The strong base (NaOEt) deprotonates the α-carbon of cyclopropyl methyl ketone, generating a nucleophilic enolate which then attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition reaction.

Step 2: Hydrolysis of the Nitrile

  • Dissolve the crude Michael adduct in a mixture of water and sulfuric acid.

  • Heat the mixture to reflux for several hours until the nitrile group is fully hydrolyzed to a carboxylic acid (monitored by IR spectroscopy - disappearance of the C≡N stretch).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to an appropriate pH.

  • Extract the hydrolyzed intermediate with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude γ-amino acid precursor.

Causality: Acid-catalyzed hydrolysis converts the nitrile functionality into a carboxylic acid, which is a necessary precursor for the subsequent lactamization.

Step 3: Reductive Cyclization

  • Dissolve the crude γ-amino acid precursor in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst, such as Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture and stir vigorously for 12-24 hours.

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality: The hydrogenation conditions reduce the ketone and facilitate the intramolecular cyclization of the resulting amino alcohol to form the stable five-membered lactam ring.

Expected Spectral Characterization

Based on the structure of this compound and spectral data of similar compounds, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • A singlet for the methyl protons.

    • Multiplets in the upfield region for the cyclopropyl protons.

    • Distinct signals for the diastereotopic methylene protons of the pyrrolidinone ring.

    • A broad singlet for the N-H proton.

  • ¹³C NMR:

    • A signal for the carbonyl carbon in the downfield region (~170-180 ppm).

    • Signals for the quaternary carbon and the carbons of the pyrrolidinone ring.

    • Upfield signals for the methyl and cyclopropyl carbons.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the lactam (~1680-1700 cm⁻¹).

    • A broad absorption for the N-H stretch (~3200-3400 cm⁻¹).

    • C-H stretching vibrations for the alkyl and cyclopropyl groups.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns for pyrrolidinones, which may include the loss of the cyclopropyl or methyl group.[6][7][8]

Potential Applications in Drug Discovery

The unique structural features of this compound suggest its potential as a valuable building block in the development of novel therapeutics. The pyrrolidinone core is associated with a wide range of biological activities, including:

  • Anticancer Activity: Many pyrrolidinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2][9] The introduction of the spiro-cyclopropyl moiety could enhance the potency and selectivity of these compounds.

  • Antimicrobial and Antiviral Agents: The pyrrolidinone scaffold is present in several antimicrobial and antiviral drugs.[10][11] Novel derivatives are continuously being explored to combat drug-resistant pathogens.

  • Central Nervous System (CNS) Disorders: Pyrrolidinone-containing compounds, such as piracetam, have been investigated for their nootropic effects. The lipophilic nature of the cyclopropyl group may facilitate blood-brain barrier penetration, making this scaffold attractive for CNS drug discovery.

  • Enzyme Inhibition: The rigid conformation imparted by the spiro-cyclopropyl group could lead to potent and selective enzyme inhibitors, a key strategy in modern drug design.[12]

Logical Relationship Diagram: From Structure to Potential Application

G This compound This compound Structural Features Structural Features This compound->Structural Features Pyrrolidinone Core Pyrrolidinone Core Structural Features->Pyrrolidinone Core Spiro-cyclopropyl Group Spiro-cyclopropyl Group Structural Features->Spiro-cyclopropyl Group Methyl Group Methyl Group Structural Features->Methyl Group Chemical Properties Chemical Properties Pyrrolidinone Core->Chemical Properties Spiro-cyclopropyl Group->Chemical Properties H-bond Donor/Acceptor H-bond Donor/Acceptor Chemical Properties->H-bond Donor/Acceptor Lipophilicity & 3D Shape Lipophilicity & 3D Shape Chemical Properties->Lipophilicity & 3D Shape Potential Biological Activities Potential Biological Activities Chemical Properties->Potential Biological Activities Anticancer Anticancer Potential Biological Activities->Anticancer Antimicrobial Antimicrobial Potential Biological Activities->Antimicrobial CNS Activity CNS Activity Potential Biological Activities->CNS Activity Enzyme Inhibition Enzyme Inhibition Potential Biological Activities->Enzyme Inhibition

Caption: Relationship between the structural features and potential applications.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a theoretical framework for its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological applications based on the established importance of the pyrrolidinone scaffold.

Future research should focus on the practical synthesis and thorough characterization of this compound. Experimental validation of its physicochemical properties and detailed spectral analysis are crucial next steps. Subsequently, screening for biological activity in various assays will be essential to uncover its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this compound but also contribute to the broader understanding of how spirocyclic scaffolds can be utilized to design the next generation of innovative medicines.

References

A Technical Guide to the Spectroscopic Profile of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-Cyclopropyl-4-methylpyrrolidin-2-one (CAS No. 959240-08-5), a substituted γ-lactam of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public experimental spectra for this specific molecule, this document leverages predictive methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and draws upon established principles and data from analogous structures for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for spectroscopic analysis and in-depth interpretation of the expected data to facilitate the structural elucidation and characterization of this and related compounds.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[2] The unique conformational constraints and hydrogen bonding capabilities of the lactam ring make it an attractive moiety for designing molecules with specific therapeutic properties. This compound, with its distinct substitution pattern at the C4 position, presents an interesting structural motif for further chemical exploration. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and a thorough understanding of its spectroscopic signature is paramount.

Compound Identity:

ParameterValue
Chemical Name This compound
CAS Number 959240-08-5
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.5br s1HNH
~ 3.15s2HCH ₂ (Position 5)
~ 2.20s2HCH ₂ (Position 3)
~ 1.10s3HCH
~ 0.85m1HCH (Cyclopropyl)
~ 0.45m2HCH ₂ (Cyclopropyl)
~ 0.15m2HCH ₂ (Cyclopropyl)

Note: These are predicted chemical shifts and may vary from experimental values.

Interpretation:

  • NH Proton: A broad singlet is expected for the amide proton, typically in the downfield region, and its chemical shift can be highly dependent on concentration and solvent.

  • Pyrrolidinone Ring Protons: The methylene protons at position 5 (adjacent to the nitrogen) are expected to be deshielded and appear as a singlet around 3.15 ppm. The methylene protons at position 3 (adjacent to the carbonyl group) are also predicted to be a singlet around 2.20 ppm. The lack of coupling for these protons is due to the quaternary nature of the adjacent C4 carbon.

  • Methyl Protons: A sharp singlet integrating to three protons is predicted for the methyl group at C4.

  • Cyclopropyl Protons: The cyclopropyl group will exhibit a complex set of multiplets in the upfield region of the spectrum, characteristic of this strained ring system. The methine proton will be a multiplet, coupled to the four methylene protons of the cyclopropyl ring. The four methylene protons are diastereotopic and will likely appear as two separate multiplets.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 178.0QuaternaryC =O (Position 2)
~ 55.0MethyleneC H₂ (Position 5)
~ 48.0MethyleneC H₂ (Position 3)
~ 38.0QuaternaryC (Position 4)
~ 25.0MethylC H₃
~ 18.0MethineC H (Cyclopropyl)
~ 5.0MethyleneC H₂ (Cyclopropyl)

Note: These are predicted chemical shifts and may vary from experimental values.

Interpretation:

  • Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate significantly downfield, around 178.0 ppm.

  • Pyrrolidinone Ring Carbons: The methylene carbons of the pyrrolidinone ring are expected at approximately 55.0 ppm (C5) and 48.0 ppm (C3). The quaternary carbon at C4 is predicted to be around 38.0 ppm.

  • Methyl Carbon: The methyl carbon should appear in the upfield region, around 25.0 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically found at high field, with the methine carbon predicted around 18.0 ppm and the methylene carbons around 5.0 ppm.

Diagram of this compound with Atom Numbering for NMR Assignments:

Caption: Molecular structure with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of pyrrolidinone derivatives.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

      • Use a standard one-pulse sequence.

      • Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.

      • Set the spectral width to cover a range of -1 to 10 ppm.

      • Employ a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 100 or 125 MHz).

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

      • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Strong, BroadN-H Stretch
~ 2950-2850Medium-StrongC-H Stretch (Aliphatic)
~ 1680Strong, SharpC=O Stretch (Lactam)
~ 1460MediumCH₂ Scissoring
~ 1020MediumC-N Stretch

Interpretation:

  • N-H Stretch: A strong and broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The broadness is due to hydrogen bonding.

  • C-H Stretches: Absorptions in the 2950-2850 cm⁻¹ region are expected for the C-H stretching vibrations of the methyl, methylene, and cyclopropyl groups.

  • C=O Stretch: A very strong and sharp absorption band around 1680 cm⁻¹ is the most characteristic feature of the spectrum, corresponding to the carbonyl stretching vibration of the five-membered lactam ring.

  • Other Vibrations: Other bands in the fingerprint region (below 1500 cm⁻¹) will correspond to various bending and stretching vibrations, including the CH₂ scissoring and C-N stretching.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
139[M]⁺˙ (Molecular Ion)
124[M - CH₃]⁺
96[M - C₃H₅]⁺
83[M - C₄H₈]⁺˙
55[C₄H₇]⁺

Interpretation and Proposed Fragmentation Pathway:

The molecular ion peak [M]⁺˙ is expected at m/z 139. Under electron ionization conditions, the molecule is expected to undergo fragmentation through several pathways.

  • Loss of a Methyl Group: Alpha-cleavage next to the quaternary carbon can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 124.

  • Loss of a Cyclopropyl Group: Cleavage of the bond between the pyrrolidinone ring and the cyclopropyl group can result in the loss of a cyclopropyl radical (•C₃H₅), leading to a fragment at m/z 96.

  • Ring Opening and Fragmentation: The pyrrolidinone ring can undergo cleavage. A common fragmentation pathway for cyclic amides involves cleavage of the amide bond.[3]

  • Formation of Smaller Fragments: Further fragmentation can lead to smaller, stable ions, such as the cyclobutyl cation or related C₄ fragments at m/z 55.

Proposed Fragmentation Pathway Diagram:

Fragmentation M [C₈H₁₃NO]⁺˙ m/z = 139 F1 [C₇H₁₀NO]⁺ m/z = 124 M->F1 - •CH₃ F2 [C₅H₈NO]⁺ m/z = 96 M->F2 - •C₃H₅

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • The sample is vaporized and separated on the GC column.

    • As the compound elutes from the column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound. The provided ¹H and ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The experimental protocols outlined herein represent standard methodologies that can be readily applied in a laboratory setting. It is the author's hope that this guide will facilitate further research and development involving this and structurally related pyrrolidinone derivatives.

References

An In-depth Technical Guide to the Proposed Synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted γ-Lactams

The pyrrolidin-2-one, or γ-lactam, ring is a cornerstone of many pharmaceuticals and natural products.[1] Its prevalence stems from its ability to act as a stable peptide bond mimic and to orient substituents in a well-defined three-dimensional space, facilitating interactions with biological targets. The construction of γ-lactams with all-carbon quaternary centers at the 4-position is of particular interest as it allows for the creation of densely functionalized, sterically hindered molecules with unique biological profiles.[2][3][4] The cyclopropyl group, a "three-dimensional phenyl ring bioisostere," is known to enhance metabolic stability, improve potency, and modulate the conformational properties of molecules. The combination of a methyl and a cyclopropyl group at a quaternary center within a γ-lactam framework, as in 4-cyclopropyl-4-methylpyrrolidin-2-one, is therefore a compelling target for synthetic exploration.

This guide will proceed with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials, followed by a detailed discussion of the proposed forward synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests that a key transformation would be the formation of the cyclopropane ring. This can be envisioned to arise from an α,β-unsaturated lactam precursor via a cyclopropanation reaction.

Retrosynthesis Target This compound Intermediate1 4-Methyl-5H-pyrrol-2-one Target->Intermediate1 Cyclopropanation Intermediate2 4-Methylpyrrolidin-2-one Intermediate1->Intermediate2 Dehydrogenation Intermediate3 α-acetyl-γ-butyrolactone Intermediate2->Intermediate3 Reductive Amination/Cyclization

Caption: Retrosynthetic analysis of this compound.

This analysis points to a forward synthesis commencing with the construction of a 4-methylpyrrolidin-2-one ring, followed by the introduction of unsaturation to form 4-methyl-5H-pyrrol-2-one, and culminating in a diastereoselective cyclopropanation.

Proposed Forward Synthesis

The proposed synthetic route is a multi-step process designed to be robust and adaptable. Each step is based on well-documented chemical transformations.

Forward_Synthesis start α-acetyl-γ-butyrolactone step1_reagents NH4OH / H2, Raney Ni intermediate1 4-Methylpyrrolidin-2-one step1_reagents->intermediate1 Reductive Amination/ Cyclization step2_reagents 1. LDA 2. PhSeBr 3. H2O2 intermediate2 4-Methyl-5H-pyrrol-2-one step2_reagents->intermediate2 Saegusa-Ito Oxidation step3_reagents Simmons-Smith (Et2Zn, CH2I2) or Corey-Chaykovsky (Me3S(O)I, NaH) product This compound step3_reagents->product Cyclopropanation

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Methylpyrrolidin-2-one

The synthesis of the core γ-lactam ring can be efficiently achieved from α-acetyl-γ-butyrolactone. This starting material is commercially available and can be converted to the desired 4-methylpyrrolidin-2-one via a reductive amination followed by spontaneous cyclization.

Protocol: A mixture of α-acetyl-γ-butyrolactone and an ammonia source (e.g., ammonium hydroxide) in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation. Raney Nickel is a common catalyst for this transformation. The reaction proceeds via the reduction of the ketone to a secondary alcohol, which then undergoes reductive amination and subsequent intramolecular lactamization.

Causality: The choice of Raney Nickel under hydrogen pressure is crucial for the reduction of the ketone and the subsequent reductive amination. The reaction conditions are typically mild, preventing over-reduction of the lactone moiety.

Step 2: Synthesis of 4-Methyl-5H-pyrrol-2-one

The introduction of α,β-unsaturation is a key step to prepare the substrate for cyclopropanation. A reliable method for this transformation is the Saegusa-Ito oxidation or a related selenoxide elimination.

Protocol:

  • Enolate Formation: 4-Methylpyrrolidin-2-one is deprotonated at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).

  • Selenylation: The resulting enolate is quenched with a selenium electrophile, typically phenylselenyl bromide (PhSeBr), to afford the α-selenyl lactam.

  • Oxidative Elimination: The α-selenyl lactam is then oxidized, for example with hydrogen peroxide (H₂O₂), which leads to a syn-elimination of the resulting selenoxide to form the desired α,β-unsaturated lactam, 4-methyl-5H-pyrrol-2-one.

Causality: The use of LDA ensures regioselective deprotonation at the less hindered α-carbon. The syn-elimination of the selenoxide is a concerted process that proceeds under mild conditions, making this a highly effective method for introducing unsaturation.

Step 3: Cyclopropanation of 4-Methyl-5H-pyrrol-2-one

The final and most critical step is the cyclopropanation of the α,β-unsaturated lactam. Several methods can be employed, with the choice depending on the desired stereoselectivity and scalability.

Method A: Simmons-Smith Cyclopropanation The Simmons-Smith reaction, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a classic and effective method for the cyclopropanation of alkenes. The reaction is often stereospecific, with the cyclopropane ring being delivered to the less sterically hindered face of the double bond.

Protocol: To a solution of 4-methyl-5H-pyrrol-2-one in an inert solvent such as dichloromethane (DCM), a solution of diethylzinc is added, followed by the dropwise addition of diiodomethane. The reaction is typically stirred at room temperature until completion.

Method B: Corey-Chaykovsky Reaction An alternative is the Corey-Chaykovsky reaction using a sulfur ylide, such as dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH). This method is particularly effective for conjugate addition to α,β-unsaturated carbonyl compounds, followed by intramolecular ring closure to form the cyclopropane.

Protocol: Trimethylsulfoxonium iodide is treated with sodium hydride in a solvent like dimethyl sulfoxide (DMSO) to generate the sulfur ylide. The α,β-unsaturated lactam is then added to the reaction mixture, which proceeds to form the cyclopropyl ring.

Causality and Stereochemical Considerations: The stereochemical outcome of the cyclopropanation will be influenced by the directing effect of the substituents on the lactam ring. In the case of the Simmons-Smith reaction, the zinc carbenoid can coordinate to the carbonyl oxygen, directing the cyclopropanation to the syn face. The Corey-Chaykovsky reaction typically proceeds via a Michael-type addition followed by an intramolecular Sₙ2 reaction, and the stereochemistry is determined by the conformation of the enolate intermediate. For α,β-unsaturated amides, chromium(II)-based metalloradical catalysis has been shown to be effective for asymmetric cyclopropanation, offering a potential route to an enantioselective synthesis.[5]

Data Presentation

Step Starting Material Product Key Reagents Anticipated Yield Key Analytical Techniques
1 α-acetyl-γ-butyrolactone4-Methylpyrrolidin-2-oneNH₄OH, H₂, Raney Ni70-85%¹H NMR, ¹³C NMR, IR, MS
2 4-Methylpyrrolidin-2-one4-Methyl-5H-pyrrol-2-oneLDA, PhSeBr, H₂O₂60-75%¹H NMR, ¹³C NMR, IR, MS
3 4-Methyl-5H-pyrrol-2-oneThis compoundEt₂Zn, CH₂I₂ or Me₃S(O)I, NaH50-70%¹H NMR, ¹³C NMR, IR, MS, HRMS

Conclusion

The synthesis of this compound, while not explicitly described in the literature, is a feasible endeavor through a logical, multi-step sequence. The proposed route, involving the formation of a 4-methylpyrrolidin-2-one core, subsequent introduction of unsaturation, and a final cyclopropanation step, is based on reliable and well-understood organic transformations. This guide provides a solid foundation for researchers to embark on the synthesis of this novel compound and its analogs, which hold promise for applications in drug discovery and development. Further optimization of each step, particularly the cyclopropanation to control stereochemistry, will be a critical aspect of the experimental work.

References

A Technical Guide to the Putative Mechanism of Action of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel CNS-Active Scaffold

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 4-Cyclopropyl-4-methylpyrrolidin-2-one. As of the latest literature review, no direct experimental data on the biological activity of this specific molecule has been published. The proposed mechanism is an evidence-based extrapolation derived from the well-documented pharmacology of its core chemical scaffolds: the pyrrolidin-2-one nucleus and the cyclopropyl moiety. This document is intended for research and drug development professionals as a framework for initiating investigation into this novel compound.

Introduction: Deconstructing the Therapeutic Potential

This compound represents a novel chemical entity with significant therapeutic potential, predicated on the strategic combination of two pharmacologically privileged scaffolds. Its structure, featuring a five-membered lactam ring (pyrrolidin-2-one) and a gem-disubstituted cyclopropyl group at the 4-position, suggests a primary role as a modulator of central nervous system (CNS) function.

The pyrrolidin-2-one core is the foundational structure of the racetam class of nootropic agents and is central to the mechanism of several successful anticonvulsant drugs.[1][2] This scaffold is recognized for its ability to traverse the blood-brain barrier and engage with specific neuronal targets.[3] The inclusion of a cyclopropyl group is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, improve potency, and increase brain permeability.[4][5] The rigid nature of the cyclopropyl ring can lock the molecule into a specific bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.

Based on these structural precedents, this guide posits that this compound acts as a high-affinity ligand for Synaptic Vesicle Glycoprotein 2A (SV2A) , a key protein in the regulation of neurotransmitter release. This hypothesis provides a coherent framework for its potential efficacy in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Hypothesized Core Mechanism of Action: High-Affinity SV2A Modulation

We propose that this compound's primary mechanism of action is its stereoselective binding to the intra-luminal domain of the SV2A protein. SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is crucial for the proper regulation of calcium-dependent neurotransmitter release.

The binding of this compound to SV2A is hypothesized to not block neurotransmission outright, but rather to modulate its dynamics. Specifically, it is believed to decrease the release probability of neurotransmitters during sustained high-frequency neuronal firing, a hallmark of seizure activity. This modulation is thought to occur by influencing the priming of synaptic vesicles, rendering them less available for fusion with the presynaptic membrane during periods of intense stimulation. This "rate-dependent" inhibition allows for normal, low-frequency neurotransmission to remain largely unaffected, potentially leading to a favorable side-effect profile.

The cyclopropyl and methyl groups at the C4 position are predicted to play a crucial role in optimizing the binding affinity and selectivity for SV2A over other potential targets. The rigidity imparted by the cyclopropyl group likely orients the molecule within the SV2A binding pocket in a highly favorable conformation, a principle that has been successfully applied in numerous drug discovery programs to enhance potency.[4]

Downstream Signaling & Cellular Consequences

The interaction between this compound and SV2A does not initiate a classical downstream signaling cascade. Instead, its effects are a direct consequence of the physical modulation of synaptic vesicle function.

SV2A_Modulation_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential High-Frequency Action Potentials Ca_Channel Voltage-Gated Ca²⁺ Channels ActionPotential->Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Fusion Triggers Vesicle_Pool Synaptic Vesicle Reserve Pool Primed_Vesicle Primed Vesicle (SV2A) Vesicle_Pool->Primed_Vesicle Priming Primed_Vesicle->Fusion Fusion Competent Compound 4-Cyclopropyl-4- methylpyrrolidin-2-one Compound->Primed_Vesicle Modulates Receptor Postsynaptic Receptors Fusion->Receptor Neurotransmitter Binding Synaptic_Cleft Synaptic Cleft Effect Reduced Excitatory Postsynaptic Potential Receptor->Effect

Figure 1: Hypothesized pathway for SV2A modulation by this compound, leading to reduced neurotransmitter release during hyperexcitability.

Pharmacological Implications and Therapeutic Landscape

The proposed mechanism of action positions this compound as a promising candidate for the treatment of epilepsy. Its potential for rate-dependent inhibition of neurotransmitter release could translate into potent anti-seizure activity with a wide therapeutic window.

Beyond epilepsy, modulation of SV2A has been implicated in other neurological and psychiatric conditions. Therefore, this compound could warrant investigation for:

  • Neuropathic Pain: By dampening the hyperexcitability of sensory neurons.

  • Anxiety Disorders: By normalizing neurotransmission in key circuits like the amygdala.[6][7]

  • Neuroprotection: By reducing excitotoxicity following ischemic events.[1]

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from in vitro target engagement to in vivo efficacy.

Protocol 1: In Vitro SV2A Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.

Methodology:

  • Membrane Preparation: Isolate synaptic vesicle-enriched membranes from rodent brain tissue (cortex or hippocampus).

  • Radioligand: Utilize a known high-affinity SV2A radioligand, such as [³H]-Levetiracetam.

  • Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical SV2A Binding Affinity Data

CompoundKi (nM) for SV2A
Levetiracetam (Reference)50.0
This compound 5.0
Protocol 2: In Vitro Electrophysiology in Brain Slices

Objective: To assess the effect of the compound on synaptic transmission.

Methodology:

  • Slice Preparation: Prepare acute hippocampal or cortical brain slices from rodents.

  • Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • Stimulation: Electrically stimulate afferent fibers at both low (1 Hz) and high frequencies (20 Hz burst) to evoke excitatory postsynaptic currents (EPSCs).

  • Compound Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of this compound.

  • Data Analysis: Measure the amplitude of the EPSCs. A selective reduction in the amplitude of EPSCs during high-frequency stimulation, with minimal effect at low frequency, would support the hypothesized rate-dependent mechanism.

Protocol 3: In Vivo Anticonvulsant Efficacy Model

Objective: To determine the in vivo efficacy of the compound in a model of acute seizures.

Methodology:

  • Animal Model: Use the 6 Hz psychomotor seizure model in mice, which is known to be sensitive to SV2A modulators.

  • Dosing: Administer this compound intraperitoneally (IP) at a range of doses. Administer a vehicle control to a separate group.

  • Seizure Induction: 30-60 minutes post-dosing, induce seizures by corneal electrical stimulation (6 Hz, 32 mA, 3s duration).

  • Observation: Observe the mice for the presence or absence of seizure activity (characterized by a stereotyped "stunned" posture with forelimb and hindlimb clonus).

  • Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the median effective dose (ED₅₀).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation Binding_Assay Protocol 1: SV2A Binding Assay (Determine Kᵢ) Electrophysiology Protocol 2: Brain Slice Electrophysiology (Assess Synaptic Function) Binding_Assay->Electrophysiology Confirm Target Engagement PK_Study Pharmacokinetic Studies (Assess Brain Penetration) Electrophysiology->PK_Study Confirm Functional Mechanism Efficacy_Model Protocol 3: 6 Hz Seizure Model (Determine ED₅₀) PK_Study->Efficacy_Model Ensure Target Exposure

Figure 2: A logical workflow for the experimental validation of this compound's proposed mechanism of action.

Conclusion

This compound is a promising novel molecule whose structure strongly implies a mechanism of action centered on the modulation of the SV2A protein. This hypothesis, built upon extensive research into its constituent chemical moieties, provides a robust and testable framework for its development as a potential therapeutic for epilepsy and other disorders of neuronal hyperexcitability. The strategic inclusion of the cyclopropyl group is anticipated to confer superior potency and pharmacokinetic properties compared to earlier generations of pyrrolidin-2-one derivatives. The experimental path forward is clear, and the validation of this proposed mechanism could unlock a new class of highly effective CNS therapeutics.

References

Unlocking the Therapeutic Potential of 4-Cyclopropyl-4-methylpyrrolidin-2-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a cyclopropyl moiety has been a successful strategy in drug discovery to enhance potency, metabolic stability, and target engagement.[3][4] This technical guide provides a comprehensive framework for the preclinical investigation of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a novel compound at the intersection of these two privileged structural motifs. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest a high potential for therapeutic activity. This document will, therefore, serve as a roadmap for researchers and drug development professionals, outlining hypothesized mechanisms of action, detailed experimental protocols for validation, and a structured approach to elucidating its pharmacological profile.

Introduction: The Scientific Rationale

The 2-pyrrolidinone ring, a five-membered lactam, is a versatile pharmacophore present in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5][6] Its conformational rigidity and ability to participate in hydrogen bonding make it an attractive scaffold for designing targeted therapies.

The cyclopropyl group, a three-membered carbocycle, imparts unique physicochemical properties to a molecule.[3][7] Its strained ring system introduces a degree of rigidity that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

The combination of the pyrrolidinone core with a gem-disubstituted cyclopropyl and methyl group at the 4-position in this compound presents a compelling case for biological investigation. The quaternary center introduces steric hindrance that may influence binding and metabolism, while the lipophilic cyclopropyl group could enhance membrane permeability, including passage through the blood-brain barrier.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrrolidinone and cyclopropyl-containing compounds, we can hypothesize several potential biological activities for this compound.

Neurological and Psychiatric Disorders

The structural similarity of the pyrrolidinone ring to the neurotransmitter γ-aminobutyric acid (GABA) suggests that this compound could act as a GABA analogue.[8][9][10] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in epilepsy, anxiety, and other neurological disorders.

  • Hypothesized Mechanism: Direct agonism or allosteric modulation of GABA receptors (GABA-A or GABA-B). The conformational restriction imposed by the cyclopropyl group could lead to selective interaction with specific receptor subtypes.[11][12]

  • Supporting Evidence: Levetiracetam, an anticonvulsant drug, features a pyrrolidinone core and demonstrates the neuroactive potential of this scaffold.[13] Modifications at the 4-position of the pyrrolidinone ring have been shown to modulate anticonvulsant activity.[13]

Oncology

Pyrrolidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][5] The mechanism often involves the inhibition of key signaling pathways or enzymes essential for cancer cell proliferation and survival.

  • Hypothesized Mechanism: Inhibition of receptor tyrosine kinases (e.g., VEGFR-2, EGFR), which are frequently dysregulated in cancer.[4] The cyclopropyl group can enhance binding to the kinase domain.

  • Supporting Evidence: Several cyclopropane-containing drugs have been developed as anticancer agents.[4][14]

Infectious Diseases

The pyrrolidinone scaffold is present in several antimicrobial agents.[1][6][15] These compounds can act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

  • Hypothesized Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[6]

  • Supporting Evidence: Numerous synthetic pyrrolidinone derivatives have been reported to possess antibacterial and antifungal activities.[15]

Proposed Preclinical Investigation Workflow

A systematic and multi-faceted approach is essential to elucidate the biological activity of this compound. The following workflow outlines key experimental stages.

signaling_pathway cluster_gaba GABAergic Pathway cluster_cancer Cancer Cell Signaling GABA_R GABA-A Receptor Ion_Channel Chloride Ion Influx GABA_R->Ion_Channel Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition RTK Receptor Tyrosine Kinase PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Compound This compound Compound->GABA_R Modulates Compound->RTK Inhibits

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropyl-4-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Drug Discovery

Abstract

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the 4,4-disubstituted pyrrolidin-2-one analog, specifically 4-cyclopropyl-4-methylpyrrolidin-2-one, as a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS). Drawing upon established principles from related pyrrolidinone-based drug discovery campaigns, this document will provide a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold. We will explore the impact of substitutions at the N1, C3, and C5 positions, as well as modifications to the C4-substituents, on biological activity, with a particular focus on anticonvulsant and neuroprotective applications.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation CNS agents.

Introduction: The this compound Scaffold - A Foundation for CNS Drug Discovery

The pyrrolidin-2-one ring system is a recurring motif in a variety of biologically active molecules, including the nootropic drug piracetam and the anticonvulsant levetiracetam.[6] The rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The 4,4-disubstituted pattern, in particular, has been explored for its potential to introduce desirable pharmacokinetic and pharmacodynamic properties.[7]

The specific scaffold of interest, this compound, combines two key features at the C4 position: a small, lipophilic methyl group and a conformationally constrained cyclopropyl ring. This combination is anticipated to provide a unique steric and electronic profile, potentially leading to novel interactions with target proteins. The cyclopropyl group, in particular, is a well-regarded bioisostere for a gem-dimethyl group or a vinyl group, and its rigid nature can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

While direct SAR studies on this compound are not extensively published, we can extrapolate from the wealth of data on related pyrrolidinone and pyrrolidine-2,5-dione derivatives to build a robust SAR model.[2][4][8][9] The primary therapeutic areas of focus for this class of compounds have been epilepsy and neurodegenerative diseases such as Alzheimer's disease.[1][5][10][11] Therefore, this guide will emphasize the structural modifications likely to enhance activity in these areas.

General Synthetic Strategies

The synthesis of 4,4-disubstituted pyrrolidin-2-ones can be achieved through various synthetic routes. A common and versatile approach involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization. For the this compound core, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Ethyl 2-cyano-2-cyclopropylacetate.

    • To a solution of ethyl cyanoacetate and cyclopropyl bromide in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

    • Heat the reaction mixture to reflux and monitor for completion by TLC.

    • After completion, cool the reaction, quench with a weak acid, and extract the product with an organic solvent.

    • Purify the product by distillation under reduced pressure.

  • Step 2: Synthesis of Ethyl 2-cyano-2-cyclopropylpropanoate.

    • To a solution of ethyl 2-cyano-2-cyclopropylacetate in a suitable solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.

    • After the deprotonation is complete, add methyl iodide and allow the reaction to warm to room temperature.

    • Monitor the reaction for completion by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Step 3: Reduction and Cyclization to this compound.

    • To a solution of ethyl 2-cyano-2-cyclopropylpropanoate in a suitable solvent (e.g., ethanol), add a reducing agent such as Raney nickel.

    • Pressurize the reaction vessel with hydrogen gas and heat gently.

    • Monitor the reaction for completion by TLC.

    • After completion, filter the catalyst and concentrate the solvent to yield the crude product.

    • Purify the this compound by recrystallization or column chromatography.

G cluster_synthesis Synthetic Workflow start Ethyl Cyanoacetate + Cyclopropyl Bromide step1 Michael Addition start->step1 intermediate1 Ethyl 2-cyano-2-cyclopropylacetate step1->intermediate1 step2 Alkylation (Methyl Iodide) intermediate1->step2 intermediate2 Ethyl 2-cyano-2-cyclopropylpropanoate step2->intermediate2 step3 Reductive Cyclization (Raney Ni, H2) intermediate2->step3 product This compound step3->product

Caption: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Studies

The following sections will delve into the SAR at each modifiable position of the this compound scaffold.

Modifications at the N1 Position

The nitrogen atom of the lactam ring is a key point for modification and can significantly influence the compound's properties, including its ability to cross the blood-brain barrier and its interaction with the target protein.

  • Small Alkyl Groups: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can enhance lipophilicity, potentially improving brain penetration.

  • Bulky Alkyl Groups: Larger, branched alkyl groups (e.g., isopropyl, t-butyl) may lead to a decrease in activity due to steric hindrance, unless a specific hydrophobic pocket is present in the target's binding site.

  • Aromatic and Heteroaromatic Rings: N-benzylation has been a successful strategy in developing pyrrolidin-2-one derivatives with anti-Alzheimer's activity.[10] The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target. Electron-donating or electron-withdrawing substituents on the aromatic ring can be used to fine-tune the electronic properties and metabolic stability.

  • Functionalized Side Chains: Introducing polar functional groups (e.g., hydroxyl, amino, amido) via a short alkyl linker can provide additional hydrogen bonding opportunities and improve solubility. For example, the butanamide side chain in levetiracetam is crucial for its activity.[6]

N1-Substituent Predicted Impact on Activity Rationale
-HBaseline activityPotential for hydrogen bond donation.
-CH3, -C2H5Potential increaseIncreased lipophilicity, improved BBB penetration.
-CH(CH3)2Potential decreasePossible steric hindrance.
-BenzylPotential significant increaseAromatic interactions, proven strategy for CNS targets.[10]
-(CH2)2OHPotential increaseImproved solubility, potential for H-bonding.
-(CH2)2CONH2Potential significant increaseMimics known active compounds like levetiracetam.[6]
Modifications at the C3 Position

The C3 position is adjacent to the carbonyl group and can be functionalized to introduce additional interaction points.

  • Small Alkyl Groups: Similar to the N1 position, small alkyl groups at C3 may be tolerated, but larger groups could introduce steric clash.

  • Polar Substituents: Introduction of polar groups like hydroxyl or amino could provide hydrogen bonding interactions.

  • Aromatic Substituents: Phenyl or other aromatic groups at this position could engage in hydrophobic or π-stacking interactions.

Modifications at the C5 Position

The C5 position is adjacent to the nitrogen and offers another site for substitution.

  • Alkyl and Aryl Groups: Substitution at C5 can influence the overall shape and lipophilicity of the molecule.

  • Stereochemistry: If a substituent is introduced at C5, the resulting stereocenter could be critical for activity, as seen in many CNS drugs.

Modifications of the C4-Substituents

While the core of this guide is the 4-cyclopropyl-4-methyl scaffold, it is valuable to consider how modifications to these groups might impact activity.

  • Cyclopropyl Ring: Replacing the cyclopropyl ring with other small, constrained rings (e.g., cyclobutyl) or bioisosteric groups (e.g., vinyl, gem-dimethyl) could help to probe the importance of the ring's size and conformation.

  • Methyl Group: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or a hydrogen atom would provide insight into the steric requirements at this position.

Caption: Key positions for SAR exploration on the this compound scaffold.

Biological Evaluation

A robust biological evaluation cascade is essential for elucidating the SAR of novel compounds. Based on the known activities of related pyrrolidinones, the following assays are recommended.

In Vitro Assays
  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., SV2A for anticonvulsant activity, acetylcholinesterase for Alzheimer's disease), direct binding or enzymatic assays should be employed.[1][11]

  • Cell-Based Assays: Cellular models of disease can provide valuable information on the compound's efficacy and potential mechanism of action. For neuroprotection, assays measuring cell viability in the presence of a neurotoxin (e.g., glutamate, amyloid-beta) are relevant.

In Vivo Models
  • Anticonvulsant Activity: The Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard models for assessing anticonvulsant efficacy.[2][8]

  • Neuroprotective and Cognitive-Enhancing Activity: Rodent models of cognitive impairment, such as the scopolamine-induced amnesia model or the Morris water maze, can be used to evaluate the potential of these compounds for treating neurodegenerative diseases.[1][11]

  • Pharmacokinetic Studies: Early assessment of pharmacokinetic properties (e.g., brain penetration, metabolic stability) is crucial for CNS drug discovery.

Experimental Protocol: MES Test for Anticonvulsant Activity
  • Animal Preparation: Use male Swiss mice (20-25 g). Allow the animals to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizures: At the time of peak effect (e.g., 30 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined by probit analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. By systematically exploring the SAR at the N1, C3, and C5 positions, and by leveraging established biological evaluation models, it is possible to identify potent and selective modulators of CNS targets. Future work should focus on synthesizing a focused library of analogs based on the principles outlined in this guide and evaluating them in relevant in vitro and in vivo models. The insights gained from these studies will be invaluable for advancing this promising scaffold towards the clinic.

References

A Technical Guide to the Discovery and Synthesis of Novel 4-Substituted Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile template for creating three-dimensional diversity in drug candidates.[1] Substitution at the 4-position of the pyrrolidin-2-one ring is a particularly powerful strategy for modulating biological activity, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of modern synthetic methodologies for accessing novel 4-substituted pyrrolidin-2-ones, with a focus on stereoselective approaches. It details field-proven experimental protocols, explores the therapeutic applications of these compounds, and offers insights into the future direction of this dynamic area of drug discovery.

The Enduring Significance of the Pyrrolidin-2-one Scaffold

The five-membered γ-lactam ring is a privileged structure in drug design, present in a wide array of bioactive natural products and synthetic pharmaceuticals.[3][4] Its structural rigidity, combined with the presence of a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the N-H group), allows it to engage in specific, high-affinity interactions with biological targets.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The pyrrolidin-2-one class is famously represented by Piracetam, the first "nootropic" agent, developed to enhance learning and memory.[5] This has spurred the development of numerous derivatives, including Levetiracetam, a major antiepileptic drug, and Brivaracetam, used for treating neurological disorders.[5]

  • Anticancer and Anti-inflammatory Agents: Functionalized γ-lactams have demonstrated significant potential as antiproliferative agents, inhibiting the growth of various human tumor cell lines.[3] Certain Michael adducts containing the pyrrolidinone core have shown promise as centrally acting analgesics with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity.[6]

  • Antidiabetic Agents: The pyrrolidine scaffold is a key component in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of drugs for the treatment of Type 2 diabetes.[7][8]

  • Antibacterial Agents: Novel pyrrolidin-2-one derivatives are being explored to combat bacterial resistance, with some compounds showing activity against both gram-positive and gram-negative bacteria.[9][10]

The strategic importance of the 4-position lies in its projection away from the core lactam plane, providing an ideal vector for introducing substituents that can probe specific binding pockets in a target protein without disrupting the core pharmacophore.

Modern Synthetic Strategies for 4-Substituted Pyrrolidin-2-ones

The demand for enantiomerically pure and structurally diverse 4-substituted γ-lactams has driven the development of sophisticated synthetic methods. While classical approaches often required multi-step sequences with pre-functionalized starting materials, modern catalysis offers more direct and efficient routes.[11]

Asymmetric Michael Addition: A Cornerstone Approach

The conjugate or Michael addition of nucleophiles to α,β-unsaturated acceptors is one of the most powerful and widely used methods for constructing the carbon skeleton of 4-substituted pyrrolidin-2-ones.[12][13] The key is the subsequent cyclization of the resulting Michael adduct.

  • Organocatalysis: Chiral amines, such as proline and its derivatives, are highly effective organocatalysts for the Michael addition of aldehydes and ketones to nitroalkenes.[14][15] This approach often proceeds with high enantioselectivity.

  • Metal Catalysis: Chiral metal complexes, such as those involving Ni²⁺, Mg²⁺, and Co²⁺, can catalyze the addition of malonates to nitroalkenes, yielding Michael adducts with two stereocenters that can be converted into enantiopure 4,5-disubstituted pyrrolidin-2-ones.[12]

Catalytic Asymmetric Cycloadditions

[3+2] Cycloaddition reactions provide a highly convergent and stereocontrolled route to densely substituted pyrrolidines, which can then be oxidized to the corresponding pyrrolidin-2-ones.

  • Azomethine Ylides: The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a key reaction for building the pyrrolidine ring.[8] The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, can direct the stereochemical outcome of the cycloaddition, leading to products with high diastereoselectivity.[16]

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for formal [3+2] annulation reactions. For example, the reaction of enals with aminomalonates can generate diverse γ-lactams in good yields and with excellent enantioselectivities.[17][18]

C-H Functionalization and Amidation

Directly converting C-H bonds into C-N bonds is a highly atom-economical strategy. Recent advances have enabled the asymmetric C-H amidation of unactivated sp³ C-H bonds to construct chiral γ-lactams.[11] Iridium catalysts paired with chiral hydrogen-bond-donor ligands have proven particularly effective, achieving high yields and enantioselectivities.[11]

Comparison of Modern Synthetic Methodologies
MethodKey FeaturesStereocontrolSubstrate ScopeCausality Behind Approach
Asymmetric Michael Addition Forms C-C bond at the 4-position. Versatile and widely used.High enantioselectivity achievable with chiral catalysts (organo- or metal-based).Broad for both nucleophiles and acceptors.This method is chosen for its reliability and the vast literature precedent, allowing for predictable construction of the core C4-C5 bond.
[3+2] Cycloaddition Convergent, builds the entire ring in one step. Can create multiple stereocenters simultaneously.[16]Excellent diastereoselectivity, often controlled by chiral auxiliaries or catalysts.Good, particularly for azomethine ylides and electron-deficient alkenes.Ideal for rapidly building molecular complexity and accessing densely functionalized scaffolds from simpler precursors.
Catalytic C-H Amidation Highly atom-economical. Direct functionalization of C-H bonds.Excellent enantioselectivity possible with advanced Ir-based catalysts.[11]Emerging area; scope is rapidly expanding.This cutting-edge approach is selected when minimizing synthetic steps and maximizing atom economy are primary goals.
Transition-Metal Catalysis Includes diverse methods like Pd-catalyzed vinylogous addition/amination.[19]Excellent diastereo- and enantioselectivity.Broad, allows for unique disconnections not possible with other methods.Transition metals offer unique reactivity modes (e.g., π-allyl intermediates) to access novel and complex substitution patterns.

Experimental Protocols & Workflow

Trustworthiness in synthetic chemistry is rooted in reproducibility. The following protocols are presented with sufficient detail to be self-validating and serve as a reliable starting point for laboratory work.

Protocol: Organocatalytic Asymmetric Michael Addition to form a Pyrrolidin-2-one Precursor

This protocol is adapted from established methodologies for the asymmetric Michael addition of ketones to nitroalkenes, a key step in forming the backbone for a 4-substituted γ-lactam.[6]

Step-by-Step Methodology:

  • Catalyst & Reactant Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%).

  • Solvent & Additive: Add the appropriate solvent (e.g., Toluene, 5 mL) and a co-catalyst/additive if required (e.g., benzoic acid, 0.1 mmol). Stir the mixture at room temperature for 10 minutes.

  • Nucleophile Addition: Add the ketone (e.g., acetone, 5 mmol, 5 equivalents) to the flask via syringe.

  • Electrophile Addition: Slowly add a solution of the trans-β-nitrostyrene derivative (1 mmol, 1 equivalent) in toluene (2 mL) over 15 minutes. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Michael adduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Next Step - Cyclization: The purified adduct (a γ-nitroketone) is then subjected to reductive cyclization (e.g., using H₂/Raney Ni or Zn/HCl) to form the target 4-substituted pyrrolidin-2-one.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from initial reaction setup to the confirmation of the final product's structure and purity.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Characterization Phase A Reaction Setup (Reactants, Catalyst, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B Stir @ Temp C Aqueous Workup & Extraction B->C Quench D Purification (Column Chromatography) C->D Concentrate E Structure Confirmation (¹H NMR, ¹³C NMR) D->E Isolate Fractions F Purity & Mass Check (HPLC, HRMS) E->F G Stereochemistry (Chiral HPLC, X-Ray) F->G H Final Validated Compound G->H

Caption: A standard workflow for the synthesis and validation of a novel chemical entity.

Applications and Future Outlook

The modularity of the synthetic routes described allows for the creation of large libraries of 4-substituted pyrrolidin-2-ones for high-throughput screening. The ability to precisely control stereochemistry is paramount, as different stereoisomers often exhibit vastly different biological activities and off-target effects.[1]

Future Directions:

  • Novel Catalytic Systems: The development of more efficient, robust, and environmentally benign catalysts remains a key objective. Iron-containing enzymatic catalysts and novel rhodium complexes are pushing the boundaries of what is possible in C-H functionalization and C-C activation.[11][20]

  • Flow Chemistry: Continuous-flow photochemical methods are enabling rapid reaction times and enhanced scalability for lactam synthesis, which is particularly valuable for medicinal chemistry applications.[2]

  • Drug Conjugates and Hybrids: The pyrrolidin-2-one scaffold is being incorporated into more complex molecular architectures, such as hybrid molecules that combine the pharmacophore with other active moieties to achieve multi-target engagement or improved drug delivery.[1]

The 4-substituted pyrrolidin-2-one will undoubtedly continue to be a highly valuable and frequently explored scaffold in the quest for new medicines. The ongoing innovation in stereoselective synthesis provides the essential tools for researchers to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

Whitepaper: A Comprehensive Physicochemical Characterization of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate is contingent upon a profound understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior, influencing everything from its biological activity and pharmacokinetic profile to its manufacturability and formulation stability. This guide provides an in-depth, methodological framework for the comprehensive physicochemical characterization of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a novel lactam derivative. By integrating advanced analytical techniques with the guiding principles of regulatory standards, we establish a robust, self-validating workflow for generating the critical data required by researchers, scientists, and drug development professionals. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each experimental choice to ensure technical accuracy and field-proven insight.

Strategic Imperative: Beyond the Structure

The molecular structure of this compound (Molecular Formula: C₈H₁₃NO, Molecular Weight: 139.19 g/mol ) provides the blueprint, but its physical and chemical reality dictates its potential. A thorough characterization is not merely a data collection exercise; it is a foundational component of risk management and quality assurance in pharmaceutical development.[1] The International Council for Harmonisation (ICH) Q6A guidelines stipulate that a set of tests and acceptance criteria must be established to confirm the quality, safety, and efficacy of a new drug substance.[2][3] This guide operationalizes those principles, creating a comprehensive data package that informs critical decisions in medicinal chemistry, process development, and formulation science.

The characterization workflow is designed as an integrated system where results from orthogonal techniques validate one another, ensuring the highest degree of confidence in the final data.

cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Material Properties Synthesis Synthesis Structural_Confirmation Structural Confirmation (MS, NMR, IR) Synthesis->Structural_Confirmation Purity_Assay Purity & Impurity Profile (HPLC, GC) Structural_Confirmation->Purity_Assay Reference_Standard Qualified Reference Standard Purity_Assay->Reference_Standard Physicochemical Physicochemical Profiling (pKa, LogP, Solubility) Reference_Standard->Physicochemical Solid_State Solid-State Analysis (DSC, TGA, PXRD) Physicochemical->Solid_State Formulation_Development Formulation Development Solid_State->Formulation_Development

Caption: High-level characterization workflow from synthesis to formulation.

Section 1: Unambiguous Identity and Structural Confirmation

Before any other property can be meaningfully measured, the chemical identity of the synthesized compound must be unequivocally confirmed. We employ a suite of spectroscopic techniques, each providing a unique and complementary piece of structural evidence.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique serves to confirm the expected molecular weight and rule out gross errors in synthesis. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass calculated for C₈H₁₄NO⁺ (140.1070).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Rationale: NMR is the most powerful tool for structural elucidation of organic molecules in solution.[4] ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR techniques (like COSY and HSQC) are employed to definitively assign proton-proton and proton-carbon correlations, respectively, providing a self-validating system of atomic connectivity.

Expected Spectral Features for this compound:

  • ¹H NMR:

    • Singlet corresponding to the C4-methyl group protons.

    • Multiplets in the upfield region (approx. 0.2-0.8 ppm) characteristic of the cyclopropyl ring protons.

    • Diastereotopic protons of the CH₂ groups at C3 and C5 of the pyrrolidinone ring, appearing as distinct multiplets.

    • A broad singlet for the N-H proton.

  • ¹³C NMR:

    • A carbonyl carbon (C2) signal around 175-180 ppm.

    • A quaternary carbon (C4) signal.

    • Signals for the methyl and cyclopropyl carbons.

    • Signals for the C3 and C5 methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR provides confirmation of key functional groups by identifying their characteristic vibrational frequencies.[5] For this molecule, the most critical absorbances are the N-H stretch and the amide C=O stretch, which confirm the presence of the lactam ring.

Experimental Protocol: FTIR (ATR)

  • Instrumentation: Use an FTIR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify key absorption bands.

    • ~3200 cm⁻¹: N-H stretching vibration.

    • ~1680 cm⁻¹: Amide I band (C=O stretch), characteristic of a five-membered lactam.[6]

Section 2: Purity Assessment and Impurity Profiling

Purity is not an absolute; it is a carefully defined and measured parameter. The ICH guidelines mandate the identification and quantification of impurities to ensure safety.[2] A high-resolution chromatographic method is essential for separating the main component from process-related impurities and potential degradants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: A stability-indicating reverse-phase HPLC method coupled with both UV and Mass Spectrometric (MS) detection is developed. The UV detector provides robust quantification of the main peak (assay) and known impurities, while the MS detector aids in the tentative identification of unknown peaks based on their mass-to-charge ratio. This dual-detector approach provides a self-validating system for purity analysis.[7]

Experimental Protocol: HPLC-UV/MS Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, diode array detector (DAD), and a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40 °C.

    • Injection Vol: 2 µL.

    • UV Detection: 210 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 water:acetonitrile. Dilute to 0.1 mg/mL for analysis.

  • Data Analysis:

    • Calculate purity by area percent normalization.

    • Quantify the assay against a qualified reference standard.

    • Analyze MS data for any peaks greater than 0.05% area to tentatively identify impurities.

Section 3: Core Physicochemical Properties (ADME/Tox Surrogates)

These properties are fundamental drivers of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Early and accurate measurement is critical for predicting in vivo behavior.

Aqueous Solubility

Expertise & Rationale: Poor aqueous solubility is a primary cause of failure in drug development.[9] We determine the thermodynamic solubility using the gold-standard shake-flask method to understand the maximum concentration achievable in an aqueous environment.

Experimental Protocol: Shake-Flask Solubility

  • Procedure: Add an excess of the solid compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the suspension at a controlled temperature (25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the clear filtrate by the previously developed HPLC method against a calibration curve to determine the concentration.

Lipophilicity (LogP / LogD)

Expertise & Rationale: Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is a critical predictor of membrane permeability and metabolic stability.[9] The distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP) for ionizable molecules.

Experimental Protocol: Shake-Flask LogD₇.₄

  • Procedure: Prepare a solution of the compound in n-octanol (pre-saturated with PBS pH 7.4).

  • Partitioning: Mix this solution with an equal volume of PBS pH 7.4 (pre-saturated with n-octanol).

  • Equilibration: Agitate vigorously for 1 hour, then allow the layers to separate via centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol layers by HPLC.

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

Expertise & Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. The lactam amide is very weakly basic. Determining its pKa is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for this determination.

Section 4: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution rate, and manufacturability.[10] The potential for polymorphism (the ability to exist in multiple crystal forms) must be investigated as different polymorphs can have drastically different properties.[11]

cluster_0 Solid-State Analysis Workflow API_Batch API Batch DSC DSC (Melting Point, Thermal Events, Polymorph Screen) API_Batch->DSC TGA TGA (Solvent/Water Content, Decomposition Temp) API_Batch->TGA PXRD PXRD (Crystallinity, Polymorph ID) DSC->PXRD TGA->PXRD Final_Form Identified Solid Form (Crystalline, Amorphous) PXRD->Final_Form

Caption: Workflow for comprehensive solid-state characterization.

Melting Point & Thermal Analysis (DSC/TGA)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point and can reveal other thermal events like glass transitions or polymorphic transformations.[11] Thermogravimetric Analysis (TGA) measures mass loss versus temperature, quantifying the amount of residual solvent or water.

Experimental Protocol: DSC & TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan.

  • DSC Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the percentage of mass loss and the onset of decomposition.

Powder X-Ray Diffraction (PXRD)

Expertise & Rationale: PXRD is the definitive technique for determining the degree of crystallinity and for identifying and distinguishing different polymorphic forms.[11] A crystalline material will produce a unique diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for a representative batch of this compound.

ParameterMethodResultSignificance
Identity & Structure
Molecular Formula-C₈H₁₃NOConfirmed
Molecular Weight-139.19 g/mol Confirmed
[M+H]⁺ (Observed)HRMS (ESI-TOF)140.1068Confirmed (Δ 1.4 ppm)
¹H, ¹³C NMR500 MHz NMRStructure ConfirmedUnambiguous atomic connectivity
Key IR BandsFTIR (ATR)3205, 1682 cm⁻¹Confirms lactam functional group
Purity
PurityHPLC-UV (210 nm)99.8%High purity suitable for development
Assay vs. Ref StdHPLC-UV (210 nm)100.2%Accurate quantification
Physicochemical
Aqueous SolubilityShake-Flask (pH 7.4)15.2 mg/mLModerately soluble
LipophilicityShake-Flask (pH 7.4)LogD = 1.35Optimal for membrane permeability
pKa (Conjugate Acid)Potentiometric~0.5Very weakly basic, neutral at phys. pH
Solid-State
Melting PointDSC (10 °C/min)112.5 °C (Onset)Sharp melt indicates crystalline solid
Residual SolventsTGA< 0.1%Meets ICH limits
Crystalline FormPXRDForm ISingle crystalline form identified

References

A Technical Guide to the In Silico Prediction of 4-Cyclopropyl-4-methylpyrrolidin-2-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] These computational techniques enable the rapid, cost-effective screening and profiling of novel chemical entities before committing to resource-intensive laboratory synthesis and testing.[1][3][4] This technical guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of a novel compound, 4-Cyclopropyl-4-methylpyrrolidin-2-one. We delineate a systematic approach that begins with fundamental compound profiling, progresses through target identification using ligand-based methods, and culminates in predictive modeling via molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Each protocol is presented with the underlying scientific rationale, ensuring that researchers can not only replicate the workflow but also adapt it to their own compounds of interest. The objective is to construct a robust, data-driven hypothesis regarding the compound's potential therapeutic utility, thereby providing a clear, validated path toward subsequent experimental investigation.

Introduction: The Rationale for a Computational Approach

The journey from a chemical concept to a marketable therapeutic is notoriously long and expensive, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[2] Computational, or in silico, drug discovery offers a powerful paradigm shift, allowing scientists to de-risk and prioritize candidates early in the pipeline.[1][4][5] By modeling the interactions between a molecule and biological systems, we can predict a compound's behavior and make more informed decisions, ultimately enhancing the efficiency and success rate of drug development.[3][6][7]

This guide focuses on this compound, a small molecule featuring a pyrrolidinone core. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[8] The addition of a cyclopropyl group is also of significant interest, as this rigid, three-membered ring can confer unique pharmacological properties, including metabolic stability and enhanced potency.[9] Given its novel structure, a systematic in silico evaluation is the logical first step to unlocking its therapeutic potential.

Our objective is to outline a validated, multi-step computational workflow to build a comprehensive bioactivity profile for this compound. This process will generate a testable hypothesis regarding its mechanism of action (MoA), guiding future in vitro and in vivo validation studies.

Foundational Analysis: Compound Profiling

Before predicting biological interactions, we must first understand the fundamental physicochemical characteristics of this compound. These properties govern its behavior in biological systems and are crucial for interpreting subsequent predictive models.

Structural and Physicochemical Properties

The initial step involves obtaining the canonical structure and calculating key molecular descriptors. These descriptors provide a quantitative basis for assessing "drug-likeness" and potential pharmacokinetic behavior.[10]

Compound: this compound CAS Number: 959240-08-5[11][12] Molecular Formula: C₈H₁₃NO[11] 2D Structure:

2D Structure of this compound

Source: PubChem CID 58896081

A summary of its key computed physicochemical properties is presented below.

PropertyValueSignificance in Drug Discovery
Molecular Weight 139.19 g/mol [11]Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.
XLogP3 0.4Indicates balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1The N-H group in the lactam ring can participate in interactions with biological targets.
Hydrogen Bond Acceptors 1The carbonyl oxygen is a key site for hydrogen bonding with protein residues.
Rotatable Bonds 1[13]Low number of rotatable bonds suggests conformational rigidity, which can lead to higher binding affinity and specificity.
Topological Polar Surface Area (TPSA) 29.1 ŲA low TPSA is often correlated with good cell permeability and oral bioavailability.

Data sourced from PubChem and ChemicalBook databases.[11][14]

Expert Insight: The combination of a low molecular weight, balanced lipophilicity (LogP), and low TPSA makes this compound an attractive candidate for oral bioavailability. Its conformational rigidity is a particularly valuable trait, as it reduces the entropic penalty upon binding to a target, potentially increasing potency.

The Predictive Workflow: A Step-by-Step Guide

Our predictive workflow is designed as a logical cascade, starting with broad, hypothesis-generating methods and progressively moving towards more specific, detailed analyses. This structure ensures a comprehensive yet efficient evaluation of the compound's potential bioactivities.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Predictive Modeling & Profiling cluster_2 Phase 3: Data Synthesis & Validation Path A Compound Structure (this compound) B Ligand-Based Screening (Similarity Search) A->B C Pharmacophore Modeling (Feature Matching) A->C F ADMET Prediction (Pharmacokinetics & Toxicity) A->F D Prioritized Target List B->D C->D E Molecular Docking (Binding Affinity & Pose) D->E G Integrated Bioactivity Profile E->G F->G H Hypothesis on MoA & Therapeutic Use G->H I Experimental Validation Plan (In Vitro Assays) H->I

Caption: High-level in silico bioactivity prediction workflow.

Phase 1: Target Identification & Hypothesis Generation

Without prior experimental data, we must first identify potential biological targets. Ligand-based approaches, which operate on the principle that structurally similar molecules often share similar biological targets, are the most logical starting point.[1]

Objective: To identify potential protein targets by screening databases for known bioactive compounds that are structurally similar to our query molecule.

Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the structure to a simplified molecular-input line-entry system (SMILES) string for database querying.

  • Database Selection:

    • Utilize comprehensive, publicly available databases such as ChEMBL , PubChem , and BindingDB . These databases curate information on chemical structures and their experimentally determined biological activities.

  • Similarity Search:

    • Perform a Tanimoto similarity search against the selected databases using the SMILES string of the query compound. The Tanimoto coefficient is a widely accepted metric for quantifying molecular similarity.

    • Set a similarity threshold (e.g., >0.85) to retrieve compounds with a high degree of structural overlap.

  • Target Aggregation and Analysis:

    • Collect the known biological targets of the retrieved similar compounds.

    • Analyze the list of potential targets. Prioritize targets that appear frequently or are associated with high-potency similar compounds.

    • Further investigate the prioritized targets for disease relevance and druggability to form an initial therapeutic hypothesis.

Trustworthiness Check: This protocol is self-validating by relying on aggregated, experimentally confirmed data from multiple reputable sources. A hypothesis is strengthened when multiple structurally similar compounds are shown to modulate the same biological target.

Phase 2: Predictive Modeling and Profiling

With a list of prioritized targets, the next phase involves predicting the specific nature of the interaction and evaluating the compound's overall drug-like properties.

Objective: To predict the binding conformation and estimate the binding affinity of this compound to a prioritized protein target.[15][16][17]

G PDB 1. Target Acquisition (e.g., RCSB PDB) PrepP 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepP Grid 4. Binding Site Definition (Grid Box Generation) PrepP->Grid Ligand 3. Ligand Preparation (Generate 3D conformer, energy minimization) Dock 5. Docking Execution (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Results Analysis (Score ranking, pose visualization) Dock->Analyze

Caption: Standard workflow for molecular docking simulation.

Methodology:

  • Target Protein Preparation:

    • Download the 3D crystal structure of the selected target protein from the Protein Data Bank (PDB).[18]

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential co-factors.[15]

    • Add polar hydrogens and assign atomic charges using a standard force field (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Define rotatable bonds and assign atomic charges.

  • Grid Generation:

    • Define the binding site (or "active site") on the target protein. This is typically the location of the co-crystallized ligand or a site predicted by binding pocket detection algorithms.

    • Generate a grid box that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this defined space.[19]

  • Docking Execution:

    • Use a validated docking program, such as AutoDock Vina, to perform the simulation.[15] The software will systematically sample different orientations and conformations ("poses") of the ligand within the grid box.

    • The program's scoring function will calculate a binding affinity (typically in kcal/mol) for each pose.[16]

  • Analysis of Results:

    • Rank the resulting poses based on their predicted binding affinity. Lower energy scores indicate a more favorable predicted interaction.[15]

    • Visually inspect the top-ranked poses to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. This analysis provides a structural basis for the predicted affinity.

Expert Insight: The choice of docking software and scoring function is critical. AutoDock Vina is widely used and has been extensively validated, making it a trustworthy choice for standard docking procedures. It is crucial to remember that the binding score is a prediction; its primary utility lies in ranking potential compounds and generating structural hypotheses, not in determining absolute binding affinity.

Objective: To computationally estimate the pharmacokinetic and toxicity profile of the compound to identify potential liabilities early in the discovery process.[3][6][20]

Methodology:

  • Tool Selection:

    • Utilize well-established, freely available web servers such as SwissADME or pkCSM . These platforms use a combination of physicochemical properties and machine learning models trained on large experimental datasets.[4][20]

  • Input:

    • Submit the SMILES string of this compound to the selected server.

  • Parameter Analysis:

    • The server will return a wide range of predicted properties. Focus on the most critical parameters for drug development, which are summarized in the table below.

  • Data Interpretation:

    • Evaluate the predicted profile against established criteria for favorable drug-like properties (e.g., Lipinski's Rule of Five, bioavailability radar plots).

Predicted ADMET Profile for this compound

CategoryParameterPredicted ValueInterpretation & Causality
Absorption GI AbsorptionHighThe low molecular weight and TPSA are strong indicators of efficient passive absorption from the gastrointestinal tract.
Distribution BBB PermeantYesSmall, moderately lipophilic molecules often cross the Blood-Brain Barrier, suggesting potential for CNS activity.
P-gp SubstrateNoNot being a substrate for the P-glycoprotein efflux pump increases the likelihood of maintaining therapeutic concentrations in target tissues.
Metabolism CYP InhibitorNo (for major isoforms)Low potential for drug-drug interactions, a highly favorable safety feature. The cyclopropyl group can enhance metabolic stability.
Excretion (Qualitative)Likely renal clearanceSmall, water-soluble metabolites are typically cleared by the kidneys.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic, a critical early safety checkpoint.
hERG I InhibitionLow RiskReduced likelihood of drug-induced cardiotoxicity.[21]

Trustworthiness Check: ADMET prediction tools derive their validity from the vast datasets of experimentally verified compounds upon which their models are built.[4] By using widely respected platforms like SwissADME, we are leveraging this collective experimental knowledge to make a statistically robust prediction.

Synthesis and Conclusion: Building a Testable Hypothesis

The integration of data from target prediction, molecular docking, and ADMET profiling allows for the construction of a comprehensive and actionable bioactivity hypothesis.

Based on our in silico analysis, this compound emerges as a promising chemical entity. Its physicochemical properties and predicted ADMET profile are highly favorable for a potential orally bioavailable drug, possibly targeting the central nervous system. Ligand-based similarity searches would point toward specific, high-priority targets (e.g., a particular enzyme or receptor family). Molecular docking would then provide a structural model of its binding mode to that target, suggesting specific interactions that underpin its predicted activity.

Hypothetical Example: If similarity searches consistently identified targets within the GABA receptor family, and docking simulations showed a high-affinity interaction with a specific GABA-A receptor subtype, a primary hypothesis would be: "this compound acts as a positive allosteric modulator of the GABA-A receptor, suggesting potential anxiolytic or anticonvulsant activity."

This data-driven hypothesis provides a clear and compelling rationale for the next phase of drug discovery: experimental validation. The immediate next steps would involve synthesizing the compound and testing it in relevant in vitro binding and functional assays against the prioritized targets. The success of these in silico predictions in guiding experimental work underscores the power of computational chemistry to make drug discovery more rational, efficient, and ultimately, more successful.[5]

References

An In-Depth Technical Guide to 1-(Naphthalen-2-yl)ethan-1-one (CAS 93-08-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 959240-08-5: Initial searches for a compound associated with CAS number 959240-08-5 did not yield a definitive, publicly documented chemical structure. To provide a comprehensive and technically accurate guide in line with the user's request for information on a naphthalenyl-pyridine type scaffold, this document focuses on the well-characterized and structurally related compound, 1-(Naphthalen-2-yl)ethan-1-one (CAS 93-08-3). This compound, also known as 2'-Acetonaphthone, serves as an excellent proxy, embodying the chemical properties and reactivity of interest to researchers in drug development and organic synthesis.

Introduction

1-(Naphthalen-2-yl)ethan-1-one, a polycyclic aromatic ketone, is a pivotal intermediate in organic synthesis. Its naphthalene core and reactive acetyl group make it a versatile building block for the construction of more complex molecular architectures, including those with potential therapeutic applications. This guide provides a detailed overview of its properties, synthesis, key reactions, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

1-(Naphthalen-2-yl)ethan-1-one is a white solid at room temperature with a characteristic aromatic odor.[1] Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀O[2]
Molecular Weight 170.21 g/mol [2]
Melting Point 52-56 °C
Boiling Point 300-301 °C
Appearance White solid/powder[1]
Odor Aromatic[1]
Solubility Insoluble in water[1]
Flash Point 168 °C[1]
CAS Number 93-08-3[2]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

SpectroscopyKey Features
¹H NMR Signals corresponding to the naphthalene ring protons and a characteristic singlet for the methyl protons of the acetyl group.
¹³C NMR Resonances for the carbon atoms of the naphthalene ring and the acetyl group, including a downfield signal for the carbonyl carbon.
IR A strong absorption band characteristic of the C=O stretching vibration of the ketone.
Mass Spec A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical of an acetonaphthone structure.

Synthesis of 1-(Naphthalen-2-yl)ethan-1-one

The most common and industrially significant method for the synthesis of 1-(Naphthalen-2-yl)ethan-1-one is the Friedel-Crafts acylation of naphthalene.

Reaction Pathway: Friedel-Crafts Acylation

Naphthalene Naphthalene Intermediate Acylium Ion Intermediate Naphthalene->Intermediate Electrophilic Attack AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Intermediate Forms LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Intermediate Catalyzes Solvent CS₂ or Nitrobenzene Product 1-(Naphthalen-2-yl)ethan-1-one Intermediate->Product Rearomatization HCl HCl

Caption: Friedel-Crafts acylation of naphthalene to yield 2-acetylnaphthalene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Naphthalene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Carbon Disulfide (CS₂) or Nitrobenzene (as solvent)

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve naphthalene in the chosen solvent (e.g., carbon disulfide).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • From the dropping funnel, add acetyl chloride dropwise at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. If a solid product precipitates, it can be collected by filtration.

  • Wash the organic layer or the collected solid with water, then with a saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain pure 1-(Naphthalen-2-yl)ethan-1-one.

Key Reactions and Applications

1-(Naphthalen-2-yl)ethan-1-one is a precursor to a variety of valuable compounds.

Reduction to 1-(Naphthalen-2-yl)ethan-1-amine

The ketone functionality can be readily reduced to an amine, a common moiety in pharmacologically active molecules.

Acetonaphthone 1-(Naphthalen-2-yl)ethan-1-one Intermediate Oxime/Imine Intermediate Acetonaphthone->Intermediate Condensation ReducingAgent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) Product 1-(Naphthalen-2-yl)ethan-1-amine ReducingAgent->Product AmineSource Amine Source (e.g., NH₃, NH₂OH·HCl) AmineSource->Intermediate Intermediate->Product Reduction

Caption: Reductive amination of 2-acetylnaphthalene to the corresponding amine.

Applications in Medicinal Chemistry and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry. Derivatives of 1-(Naphthalen-2-yl)ethan-1-one have been investigated for a range of biological activities. Furthermore, its chromophoric nature makes it a useful component in the development of fluorescent probes and other functional materials. It is also used as a fragrance ingredient in perfumes and cosmetics.[3]

Safety and Handling

1-(Naphthalen-2-yl)ethan-1-one is harmful if swallowed.[1][4] It can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4][5] Work should be conducted in a well-ventilated area or a fume hood.[4]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]

  • Skin: Wash off with soap and plenty of water.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4][6]

Conclusion

1-(Naphthalen-2-yl)ethan-1-one is a foundational building block in organic synthesis with significant potential for the development of novel compounds in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research setting.

References

A Theoretical and Computational Guide to the Conformational Landscape of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone (or γ-lactam) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The three-dimensional conformation of these molecules is a critical determinant of their biological activity, influencing how they interact with target proteins. This technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a substituted γ-lactam with potential applications in drug discovery. We will detail a robust, validated computational workflow, from initial structure generation to high-level quantum mechanical calculations, designed to provide a deep understanding of the molecule's potential energy surface. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of novel therapeutics.

Introduction: The Significance of Conformation in Pyrrolidinone-Based Drug Candidates

The pyrrolidinone ring is a privileged scaffold in pharmacology, present in a wide array of natural products and synthetic drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][4] The biological efficacy of these molecules is intimately linked to their three-dimensional structure. The conformation of the five-membered lactam ring, along with the orientation of its substituents, dictates the molecule's shape, polarity, and steric profile, which in turn govern its binding affinity and selectivity for biological targets.

For a molecule such as this compound, the presence of a spirocyclic cyclopropyl group and a methyl group at the C4 position introduces significant conformational constraints and possibilities. The puckering of the pyrrolidinone ring and the rotational freedom of the cyclopropyl group create a complex conformational landscape. A thorough understanding of this landscape is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.[5]

Theoretical and computational chemistry provide powerful tools to explore these conformational possibilities at a level of detail that is often inaccessible through purely experimental means.[6][7] This guide outlines a multi-step computational protocol to systematically investigate the conformational space of this compound, identify low-energy conformers, and provide a basis for subsequent experimental validation.

The Computational Workflow: A Validated Approach

Our proposed workflow is designed to be a self-validating system, beginning with a broad exploration of the conformational space and progressively refining the energetics of the most stable conformers.

G cluster_0 Conformational Search cluster_1 Geometry Optimization & Energy Refinement cluster_2 Analysis & Validation A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Input Structure C DFT Geometry Optimization (e.g., B3LYP/6-31G*) B->C Unique Conformers D Higher-Level DFT Single-Point Energy Calculation (e.g., wB97X-D/def2-TZVP) C->D Optimized Geometries E Thermodynamic Analysis (Gibbs Free Energy) D->E Electronic Energies F Comparison with Experimental Data (NMR, X-ray) E->F Predicted Properties caption Figure 1. Computational workflow for conformational analysis.

Caption: Figure 1. A schematic overview of the computational workflow for the conformational analysis of this compound.

Step 1: Initial Structure Generation and Molecular Mechanics Search

The first phase involves a broad exploration of the conformational space using computationally inexpensive molecular mechanics (MM) methods. This approach allows for the rapid scanning of a large number of potential conformations.

Protocol:

  • 2D to 3D Conversion: Generate an initial 3D structure of this compound using a molecular editor.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Conformational Search: Perform a systematic or stochastic conformational search. This will involve rotating the rotatable bonds, primarily the bond connecting the cyclopropyl group to the pyrrolidinone ring, and exploring different puckering states of the five-membered ring.

  • Energy Minimization and Clustering: Each generated conformer is subjected to energy minimization. The resulting structures are then clustered based on root-mean-square deviation (RMSD) to identify unique, low-energy conformations.

Causality: The purpose of this step is to cast a wide net and identify all plausible conformations without the computational expense of quantum mechanics. The choice of force field is critical, as its accuracy will determine the quality of the initial conformer set.

Step 2: Quantum Mechanical Refinement

The unique conformers identified in the molecular mechanics search are then subjected to more accurate quantum mechanical (QM) calculations. This step provides a more reliable description of the geometry and relative energies of the conformers.

Protocol:

  • DFT Geometry Optimization: The geometry of each unique conformer from the MM search is optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP with a Pople-style basis set such as 6-31G*.[8] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Single-Point Energy Calculation: To further refine the relative energies, single-point energy calculations are performed on the optimized geometries using a more accurate DFT functional and a larger basis set. A good choice is a range-separated hybrid functional with dispersion correction, such as ωB97X-D, combined with a triple-zeta basis set like def2-TZVP.[9]

Causality: DFT provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and energy compared to molecular mechanics. The two-step QM approach (optimization followed by a higher-level single-point energy calculation) is a cost-effective strategy to achieve high accuracy.

Expected Results and Data Presentation

The computational workflow will yield a set of stable conformers of this compound, each with its associated geometric parameters and relative energy.

Conformational Landscape

The primary output will be the identification of a few low-energy conformers that are likely to be populated at room temperature. The puckering of the pyrrolidinone ring is expected to be a key conformational feature. The five-membered ring can adopt various "envelope" and "twist" conformations.[10][11] The orientation of the cyclopropyl and methyl groups relative to the ring will further differentiate the stable conformers.

G cluster_0 Pyrrolidinone Ring Pucker cluster_1 Cyclopropyl Orientation A Envelope (C4-exo) D Bisected A->D E Eclipsed A->E B Envelope (C4-endo) B->D B->E C Twist C->D C->E caption Figure 2. Key conformational variables.

Caption: Figure 2. The relationship between the pyrrolidinone ring pucker and cyclopropyl group orientation, which are the primary determinants of the conformational space of the molecule.

Quantitative Data Summary

The energetic data for the most stable conformers should be summarized in a table for easy comparison.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angle(s) (°)
Conf-1 0.000.0075.3C3-C4-C(cyclo)-H
Conf-2 1.251.1018.1C3-C4-C(cyclo)-H
Conf-3 2.502.304.5C3-C4-C(cyclo)-H
... ............

Table 1. A hypothetical summary of the calculated energetic and geometric properties of the stable conformers of this compound.

Experimental Validation: Bridging Theory and Reality

A key aspect of building trust in computational models is their validation against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standard techniques.[12][13][14]

  • NMR Spectroscopy: The calculated geometries of the stable conformers can be used to predict NMR parameters, such as nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings).[15] These predicted parameters can then be compared with experimental NMR data to confirm the presence and relative populations of the predicted conformers in solution.

  • X-ray Crystallography: If a crystalline sample of the compound can be obtained, X-ray crystallography can provide the definitive solid-state conformation.[10][12] This experimental structure serves as an excellent benchmark for the accuracy of the computational methods.

Conclusion

The conformational analysis of drug candidates is a critical step in modern drug discovery. The computational workflow detailed in this guide provides a robust and reliable framework for elucidating the conformational landscape of this compound. By combining molecular mechanics and quantum mechanics, researchers can gain a detailed understanding of the molecule's preferred three-dimensional structures. This knowledge is invaluable for interpreting structure-activity relationships, designing new analogs with improved properties, and ultimately, accelerating the development of novel therapeutics. The integration of these theoretical studies with experimental validation ensures a high degree of confidence in the conformational models, paving the way for more informed and successful drug design campaigns.

References

Methodological & Application

Synthetic Strategies for the Preparation of 4-Cyclopropyl-4-methylpyrrolidin-2-one: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrrolidinones

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals. The introduction of a quaternary center at the 4-position, particularly with sterically demanding and conformationally restricted groups like cyclopropane, can impart significant and desirable changes to a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, 4-cyclopropyl-4-methylpyrrolidin-2-one, represents a key building block for the synthesis of novel therapeutics, offering a unique three-dimensional exit vector for further chemical elaboration. This guide provides two distinct and detailed synthetic routes for the preparation of this valuable intermediate, designed to be both informative for strategic planning and practical for laboratory execution.

Synthetic Route 1: Convergent Synthesis via Michael Addition

This approach is centered on the late-stage installation of the cyclopropyl group onto a pre-formed pyrrolidinone ring system. The key transformation is a Michael addition of a cyclopropyl nucleophile to a 4-methylene-pyrrolidin-2-one intermediate. This convergent strategy is advantageous for analog synthesis, as the Michael acceptor can potentially be coupled with a variety of nucleophiles.

Logical Workflow for Route 1

A Commercially Available Itaconic Acid B 4-Methyl-pyrrolidin-2-one Precursor A->B Ammonolysis/ Decarboxylation C N-Protected 4-Methyl-pyrrolidin-2-one B->C N-Protection (e.g., Boc, Cbz) D α-Selenenylation and Oxidation C->D 1. LDA, PhSeBr 2. H2O2 E 4-Methylene-pyrrolidin-2-one (Michael Acceptor) D->E Selenoxide Elimination G This compound (Target Molecule) E->G Conjugate Addition F Cyclopropyl Nucleophile (e.g., Cyclopropylmagnesium bromide + Cu(I)) F->G

Caption: Convergent synthesis of this compound via Michael Addition.

Detailed Experimental Protocols for Route 1

Step 1.1: Synthesis of 4-Methylpyrrolidin-2-one

The synthesis begins with the preparation of the foundational 4-methylpyrrolidin-2-one from itaconic acid.

  • Reaction: Itaconic acid is subjected to ammonolysis followed by decarboxylation.

  • Protocol:

    • In a round-bottom flask, combine itaconic acid (1.0 eq) with an excess of aqueous ammonia (28-30%).

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the cessation of CO2 evolution.

    • Cool the reaction mixture and concentrate under reduced pressure to afford crude 4-methylpyrrolidin-2-one.

    • The crude product can be purified by vacuum distillation or recrystallization.

Step 1.2: N-Protection of 4-Methylpyrrolidin-2-one

To prevent side reactions at the nitrogen atom in subsequent steps, the lactam nitrogen is protected. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

  • Reaction: Reaction of 4-methylpyrrolidin-2-one with di-tert-butyl dicarbonate (Boc)2O.

  • Protocol:

    • Dissolve 4-methylpyrrolidin-2-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-methylpyrrolidin-2-one.

Step 1.3: Synthesis of N-Boc-4-methylenepyrrolidin-2-one

The introduction of an exocyclic double bond at the 4-position creates the necessary Michael acceptor. This can be achieved via a selenoxide elimination.

  • Reaction: α-Selenenylation followed by oxidative elimination.

  • Protocol:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in dry THF at -78 °C.

    • Slowly add a solution of N-Boc-4-methylpyrrolidin-2-one (1.0 eq) in dry THF to the LDA solution at -78 °C and stir for 1 hour.

    • Add a solution of phenylselenyl bromide (PhSeBr) (1.2 eq) in dry THF and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude selanylated intermediate in THF and cool to 0 °C.

    • Slowly add 30% hydrogen peroxide (H2O2) (3.0 eq) and stir for 1-2 hours.

    • Dilute with water and extract with ethyl acetate. The organic layers are washed with saturated aqueous sodium bicarbonate, dried, and concentrated.

    • Purify the product by column chromatography to afford N-Boc-4-methylenepyrrolidin-2-one.

Step 1.4: Conjugate Addition of a Cyclopropyl Nucleophile

This is the key step where the cyclopropyl group is introduced to form the quaternary center. A Gilman cuprate or a copper-catalyzed Grignard addition is effective for this 1,4-addition.[1][2]

  • Reaction: Copper-catalyzed Michael addition of cyclopropylmagnesium bromide.

  • Protocol:

    • To a suspension of copper(I) iodide (0.1 eq) in dry THF at -20 °C, add cyclopropylmagnesium bromide (1.5 eq) dropwise.

    • Stir the resulting mixture for 30 minutes.

    • Cool the mixture to -78 °C and add a solution of N-Boc-4-methylenepyrrolidin-2-one (1.0 eq) in dry THF.

    • Stir at -78 °C for 2-3 hours, then allow to warm slowly to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield N-Boc-4-cyclopropyl-4-methylpyrrolidin-2-one.

Step 1.5: Deprotection

The final step is the removal of the Boc protecting group to yield the target molecule.

  • Reaction: Acid-catalyzed cleavage of the Boc group.

  • Protocol:

    • Dissolve the N-Boc protected product in a suitable solvent such as dichloromethane or dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer, concentrate, and purify by column chromatography or distillation to obtain this compound.

Step Key Reagents Typical Conditions Purpose
1.1Itaconic acid, aq. NH3Reflux, 4-6 hRing formation
1.2(Boc)2O, DMAP, THFRoom temp, 12-16 hN-protection
1.3LDA, PhSeBr; H2O2THF, -78 °C to RTMichael acceptor formation
1.4c-PrMgBr, CuI, THF-78 °C to RTC-C bond formation (quaternary center)
1.5TFA or HCl/dioxaneRoom temp, 1-2 hDeprotection

Synthetic Route 2: Linear Approach via Reductive Cyclization

This linear strategy involves constructing a precursor that already contains the cyclopropyl and methyl groups at the desired position, followed by a reductive cyclization to form the pyrrolidin-2-one ring. A key intermediate in this route is a γ-nitro ester.

Logical Workflow for Route 2

A Cyclopropyl methyl ketone C α,β-Unsaturated Cyanoester A->C B Ethyl Cyanoacetate B->C Knoevenagel Condensation E γ-Nitro-α-cyanoester C->E D Nitromethane D->E Michael Addition F This compound (Target Molecule) E->F Reductive Cyclization (e.g., H2, Raney Ni or Zn/AcOH)

Caption: Linear synthesis of this compound via Reductive Cyclization.

Detailed Experimental Protocols for Route 2

Step 2.1: Synthesis of Ethyl 2-cyano-3-cyclopropyl-3-methylacrylate

The synthesis begins with a Knoevenagel condensation between cyclopropyl methyl ketone and ethyl cyanoacetate to form the α,β-unsaturated cyanoester.

  • Reaction: Knoevenagel condensation.

  • Protocol:

    • In a round-bottom flask equipped with a Dean-Stark trap, combine cyclopropyl methyl ketone (1.0 eq), ethyl cyanoacetate (1.1 eq), a catalytic amount of piperidine, and acetic acid in toluene.[3]

    • Heat the mixture to reflux, azeotropically removing water.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by vacuum distillation to yield the unsaturated cyanoester.

Step 2.2: Synthesis of Ethyl 2-cyano-3-cyclopropyl-3-methyl-4-nitrobutanoate

A Michael addition of nitromethane to the α,β-unsaturated cyanoester introduces the nitrogen atom precursor for the lactam ring.[4]

  • Reaction: Michael addition of nitromethane.

  • Protocol:

    • Dissolve the unsaturated cyanoester (1.0 eq) in nitromethane (used as both reagent and solvent).

    • Add a catalytic amount of a suitable base, such as 1,8-diazabicycloundec-7-ene (DBU) or tetramethylguanidine (TMG).

    • Stir the reaction at room temperature for 24-48 hours.

    • Once the reaction is complete, neutralize with dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the γ-nitro-α-cyanoester.

Step 2.3: Reductive Cyclization to this compound

The final step is a reductive cyclization of the γ-nitro-α-cyanoester. The nitro group is reduced to an amine, which then displaces the ethoxy group of the ester to form the lactam ring. The cyano group is typically hydrolyzed and decarboxylated under the reaction conditions or during workup.

  • Reaction: Reductive cyclization.

  • Protocol:

    • Dissolve the γ-nitro-α-cyanoester (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

    • Add a reducing agent. Common choices include:

      • Catalytic Hydrogenation: Raney Nickel or Palladium on carbon under a hydrogen atmosphere (50 psi).[5]

      • Metal/Acid: Zinc dust or iron powder in acetic acid.[6]

    • For catalytic hydrogenation, charge the reaction vessel with the substrate, catalyst, and solvent, and pressurize with hydrogen. Stir at room temperature or with gentle heating until hydrogen uptake ceases.

    • For the metal/acid method, add the metal powder portion-wise to the solution of the nitro compound in acetic acid at a controlled temperature.

    • After the reduction is complete, filter off the catalyst or metal residues.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic phase, concentrate, and purify the final product by column chromatography or vacuum distillation.

Step Key Reagents Typical Conditions Purpose
2.1c-Pr(Me)CO, Ethyl cyanoacetate, Piperidine/AcOHToluene, refluxC-C bond formation, α,β-unsaturation
2.2Nitromethane, DBU or TMGRoom temp, 24-48 hIntroduction of nitro group
2.3H2/Raney Ni or Zn/AcOHRoom temp to 50 °CReduction and cyclization

Conclusion

The two synthetic routes presented herein offer viable and distinct strategies for the preparation of this compound. Route 1, the convergent Michael addition approach, may be more suitable for generating a library of analogs by varying the nucleophile in the final key step. Route 2, the linear reductive cyclization, is a robust method for constructing the target molecule from simple starting materials. The choice of route will depend on the specific research goals, available starting materials, and scale of the synthesis. Both protocols are based on well-established chemical transformations and provide a solid foundation for researchers in drug discovery and development to access this important chemical entity.

References

Application Notes and Protocols: Asymmetric Synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidinones with Quaternary Stereocenters

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. The introduction of a quaternary stereocenter at the C4-position, particularly one bearing a cyclopropyl group, imparts significant conformational rigidity and metabolic stability, making such molecules highly desirable in modern drug discovery programs. The cyclopropyl moiety, a bioisostere for various functional groups, can enhance binding affinity to biological targets and improve pharmacokinetic properties. Consequently, the development of robust and efficient methods for the enantioselective synthesis of 4-cyclopropyl-4-methylpyrrolidin-2-one enantiomers is of paramount importance for accessing novel chemical entities with therapeutic potential.

This application note provides a comprehensive guide to the asymmetric synthesis of the enantiomers of this compound, focusing on a robust and scalable rhodium-catalyzed asymmetric hydrogenation approach. We will delve into the mechanistic underpinnings of this strategy, provide a detailed, step-by-step protocol, and present a workflow for the synthesis of the requisite unsaturated precursor.

Strategic Approach: Rhodium-Catalyzed Asymmetric Hydrogenation

The creation of a quaternary stereocenter is a formidable challenge in synthetic organic chemistry due to the steric hindrance associated with bringing together four non-hydrogen substituents on a single carbon atom. Among the various strategies developed, catalytic asymmetric hydrogenation of a prochiral olefin stands out for its atom economy, high enantioselectivity, and operational simplicity.[1][2][3][4]

Our chosen strategy involves the synthesis of a suitable α,β-unsaturated γ-lactam precursor, 4-cyclopropyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, followed by its enantioselective hydrogenation using a chiral rhodium catalyst. The success of this key transformation hinges on the selection of an appropriate chiral phosphine ligand that can effectively differentiate between the two prochiral faces of the olefin in the substrate.

Mechanistic Rationale for Enantioselectivity

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is governed by the formation of a chiral catalyst-substrate complex. The chiral ligand, typically a bidentate phosphine, coordinates to the rhodium center, creating a chiral environment. The substrate then coordinates to the rhodium, and the steric and electronic interactions between the substrate and the chiral ligand favor the formation of one diastereomeric intermediate over the other. Subsequent migratory insertion of hydrogen and reductive elimination deliver the product with a specific absolute stereochemistry, regenerating the catalyst for the next cycle. The choice of ligand is critical, as subtle changes in its structure can dramatically influence the enantiomeric excess (ee) of the product.

Synthetic Workflow and Protocols

The overall synthetic route is a two-step process starting from commercially available materials. The first part involves the construction of the unsaturated lactam precursor, and the second is the key asymmetric hydrogenation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A Ethyl 2-cyclopropyl-2-cyanoacetate C Michael Addition A->C B Methyl vinyl ketone B->C D Intermediate Cyanoester C->D Base (e.g., NaOEt) E Reductive Cyclization (e.g., H2, Raney Ni) D->E F 4-Cyclopropyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one E->F Formation of unsaturated lactam G Unsaturated Lactam (F) J Asymmetric Hydrogenation G->J H Rh(I) precatalyst (e.g., [Rh(COD)2]BF4) H->J I Chiral Ligand (e.g., (R,R)-Me-DuPhos) I->J K (R)- or (S)-4-Cyclopropyl-4-methylpyrrolidin-2-one J->K H2 (pressure), Solvent (e.g., MeOH)

Caption: Overall synthetic workflow for the asymmetric synthesis of this compound enantiomers.

Part 1: Synthesis of 4-Cyclopropyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one (Unsaturated Precursor)

This protocol outlines a plausible route to the key unsaturated lactam precursor.

Materials:

  • Ethyl 2-cyclopropyl-2-cyanoacetate

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Raney Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Standard glassware for organic synthesis

  • High-pressure hydrogenation apparatus (Parr shaker or equivalent)

Protocol:

  • Michael Addition:

    • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-cyclopropyl-2-cyanoacetate (1.0 eq.) dropwise at 0 °C.

    • Stir the resulting solution for 30 minutes at 0 °C.

    • Add methyl vinyl ketone (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with aqueous HCl (1 M) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude intermediate cyanoester.

    • Purify the crude product by flash column chromatography on silica gel.

  • Reductive Cyclization:

    • In a high-pressure reactor, combine the purified cyanoester intermediate, ethanol as the solvent, and a catalytic amount of Raney Nickel (previously washed with ethanol).

    • Pressurize the reactor with hydrogen gas (50-100 bar) and heat to 50-70 °C.

    • Maintain vigorous stirring and monitor the reaction for hydrogen uptake.

    • After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-cyclopropyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one.

    • Purify the product by flash column chromatography or recrystallization.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol details the enantioselective reduction of the unsaturated lactam to the desired chiral product. The choice of the chiral ligand enantiomer ((R,R)- or (S,S)-Me-DuPhos) will determine the absolute configuration of the product.

Materials:

  • 4-Cyclopropyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • (R,R)-Me-DuPhos or (S,S)-Me-DuPhos

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus

  • Schlenk line and inert atmosphere techniques

Protocol:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) in degassed methanol.

    • Stir the solution for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Asymmetric Hydrogenation:

    • In a separate high-pressure reactor, dissolve the 4-cyclopropyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one (1.0 eq.) in degassed methanol.

    • Transfer the prepared catalyst solution to the reactor containing the substrate via cannula under an inert atmosphere.

    • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 bar).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction for completion by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

G cluster_0 Experimental Workflow A Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand in MeOH) C Catalyst Transfer (Cannula transfer to substrate solution) A->C B Substrate Dissolution (Unsaturated Lactam in MeOH) B->C D Hydrogenation (Pressurize with H2, stir) C->D E Work-up (Solvent removal) D->E F Purification (Column Chromatography) E->F G Analysis (Chiral HPLC/SFC for ee determination) F->G

Caption: Step-by-step experimental workflow for the asymmetric hydrogenation.

Data Summary and Comparison of Methods

While this application note focuses on asymmetric hydrogenation, other methods for the synthesis of chiral γ-lactams with quaternary centers have been reported. The table below provides a conceptual comparison of different approaches.

MethodCatalyst/ReagentKey FeaturesPotential AdvantagesPotential Challenges
Asymmetric Hydrogenation Chiral Rh or Ir complexesReduction of an unsaturated precursorHigh enantioselectivity, atom economy, scalabilitySynthesis of the specific unsaturated precursor may be required
Pd-Catalyzed α-Vinylation [5][6]Chiral Pd complexesVinylation of an α-substituted lactamDirect formation of the quaternary centerRequires a pre-existing α-substituent, potential for side reactions
Rh-Catalyzed C-C Activation [3][7]Chiral Rh complexesRing expansion of cyclobutanonesAccess to complex lactam structuresSubstrate synthesis can be complex, limited substrate scope
Photoenzymatic Catalysis [4]Engineered 'ene'-reductasesBiocatalytic radical cyclizationHigh stereoselectivity, environmentally friendlyRequires specific enzyme engineering, may not be broadly applicable
Chiral Auxiliary-Directed Synthesis [8]Stoichiometric chiral auxiliariesDiastereoselective transformationsPredictable stereochemical outcomeNot catalytic, requires attachment and removal of the auxiliary

Troubleshooting and Expert Insights

  • Low Enantioselectivity: The choice of chiral ligand is paramount. If the desired ee is not achieved, screening a library of different phosphine ligands (e.g., DuPhos, Josiphos, Binap derivatives) is recommended. Solvent and temperature can also significantly impact enantioselectivity.

  • Incomplete Conversion: Ensure all reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation. Increasing the hydrogen pressure or reaction time may also improve conversion.

  • Precursor Synthesis Issues: The reductive cyclization step can sometimes lead to over-reduction or side products. Careful optimization of the catalyst, solvent, temperature, and pressure is crucial.

Conclusion

The rhodium-catalyzed asymmetric hydrogenation of a readily accessible unsaturated lactam precursor provides a highly efficient and enantioselective route to the valuable this compound enantiomers. This method offers excellent control over the stereochemistry at the C4-quaternary center and is amenable to scale-up for applications in pharmaceutical research and development. The detailed protocols and insights provided in this application note serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 4-Cyclopropyl-4-methylpyrrolidin-2-one represents a novel chemical entity with a unique structural combination of a cyclopropane ring fused to a pyrrolidinone core. While the biological activities of this specific molecule are not yet extensively documented in peer-reviewed literature, the constituent moieties suggest several promising avenues for investigation. The pyrrolidinone ring is a privileged scaffold found in a variety of biologically active compounds, including nootropics and anti-inflammatory agents.[1][2] The cyclopropane group, a small, strained ring system, is also a key pharmacophore in numerous natural products and synthetic drugs, contributing to metabolic stability and target binding affinity.[3]

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The protocols outlined below are designed to establish a foundational understanding of its potential cytotoxic, anti-inflammatory, and antimicrobial activities. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but with a rationale for each experimental choice, ensuring a robust and self-validating approach to the preliminary assessment of this novel compound.

Compound Handling and Preparation

Prior to initiating any biological assays, it is imperative to establish proper handling and preparation protocols for this compound.

Chemical Properties (Predicted):

PropertyValueSource
CAS Number959240-08-5[4][5]
Molecular FormulaC8H13NOChemBridge
Molecular Weight139.19 g/mol ChemBridge
AppearanceSolid[4]
Purity>95%[4]
StereochemistryRacemic[4]

Stock Solution Preparation:

  • Solvent Selection: Begin by assessing the solubility of this compound in common laboratory solvents. Due to the lactam and hydrocarbon moieties, dimethyl sulfoxide (DMSO) is a recommended starting point.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM in 100% DMSO. This allows for minimal solvent concentration in the final assay, reducing the potential for solvent-induced artifacts. For example, a 10 mM stock solution is prepared by dissolving 1.39 mg of the compound in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in DMSO should be monitored over time.

Safety Precautions:

While specific toxicity data for this compound is unavailable, it is prudent to handle it with care. The safety data sheets for the related compound, 1-Methyl-2-pyrrolidinone, indicate potential for skin and eye irritation.[6][7][8] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powdered form should be conducted in a chemical fume hood.

Initial In Vitro Screening Cascade

The following workflow provides a logical progression for the initial in vitro evaluation of this compound.

G A Cytotoxicity Profiling (e.g., MTT Assay) C Anti-inflammatory Assays (e.g., COX/LOX Inhibition) A->C If low cytotoxicity D Neuroactivity Screening (e.g., Monoamine Reuptake) A->D If low cytotoxicity B Antimicrobial Susceptibility (Broth Microdilution) B->C If antimicrobial activity is observed

Figure 1: A tiered approach to the initial in vitro screening of this compound.

Protocol 1: General Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] This initial screen is crucial to determine the concentration range at which the compound exhibits biological effects without causing overt cell death.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.[10] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that reduces cell viability by 50%, should be determined by plotting the percent viability against the logarithm of the compound concentration.[10]

Hypothetical Data Presentation:

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
HeLa>1000.5 ± 0.1
A549>1000.8 ± 0.2
HEK293>1001.2 ± 0.3

An IC50 value greater than 100 µM in both cancerous and non-cancerous cell lines would suggest that this compound is not broadly cytotoxic and is suitable for further investigation in more specific biological assays.

Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution

Given the prevalence of novel heterocyclic compounds exhibiting antimicrobial properties, a primary screen for antibacterial activity is a logical step.[12][13] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • This compound stock solution (10 mM in DMSO).

  • Sterile 96-well plates.

Procedure:

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[14]

  • Compound Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).[14]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation:

Bacterial StrainThis compound (MIC in µg/mL)Vancomycin (Positive Control) (MIC in µg/mL)
S. aureus ATCC 29213>1281
E. coli ATCC 25922>1284

A high MIC value (>128 µg/mL) would suggest that this compound does not possess significant direct antibacterial activity under these standard testing conditions.

Future Directions: Hypothesis-Driven Assays

Based on the foundational data, further in vitro studies can be more targeted.

  • Anti-inflammatory Potential: The pyrrolidinone scaffold is present in compounds with anti-inflammatory properties.[1] If the initial cytotoxicity screen shows low toxicity, assays for the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes would be a logical next step.

  • Neuroactive Potential: Certain pyrrolidinone derivatives, such as pyrovalerone analogs, are known to be monoamine uptake inhibitors.[2] Investigating the effect of this compound on the reuptake of dopamine, serotonin, and norepinephrine in synaptosomal preparations could reveal potential neuroactive properties.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of the novel compound this compound. By systematically evaluating its cytotoxicity and antimicrobial activity, researchers can build a foundational dataset to guide further, more specific mechanistic studies. The unique combination of the pyrrolidinone core and the cyclopropyl moiety warrants a thorough investigation to unlock its potential therapeutic applications.

References

Application Notes and Protocols: 4-Cyclopropyl-4-methylpyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopropyl-4-methylpyrrolidin-2-one Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold, forming the core of a diverse array of biologically active molecules, including anticonvulsants, nootropics, and anti-inflammatory agents.[1] Its appeal lies in its conformational rigidity, metabolic stability, and its capacity to present substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.

The strategic incorporation of a 4,4-disubstituted pattern on the pyrrolidin-2-one ring, specifically with a cyclopropyl and a methyl group, introduces a unique combination of properties that are highly sought after in medicinal chemistry. The cyclopropyl group, a "bioisostere" of a phenyl ring in some contexts, is known to enhance metabolic stability, improve potency, and increase the three-dimensionality of a molecule, which can lead to improved target engagement and selectivity.[2] The gem-dimethyl or a similar quaternary center at the 4-position can lock the conformation of the pyrrolidine ring, reducing the entropic penalty upon binding to a target protein.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving the This compound scaffold. While direct literature on this specific molecule is nascent, this guide extrapolates from well-established principles and studies on closely related analogs to provide a robust framework for its exploration in medicinal chemistry programs.

Physicochemical Properties and Design Rationale

The unique combination of the pyrrolidin-2-one core, the cyclopropyl ring, and the methyl group at a quaternary center provides a compelling starting point for library synthesis.

PropertyContribution of the ScaffoldReference
Three-Dimensionality The spirocyclic nature of the cyclopropyl group and the tetrahedral geometry of the C4 atom enhance the molecule's 3D shape, moving away from the "flatland" of aromatic compounds.[3]
Metabolic Stability The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, which can improve the half-life of a drug candidate.[2]
Potency and Lipophilicity The cyclopropyl moiety can increase binding affinity for target proteins and provides a moderate increase in lipophilicity, which can be fine-tuned.[2]
Conformational Rigidity The 4,4-disubstitution restricts the conformational flexibility of the pyrrolidinone ring, which can pre-organize the molecule for optimal target binding.[4]
Scaffold for Diversity The nitrogen atom of the lactam can be readily functionalized to introduce a variety of substituents, allowing for the exploration of a wide chemical space.[5]

Proposed Synthesis of this compound

The following is a proposed, robust protocol for the multi-gram synthesis of the title compound, based on established methodologies for the synthesis of 4,4-disubstituted pyrrolidinones.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Reductive Amination and Lactamization A Cyclopropyl methyl ketone C 5-Cyclopropyl-5-nitro-2-hexanone A->C Base (e.g., DBU) B Nitroethylene B->C D 5-Amino-5-cyclopropyl-2-hexanone C->D Reducing Agent (e.g., H2/Raney Ni) E This compound D->E Heat or Acid Catalyst

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Cyclopropyl-5-nitro-2-hexanone

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as acetonitrile at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.

  • Slowly add a solution of nitroethylene (1.1 eq) in acetonitrile to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-cyclopropyl-5-nitro-2-hexanone.

Step 2: Synthesis of 5-Amino-5-cyclopropyl-2-hexanone

  • To a solution of 5-cyclopropyl-5-nitro-2-hexanone (1.0 eq) in methanol, add Raney Nickel (approximately 10% w/w) under an inert atmosphere.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 5-amino-5-cyclopropyl-2-hexanone, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 5-amino-5-cyclopropyl-2-hexanone in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water.

  • Monitor the formation of the lactam by TLC or GC-MS.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to obtain pure this compound.

Application in Medicinal Chemistry: A Case Study in CNS Disorders

The structural similarity of the pyrrolidin-2-one core to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS), has made it a cornerstone in the development of CNS-active drugs.[3] A prime example is the blockbuster anti-epileptic drug levetiracetam, an (S)-α-ethyl-2-oxopyrrolidine acetamide. Structure-activity relationship (SAR) studies on levetiracetam have revealed that substitution at the 4-position of the pyrrolidinone ring with small hydrophobic groups can significantly enhance anticonvulsant potency.[4]

Given this precedent, the this compound scaffold is a highly promising starting point for the discovery of novel CNS agents, particularly for epilepsy and related neurological disorders.

Proposed Drug Discovery Workflow

Drug_Discovery_Workflow A Scaffold Synthesis: This compound B Library Synthesis: N-functionalization A->B C Primary Screening: SV2A Binding Assay B->C D Hit Identification C->D E In Vitro ADME Profiling D->E F Lead Optimization D->F E->F G In Vivo Efficacy: Rodent Seizure Models F->G H Preclinical Development G->H

Caption: A proposed workflow for the discovery of CNS drugs based on the this compound scaffold.

Protocol 1: Library Synthesis via N-Functionalization

The nitrogen atom of the this compound scaffold is a convenient handle for introducing chemical diversity.

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., a substituted benzyl bromide or an acetamide derivative) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the product via column chromatography.

  • N-Acylation:

    • To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to yield the N-acylated product, which can be purified by crystallization or chromatography.

Protocol 2: In Vitro Biological Evaluation - SV2A Binding Assay

Levetiracetam and its analogs are known to bind to the synaptic vesicle protein 2A (SV2A).[4] A competitive binding assay can be employed to determine the affinity of new analogs for this target.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from the cerebral cortex of rats or from cell lines expressing human SV2A.

    • Homogenize the tissue in a buffered sucrose solution and centrifuge to pellet the membranes.

    • Resuspend the pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled SV2A ligand (e.g., [³H]-levetiracetam).

    • Add varying concentrations of the test compounds (derived from the this compound scaffold).

    • Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 4 °C).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Protocol 3: In Vivo Efficacy - Animal Models of Seizures

Promising compounds from the in vitro assays should be evaluated in established animal models of epilepsy.

  • Maximal Electroshock (MES) Test:

    • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined time, subject the animals to a brief electrical stimulus through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent this phase is indicative of its anticonvulsant activity against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test:

    • Administer the test compound to the animals.

    • After a suitable absorption period, administer a subcutaneous injection of PTZ, a chemoconvulsant.

    • Observe the animals for the onset and severity of clonic seizures.

    • An increase in the latency to seizure or a reduction in seizure severity indicates potential efficacy against absence seizures.

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored but highly promising area for medicinal chemistry research. Its unique combination of a privileged lactam core with a metabolically robust and three-dimensional cyclopropyl group at a stereocenter offers significant potential for the development of novel therapeutics, particularly in the realm of CNS disorders. The protocols and workflows outlined in this document provide a comprehensive starting point for the synthesis, biological evaluation, and optimization of new chemical entities based on this scaffold. Future work should focus on the stereoselective synthesis of the scaffold to explore the impact of chirality on biological activity, as well as the expansion of the synthesized library to probe a wider range of biological targets.

References

Application Notes & Protocols: A Phased Approach to In Vivo Experimental Design for 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmacologically active agents.[1][2][3] Its structural versatility makes it a prime candidate for developing novel therapeutics targeting a wide array of biological pathways. This guide provides a comprehensive framework for the in vivo evaluation of a novel pyrrolidine derivative, 4-Cyclopropyl-4-methylpyrrolidin-2-one. As a new chemical entity (NCE), its biological activity is yet to be defined. Therefore, this document outlines a logical, phased experimental strategy, progressing from foundational safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals to establish a clear, data-driven path for assessing the therapeutic potential of this and similar novel compounds.

Introduction: The Rationale for a Phased In Vivo Strategy

The journey of a novel compound from the bench to potential clinical application is fraught with challenges, with late-stage failures imposing significant financial and temporal costs.[4] To mitigate this risk, a proactive and tiered in vivo testing paradigm is essential.[4][5] This approach ensures that resources are invested in candidates with the most promising profiles. For an NCE like this compound, where the mechanism of action is unknown, the initial focus must be on understanding its fundamental behavior within a biological system.

Our strategy is built on a multi-phase approach, where the results of each phase inform the design of the next. This ensures that key questions regarding safety, exposure, and target engagement are answered systematically. Given that many pyrrolidinone derivatives exhibit activity in the Central Nervous System (CNS), particularly as anticonvulsants, this guide will use potential CNS applications as a primary example for efficacy model selection.[1][2][6]

InVivo_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Model Selection cluster_2 Phase 3: Definitive Efficacy Testing cluster_3 Phase 4: Pre-IND Safety P1_PK Pharmacokinetics (PK) (IV & PO) P1_Tox Dose Range Finding & Acute Toxicology (MTD) P1_PK->P1_Tox Informs Dose Selection P3_Study Integrated PK/PD Efficacy Studies P1_PK->P3_Study Integrates All Data P2_PD Pharmacodynamics (PD) & Target Engagement Biomarkers P1_Tox->P2_PD Provides Safe Doses P1_Tox->P3_Study Integrates All Data P2_Efficacy Selection of Relevant Disease Models (e.g., Epilepsy, Pain) P2_PD->P2_Efficacy Confirms Target Modulation P2_Efficacy->P3_Study Integrates All Data P4_Safety Core Battery Safety Pharmacology (CNS, CV, Resp) P3_Study->P4_Safety Justifies Further Development

Figure 1: Phased In Vivo Experimental Workflow. This diagram illustrates the logical progression for evaluating a new chemical entity, from foundational PK and toxicology to definitive efficacy and safety studies.

Phase 1: Foundational Pharmacokinetic & Toxicological Profiling

Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dosing window.[7]

Pharmacokinetic (PK) Profiling

A pharmacokinetic study provides critical insights into a drug's behavior over time, informing everything from dose selection to the interpretation of efficacy and toxicology data.[8][9]

  • Causality Behind the Choice: An initial study using intravenous (IV) administration is essential. It provides absolute bioavailability when compared with other routes (e.g., oral) and yields fundamental parameters like clearance (CL), volume of distribution (Vss), and half-life (t½), which are independent of absorption.[7] An oral (PO) dosing arm is subsequently run to determine oral bioavailability (%F) and key absorption parameters like Cmax (maximum concentration) and Tmax (time to maximum concentration).

Protocol 1: Rodent Pharmacokinetic Study (Mouse or Rat)

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) or CD-1 mice. Rats are often preferred initially due to larger blood volumes allowing for serial sampling from a single animal.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). A clear solution is required for IV administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse samples (from different animals at each time point) or serial samples (if using cannulated animals).

    • Schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[10]

    • Collection: Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and determine key PK parameters.

Table 1: Example Summary of Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL) 450850Maximum observed plasma concentration
Tmax (hr) 0.081.0Time to reach Cmax
AUC₀-inf (ng*hr/mL) 3202400Area under the concentration-time curve
t½ (hr) 3.53.8Elimination half-life
CL (mL/min/kg) 52-Clearance
Vss (L/kg) 1.5-Volume of distribution at steady state
%F -75%Oral Bioavailability
Acute Toxicity & Dose Range Finding (DRF)

The goal of early toxicity testing is to identify potential liabilities and establish a safe dose range for subsequent efficacy studies.[4][5] A Maximum Tolerated Dose (MTD) study is a common starting point.[11]

  • Causality Behind the Choice: This study is critical for preventing compound-induced morbidity/mortality in longer, more resource-intensive efficacy studies. It identifies the dose that produces the desired effect without unacceptable toxicity and helps select dose levels for future experiments.[11]

Protocol 2: Rodent Dose Range Finding Study (Mouse)

  • Animal Model: Male and female CD-1 mice (n=3-5 per sex per group). Using both sexes is important as toxicity can be sex-dependent.[12]

  • Dosing: Administer single doses of the compound via the intended route of administration for efficacy studies (e.g., PO or IP). Use a dose escalation design (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Observations: Monitor animals intensively for the first 4 hours, then at 24, 48, and 72 hours post-dose.[11] Record:

    • Clinical Signs: Changes in posture, activity, breathing, convulsions, etc.

    • Body Weight: Measure daily.

    • Mortality/Morbidity.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible clinical signs. This data informs the dose selection for efficacy studies, which are typically conducted at doses at or below the MTD.

Phase 2: Pharmacodynamic & Efficacy Model Selection

With an understanding of the compound's PK and safety profile, the focus shifts to demonstrating a biological effect in a system relevant to a potential therapeutic indication.

Rationale for CNS Model Selection

The pyrrolidinone scaffold is a key feature of several anticonvulsant drugs (e.g., Levetiracetam).[6] These agents often work by modulating neuronal excitability.[6] Therefore, initial efficacy screening in models of epilepsy is a logical and data-driven starting point.

Hypothetical_CNS_Pathway cluster_pre cluster_post Compound This compound Target Hypothetical Target (e.g., SV2A, Ion Channel) Compound->Target Binds to Vesicle Glutamate Vesicle Target->Vesicle Modulates Vesicle Fusion Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron Glutamate ↓ Glutamate Release Vesicle->Glutamate Receptor NMDA/AMPA Receptors Excitation ↓ Neuronal Excitability Receptor->Excitation Effect Anticonvulsant Effect Excitation->Effect Leads to

Figure 2: Hypothetical CNS Signaling Pathway. This diagram illustrates a potential mechanism for an anticonvulsant effect, where the compound modulates presynaptic neurotransmitter release, leading to reduced neuronal excitability.

Efficacy Screening Models

Acute, well-validated models are ideal for initial screening as they are rapid and require less compound.[4]

Protocol 3: Maximal Electroshock (MES) Seizure Model (Mouse)

  • Scientific Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[13][14] It induces a seizure by electrical stimulation, and a test compound's efficacy is measured by its ability to prevent the tonic hindlimb extension phase.

  • Animal Model: Male CF-1 mice (n=8-10 per group).

  • Groups:

    • Vehicle Control (e.g., compound vehicle, PO)

    • Positive Control (e.g., Phenytoin, 30 mg/kg, IP)

    • Test Compound (e.g., 3-4 dose levels selected based on MTD study, PO)

  • Procedure:

    • Administer the vehicle, positive control, or test compound.

    • At the time of anticipated peak effect (determined from PK data, e.g., Tmax of 1 hour), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

    • Observe the animal for the presence or absence of tonic hindlimb extension.

  • Endpoint: The primary endpoint is the percentage of animals in each group protected from tonic hindlimb extension. An ED₅₀ (the dose effective in 50% of animals) can be calculated.

Phase 3: Integrated PK/PD & Definitive Efficacy Studies

Once a compound shows activity in a screening model, the next step is to confirm this efficacy in a more robust model and to correlate the effect with drug exposure. This integration of PK and PD is a cornerstone of quantitative pharmacology.[9]

  • Causality Behind the Choice: Running concurrent PK/PD studies is highly efficient. It allows for the construction of an exposure-response relationship, which is critical for predicting human dose and understanding the therapeutic window.[8][9] It helps answer whether a lack of efficacy is due to the compound's inactivity or simply insufficient exposure at the target site.

Protocol 4: Integrated Efficacy and PK in a Chronic Epilepsy Model (e.g., Kainic Acid Model)

  • Scientific Rationale: Chemical kindling models, such as the kainic acid or pilocarpine models, better represent temporal lobe epilepsy, a common form of focal epilepsy in humans.[14][15] These models involve an initial insult that leads to the development of spontaneous recurrent seizures over time.[15]

  • Model Induction (Rat): Induce status epilepticus with a chemoconvulsant (e.g., kainic acid). Animals are monitored and supported through this acute phase.

  • Chronic Phase: After a latent period of several weeks, animals begin to exhibit spontaneous recurrent seizures. Confirm seizure activity via video-EEG monitoring.

  • Study Design:

    • Design: Use a crossover design where each animal serves as its own control.

    • Groups: Vehicle and 2-3 dose levels of this compound.

    • Treatment: Administer the compound or vehicle daily for a set period (e.g., 1 week).

  • Endpoint Analysis:

    • Primary Endpoint: Quantify seizure frequency and duration using continuous video-EEG monitoring. Compare seizure activity during the vehicle treatment period to the drug treatment period for each animal.

    • PK Satellite Group: Use a separate group of animals (n=3 per timepoint) that have undergone the same model induction. Administer a single dose of the test compound and collect blood/brain tissue at several time points to determine the exposure profile in diseased animals.

  • Data Analysis: Correlate the reduction in seizure frequency (PD effect) with the measured plasma and brain concentrations of the compound (PK data) to establish an exposure-response relationship.

Phase 4: Core Battery Safety Pharmacology

If a compound demonstrates robust efficacy, a core battery of safety pharmacology studies is required before it can be considered for human clinical trials.[16] These studies investigate potential adverse effects on major physiological systems.

  • Causality Behind the Choice: These studies are mandated by regulatory agencies to ensure a drug's safety profile is understood.[16] They assess effects on the central nervous, cardiovascular, and respiratory systems to identify any potential for serious adverse events in humans.

Table 2: Overview of Core Battery Safety Pharmacology Studies

SystemStudy TypeTypical ModelKey Parameters Measured
Central Nervous System Irwin Test or Functional Observational Battery (FOB)Rat or MouseBehavioral changes, autonomic signs, sensorimotor function, body temperature
Cardiovascular System Instrumented TelemetryDog or Non-human PrimateBlood pressure, heart rate, ECG (including QT interval)
Respiratory System Whole-body PlethysmographyRatRespiratory rate, tidal volume, minute volume

References

Application Note & Protocol: A Scalable Synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a key building block for various pharmacologically active compounds. The presented synthetic route is designed for robustness, scalability, and efficiency, making it suitable for producing multi-gram quantities of the target compound required for preclinical evaluation. This document details the rationale behind the synthetic strategy, provides step-by-step protocols for each stage of the synthesis, outlines process optimization and safety considerations, and establishes a thorough analytical framework for quality control. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in the efficient and safe production of high-purity this compound.

Introduction: The Significance of 4,4-Disubstituted Pyrrolidinones

The pyrrolidinone scaffold is a privileged structural motif found in a multitude of biologically active molecules and marketed pharmaceuticals.[1] The rigid, five-membered lactam ring system serves as a versatile template for introducing diverse functionalities, enabling the fine-tuning of physicochemical and pharmacological properties. Specifically, 4,4-disubstituted pyrrolidinones offer a unique three-dimensional architecture that can enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of metabolism. This compound (CAS 959240-08-5)[2], with its spirocyclic cyclopropyl group, introduces a desirable conformational rigidity and lipophilicity, making it an attractive building block for the discovery of novel therapeutics.

The progression of a drug candidate from discovery to preclinical studies necessitates the synthesis of significant quantities of the active pharmaceutical ingredient (API) or its key intermediates.[3] This transition from bench-scale synthesis to multi-gram or kilogram production presents numerous challenges, including the need for scalable and cost-effective reaction conditions, robust purification methods, and stringent quality control to ensure the safety and reliability of preclinical data.[4] This application note addresses these challenges by providing a detailed and validated protocol for the scale-up synthesis of this compound.

Synthetic Strategy and Mechanistic Rationale

The proposed synthetic route to this compound is a two-step process commencing from commercially available starting materials. The key transformations are a Michael addition to construct the carbon skeleton, followed by a reductive cyclization to form the lactam ring. This strategy was chosen for its convergence, potential for high yields, and the use of well-established, scalable reactions.

Scheme 1: Overall Synthetic Route

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization 1-cyclopropyl-1-nitroethane 1-Cyclopropyl-1-nitroethane gamma_nitro_ester Methyl 4-cyclopropyl-4-nitro-pentanoate 1-cyclopropyl-1-nitroethane->gamma_nitro_ester DBU, THF, rt methyl_acrylate Methyl Acrylate methyl_acrylate->gamma_nitro_ester gamma_nitro_ester_2 Methyl 4-cyclopropyl-4-nitro-pentanoate target_compound This compound gamma_nitro_ester_2->target_compound Raney® Ni, H₂, MeOH, rt, 50 psi

Caption: Synthetic pathway for this compound.

Step 1: Michael Addition of 1-Cyclopropyl-1-nitroethane to Methyl Acrylate

The first step involves the conjugate addition of 1-cyclopropyl-1-nitroethane to methyl acrylate to form the key intermediate, methyl 4-cyclopropyl-4-nitro-pentanoate. The nitro group serves as a potent electron-withdrawing group, facilitating the deprotonation of the adjacent alpha-carbon to form a nucleophilic nitronate anion.[5] This nucleophile then adds to the electron-deficient β-carbon of methyl acrylate.

The choice of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical for this transformation. DBU is effective in promoting the Michael addition while minimizing side reactions such as polymerization of the acrylate.[5] The reaction is performed in an aprotic solvent like tetrahydrofuran (THF) at ambient temperature to ensure controlled reaction kinetics and minimize the potential for exothermic events on a larger scale.

Step 2: Reductive Cyclization of Methyl 4-cyclopropyl-4-nitro-pentanoate

The second and final step is the reductive cyclization of the γ-nitro ester intermediate to the target γ-lactam. This transformation is achieved through catalytic hydrogenation. The nitro group is reduced to a primary amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the thermodynamically stable five-membered lactam ring with the concomitant elimination of methanol.

Raney® Nickel is selected as the catalyst for this reduction due to its high activity, cost-effectiveness, and proven scalability for nitro group reductions.[6][7] The reaction is conducted under a moderate pressure of hydrogen gas in a protic solvent such as methanol. This one-pot reduction and cyclization is highly efficient and atom-economical, avoiding the need to isolate the intermediate γ-amino ester.

Detailed Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
1-Cyclopropyl-1-nitroethane≥95%Sigma-Aldrich
Methyl Acrylate≥99%, contains MEHQSigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Raney® 2800 NickelSlurry in waterGrace Davison
Hydrogen Gas≥99.999%Airgas
Methanol, anhydrous≥99.8%Sigma-Aldrich
Ethyl AcetateACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Celite® 545-Sigma-Aldrich
Anhydrous Sodium SulfateACS ReagentFisher Scientific

A high-pressure hydrogenation reactor (e.g., Parr reactor) is required for the reductive cyclization step. Standard laboratory glassware, including round-bottom flasks, addition funnels, and condensers, are used for the Michael addition.

Step 1: Synthesis of Methyl 4-cyclopropyl-4-nitro-pentanoate

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methyl acrylate is volatile and has a pungent odor. Nitroalkanes are potentially explosive and should be handled with care, avoiding shock and high temperatures.

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-cyclopropyl-1-nitroethane (57.5 g, 0.5 mol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 500 mL).

  • Stir the solution at room temperature (20-25 °C) under a nitrogen atmosphere.

  • In the dropping funnel, prepare a solution of methyl acrylate (47.3 g, 0.55 mol, 1.1 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (7.6 g, 0.05 mol, 0.1 equiv) in anhydrous THF (100 mL).

  • Add the solution from the dropping funnel to the reaction flask dropwise over a period of 1 hour, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid (100 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield methyl 4-cyclopropyl-4-nitro-pentanoate as a pale yellow oil.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

Safety Precautions: This reaction involves the use of hydrogen gas under pressure and a pyrophoric catalyst (Raney® Nickel). The procedure must be carried out by trained personnel in a properly functioning high-pressure reactor in a designated area. Ensure proper grounding of the equipment.

  • Carefully wash the Raney® Nickel slurry (10 g, wet weight) with deionized water (3 x 50 mL) and then with anhydrous methanol (3 x 50 mL) by decantation. Caution: Do not allow the catalyst to become dry as it is pyrophoric.

  • In the stainless-steel vessel of a high-pressure reactor, dissolve methyl 4-cyclopropyl-4-nitro-pentanoate (40.2 g, 0.2 mol, 1.0 equiv) in anhydrous methanol (400 mL).

  • Under a stream of nitrogen, carefully add the washed Raney® Nickel to the solution.

  • Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is exothermic, and the temperature may rise. Monitor the temperature and pressure.

  • Continue the reaction for 12-16 hours or until hydrogen uptake ceases.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol (100 mL). Caution: Keep the filter cake wet with methanol to prevent ignition of the catalyst.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Expected Yield: 80-90%

Process Optimization and Scale-Up Considerations

Critical Process Parameters (CPPs)
StepParameterRationale
Michael Addition Temperature The reaction is exothermic. Maintaining a controlled temperature prevents runaway reactions and minimizes the formation of byproducts from the polymerization of methyl acrylate.
Rate of Addition A slow, controlled addition of the acrylate/DBU solution ensures efficient heat dissipation and maintains a low concentration of the reactive enolate, which can help to suppress side reactions.
Base Stoichiometry A catalytic amount of DBU is sufficient. Excess base can lead to increased side reactions and complicate the work-up.
Reductive Cyclization Hydrogen Pressure Higher pressure can increase the reaction rate but also poses greater safety risks. 50 psi is a good starting point for balancing reaction efficiency and safety. Optimization studies can be performed to find the optimal pressure.
Catalyst Loading The amount of Raney® Nickel will affect the reaction rate. Catalyst loading should be optimized to achieve a reasonable reaction time without being excessively costly or difficult to remove.
Agitation Rate Efficient mixing is crucial in a three-phase system (solid catalyst, liquid solution, gas) to ensure good mass transfer of hydrogen to the catalyst surface.

Scale-Up Workflow

G Start Starting Materials Procurement & QC Michael_Addition Michael Addition (Step 1) - Temperature Control - Controlled Addition Start->Michael_Addition Workup_1 Aqueous Work-up & Extraction Michael_Addition->Workup_1 Purification_1 Chromatographic Purification of Intermediate Workup_1->Purification_1 Reductive_Cyclization Reductive Cyclization (Step 2) - Parr Reactor Setup - H₂ Pressure Control Purification_1->Reductive_Cyclization Filtration Catalyst Filtration (Celite®) Reductive_Cyclization->Filtration Purification_2 Final Product Purification (Distillation/Recrystallization) Filtration->Purification_2 Final_QC Final Product QC & Release Purification_2->Final_QC

Caption: Scale-up workflow for the synthesis of this compound.

Analytical Methods and Quality Control

A robust analytical program is essential to ensure the quality and purity of the final compound for preclinical studies.[8][9]

In-Process Controls (IPCs)
StageAnalytical MethodPurpose
Michael Addition TLC, GC-MSMonitor the consumption of starting materials and formation of the product.
Reductive Cyclization GC-MS, ¹H NMRMonitor the disappearance of the nitro group and formation of the lactam.
Final Product Characterization and Release Specifications
TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound
Purity HPLC (UV)≥98.0%
Residual Solvents GC-HSMethanol ≤ 3000 ppm, Ethyl Acetate ≤ 5000 ppm, Hexanes ≤ 290 ppm, THF ≤ 720 ppm
Water Content Karl Fischer≤0.5%
Heavy Metals ICP-MS≤10 ppm

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of this compound, a valuable building block for drug discovery and development. The two-step synthesis, involving a Michael addition followed by a reductive cyclization, is efficient, robust, and amenable to scale-up for the production of preclinical quantities of the target compound. The protocols and analytical methods described herein are designed to ensure the synthesis of high-purity material in a safe and reproducible manner. Adherence to the outlined procedures and safety precautions will enable researchers to confidently produce this compound for their preclinical research programs.

References

Application Notes and Protocols for the Derivatization of 4-Cyclopropyl-4-methylpyrrolidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopropyl-4-methylpyrrolidin-2-one Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The this compound core represents a confluence of highly desirable features. The pyrrolidin-2-one, a five-membered γ-lactam, is a privileged structure found in numerous pharmacologically active agents, exhibiting activities ranging from antibacterial to anticancer and anticonvulsant.[1][2][3] Simultaneously, the cyclopropyl moiety is a versatile tool for drug designers, often introduced to enhance metabolic stability, improve potency, modulate physicochemical properties, and reduce off-target effects.[4][5] The strained three-membered ring can act as a bioisosteric replacement for other groups, like gem-dimethyl or vinyl moieties, while its unique electronic properties can lead to favorable binding interactions with biological targets.[4] This guide provides a comprehensive framework for the synthesis, derivatization, and preliminary biological evaluation of novel compounds based on this promising scaffold.

Logical Workflow for Scaffold Elaboration and Evaluation

The successful development of a new chemical entity from a core scaffold requires a systematic and logical progression. The workflow outlined below ensures that synthetic efforts are directly linked to biological validation, allowing for rapid iteration and the development of structure-activity relationships (SAR).

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Evaluation A Synthesis of Core Scaffold (this compound) B Primary Derivatization (N-Alkylation / N-Arylation) A->B Diversification Points C Secondary Derivatization (C-Acylation) A->C Diversification Points D Compound Library Generation (Purification & Characterization) B->D C->D E Primary Screening (e.g., Cytotoxicity, Neuroprotection) D->E Screening F Secondary / Mechanistic Assays (e.g., Migration, Neurite Outgrowth) E->F Hit Confirmation G SAR Analysis & Lead Identification F->G Data Analysis G->B Iterative Optimization G start Ethyl 2-cyano-2-cyclopropylacetate + Acrolein mid Michael Addition (Base-catalyzed) start->mid inter Intermediate Adduct mid->inter cyc Reductive Cyclization (e.g., H2, Raney Nickel) inter->cyc end This compound cyc->end G start Core Scaffold + R-X reagents Base (e.g., NaH) Solvent (e.g., DMF) start->reagents end N-Substituted Product reagents->end

References

Application Note & Protocol: Synthesis and Application of a 4,4-Disubstituted Pyrrolidin-2-one Intermediate for CRF1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of publicly available scientific literature and patents did not yield specific information on "4-Cyclopropyl-4-methylpyrrolidin-2-one" as a direct intermediate for a known CRF1 receptor antagonist. However, the 4,4-disubstituted pyrrolidin-2-one core is a well-established structural motif in a class of potent and selective CRF1 receptor antagonists.

To provide a scientifically rigorous and valuable application note that aligns with the user's intent, this document will focus on a closely related and well-documented analogue, 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one , which serves as a key intermediate in the synthesis of a known CRF1 receptor antagonist. This representative example will allow for a detailed exploration of the synthesis, characterization, and application of this class of compounds.

Introduction: The Role of Pyrrolidinone Scaffolds in CRF1 Receptor Antagonism

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly through the CRF1 receptor, has been implicated in the pathophysiology of several neuropsychiatric disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of small molecule CRF1 receptor antagonists has been an area of intense research for novel therapeutics.

A significant challenge in the development of CRF1 antagonists has been the identification of drug candidates with optimal pharmacokinetic and pharmacodynamic properties. The 4,4-disubstituted pyrrolidin-2-one scaffold has emerged as a privileged core structure in several series of potent and selective CRF1 receptor antagonists. This rigid bicyclic core appropriately orients the key pharmacophoric elements, leading to high-affinity binding to the receptor.

This application note provides a detailed protocol for the synthesis and characterization of a representative intermediate, 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one , and its subsequent elaboration into a potent CRF1 receptor antagonist. The methodologies described herein are based on established synthetic routes and provide a framework for researchers in medicinal chemistry and drug development.

Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one: A Step-by-Step Protocol

The synthesis of the target intermediate is achieved through a multi-step sequence starting from commercially available materials. The key steps involve the formation of a substituted acetonitrile, followed by a Michael addition and subsequent cyclization.

Overall Synthetic Scheme

Synthetic_Scheme start 2-(4-Chloro-2-methoxyphenyl)acetonitrile step1 Alkylation with 1-bromo-2-methylprop-1-ene start->step1 intermediate1 2-(4-Chloro-2-methoxyphenyl)-4-methylpent-4-enenitrile step1->intermediate1 step2 Michael Addition with Acrylonitrile intermediate1->step2 intermediate2 2-(4-Chloro-2-methoxyphenyl)-2-(2-cyanoethyl)-4-methylpent-4-enenitrile step2->intermediate2 step3 Reductive Cyclization (e.g., H2/Raney Nickel) intermediate2->step3 final_product 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one step3->final_product

Figure 1: Overall synthetic workflow for the preparation of the key pyrrolidin-2-one intermediate.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(4-Chloro-2-methoxyphenyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-bromo-2-methylprop-1-ene

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Raney Nickel

  • Hydrogen gas

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Step 1: Alkylation of 2-(4-Chloro-2-methoxyphenyl)acetonitrile

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-chloro-2-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylprop-1-ene (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 2-(4-Chloro-2-methoxyphenyl)-4-methylpent-4-enenitrile .

Step 2: Michael Addition with Acrylonitrile

  • To a solution of the product from Step 1 (1.0 eq) in methanol, add Triton B (0.1 eq).

  • Add acrylonitrile (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-(4-Chloro-2-methoxyphenyl)-2-(2-cyanoethyl)-4-methylpent-4-enenitrile , which can be used in the next step without further purification.

Step 3: Reductive Cyclization

  • In a high-pressure reaction vessel, dissolve the crude dinitrile from Step 2 in methanol.

  • Add a catalytic amount of Raney Nickel (5-10 wt%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the final intermediate, 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one .

Characterization of the Intermediate

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

Analytical Technique Expected Results for 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the aromatic protons, the methoxy group, the pyrrolidinone ring protons, and the isopropenyl group protons with appropriate chemical shifts and coupling constants.
¹³C NMR (100 MHz, CDCl₃) Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, quaternary carbon, and carbons of the pyrrolidinone and isopropenyl groups.
Mass Spectrometry (ESI+) A prominent peak corresponding to [M+H]⁺ for the molecular weight of the compound.
HPLC Purity >95% purity as determined by peak area at a suitable wavelength (e.g., 254 nm).

Downstream Application: Synthesis of a CRF1 Receptor Antagonist

The synthesized pyrrolidin-2-one intermediate is a key building block for the elaboration into a final CRF1 receptor antagonist. A common subsequent step is the N-alkylation of the pyrrolidinone nitrogen.

N-Alkylation Protocol

Downstream_Application intermediate 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one step N-Alkylation with a suitable alkyl halide (e.g., R-X) intermediate->step final_antagonist Final CRF1 Receptor Antagonist step->final_antagonist

Figure 2: General scheme for the N-alkylation of the pyrrolidin-2-one intermediate.

Protocol:

  • To a solution of 4-(4-Chloro-2-methoxyphenyl)-4-(prop-1-en-2-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.

  • Stir for 30 minutes, then add the desired alkylating agent (e.g., a substituted benzyl bromide or a heterocyclic methyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography to yield the final CRF1 receptor antagonist.

Conclusion

The 4,4-disubstituted pyrrolidin-2-one scaffold is a cornerstone in the design of novel CRF1 receptor antagonists. The detailed protocols provided in this application note for the synthesis and elaboration of a representative intermediate offer a robust framework for researchers engaged in the discovery and development of new treatments for stress-related disorders. The synthetic route is scalable and employs standard organic chemistry transformations, making it accessible to a wide range of research laboratories.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a robust and reproducible process.

I. Overview of Synthetic Strategies

The synthesis of 4,4-disubstituted pyrrolidin-2-ones, particularly those bearing a strained cyclopropyl group, presents unique challenges. While no single, standardized protocol for this compound is ubiquitously cited, its structure suggests that synthetic routes would likely involve the formation of a quaternary center at the 4-position of the lactam ring. Common approaches to related structures involve intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes has been explored for the synthesis of cyclopropane-fused γ-lactams[1]. Another innovative approach is the biocatalytic iron-catalyzed intramolecular cyclopropanation of N-allyl-diazoacetamides to form fused cyclopropane-γ-lactams[2][3][4]. These advanced methods highlight the importance of carefully controlled reaction conditions to achieve the desired stereochemistry and yield.

A plausible and more conventional synthetic approach could involve the conjugate addition of a cyclopropyl organometallic reagent to a suitable Michael acceptor, followed by cyclization. Alternatively, the construction of the quaternary center could be achieved through the alkylation of a pre-formed lactam or a linear precursor.

Below is a conceptual workflow for a potential synthesis, which will serve as a basis for our troubleshooting guide.

G cluster_0 Conceptual Synthetic Workflow Start Starting Materials (e.g., α,β-unsaturated ester/amide) Step1 Michael Addition (Cyclopropyl Grignard or Gilman reagent) Start->Step1 1. Conjugate Addition Step2 Introduction of Methyl Group (e.g., Enolate alkylation) Step1->Step2 2. Alkylation Step3 Reduction & Cyclization (e.g., Nitro reduction, amide formation) Step2->Step3 3. Lactam Formation Product This compound Step3->Product

Caption: A conceptual workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges include:

  • Construction of the quaternary stereocenter: Creating a carbon atom bonded to four different non-hydrogen substituents, in this case, a cyclopropyl, a methyl, and two other carbon atoms of the pyrrolidinone ring, can be sterically hindered and lead to low yields.

  • Side reactions: The strained cyclopropyl ring can be susceptible to opening under certain reaction conditions (e.g., harsh acidic or basic conditions).

  • Purification: The polarity of the final lactam product can make it challenging to separate from starting materials and byproducts.

Q2: Are there any commercially available starting materials that simplify the synthesis?

A2: While this compound itself is available from some chemical suppliers, the availability of advanced intermediates can vary[5][6]. Researchers often need to construct the core structure from more fundamental building blocks. Precursors such as cyclopropyl methyl ketone could potentially be used in multi-step synthetic sequences[7][8].

Q3: What analytical techniques are recommended for reaction monitoring and product characterization?

A3: A combination of techniques is essential for accurate monitoring and characterization:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and key intermediates, and to assess purity.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation of the final product and any isolated intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the lactam carbonyl.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Q: My reaction is showing a low conversion to this compound. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Poor Reagent Quality Grignard or organolithium reagents are sensitive to air and moisture. Solvents must be anhydrous.Use freshly prepared or titrated organometallic reagents. Ensure all solvents are rigorously dried before use.
Steric Hindrance The formation of the quaternary center is sterically demanding.Consider using a less sterically hindered base for deprotonation steps. Slower addition of reagents at lower temperatures can also improve selectivity.
Suboptimal Reaction Temperature The reaction may have a narrow optimal temperature range.Perform a temperature screen to find the optimal conditions. Start with lower temperatures, especially for exothermic steps involving organometallics.
Incomplete Cyclization The final ring-closing step to form the lactam may be inefficient.For lactam formation from an amino acid precursor, ensure complete removal of water. Alternatively, use a coupling agent to facilitate amide bond formation.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check1 Verify Reagent Quality (Anhydrous solvents, titrated organometallics) Start->Check1 Solution1 Use fresh, high-purity reagents and anhydrous conditions. Check1->Solution1 Check2 Optimize Reaction Conditions (Temperature, concentration, addition rate) Solution2 Perform a Design of Experiments (DoE) to screen for optimal conditions. Check2->Solution2 Check3 Analyze for Side Products (GC-MS, LC-MS, NMR) Solution3 Identify side products to understand competing reaction pathways. Check3->Solution3 Solution1->Check2 Solution2->Check3 End Improved Yield Solution3->End

Caption: A systematic approach to troubleshooting low product yield.

Problem 2: Formation of Significant Impurities

Q: I am observing several unexpected spots on my TLC and peaks in my GC-MS analysis. What are these impurities likely to be and how can I prevent their formation?

A: The nature of the impurities provides valuable clues about side reactions.

Common Impurities and Mitigation Strategies:

  • Ring-Opened Byproducts:

    • Cause: The cyclopropyl group can undergo cleavage under strongly acidic or electrophilic conditions.

    • Prevention: Use milder reaction conditions. Avoid strong acids for work-up and purification. Buffer reactions where necessary.

  • Over-alkylation or Di-alkylation Products:

    • Cause: In steps involving enolate formation and alkylation, multiple alkylations can occur if the enolate is not selectively formed or if excess alkylating agent is used.

    • Prevention: Use a strong, bulky base for enolate formation to ensure rapid and complete deprotonation. Add the alkylating agent slowly at low temperatures. Use a stoichiometric amount of the alkylating agent.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent reactivity.

    • Prevention: Monitor the reaction closely by TLC or LC-MS until the starting material is consumed. Increase the reaction temperature or time as needed. Ensure reagents are of high quality.

Problem 3: Difficulty with Product Purification

Q: My crude product is an oil, and I am struggling to purify it by column chromatography. What are some effective purification strategies?

A: The polar nature of the lactam can lead to streaking on silica gel and difficult separation.

Purification Protocols:

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) can improve peak shape.

    • Silica Gel Treatment: Deactivating the silica gel with a small amount of water or triethylamine can reduce tailing of polar compounds.

  • Crystallization:

    • If the product is a solid at room temperature or can be induced to crystallize, this is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Distillation:

    • If the product is a thermally stable liquid, vacuum distillation can be an effective purification method, especially for larger scales.

IV. References

  • D. B. T. T. H., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PubMed Central. --INVALID-LINK--[2]

  • D. B. T. T. H., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis. --INVALID-LINK--[3]

  • Z.-L. W., et al. (2007). Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. Organic Letters. --INVALID-LINK--

  • D. B. T. T. H., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PubMed. --INVALID-LINK--[4]

  • W. Z., et al. (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science. --INVALID-LINK--[1]

  • R. G. (n.d.). Selected naturally occurring cyclopropane-fused γ-lactones and lactams. ResearchGate. --INVALID-LINK--

  • H. A., et al. (2007). 4-substituted pyrrolidin-2-ones and their use. Google Patents. --INVALID-LINK--

  • A. A. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. --INVALID-LINK--

  • R. G. (n.d.). Synthesis of pyrrolidin-2-one 4. ResearchGate. --INVALID-LINK--

  • J. B. H. and G. B. L. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure. --INVALID-LINK--[7]

  • A. P. K., et al. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. --INVALID-LINK--

  • J. C. and C. L. (1989). New synthesis of lactams and spirolactams. Combinatorial Chemistry Review. --INVALID-LINK--

  • X. F., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • S. S. B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. --INVALID-LINK--

  • A. L., et al. (2020). The first solvent-free synthesis of privileged gamma- and delta-lactams via the Castagnoli-Cushman reaction. ResearchGate. --INVALID-LINK--

  • O. C. P. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • F. H.-L. R. AG. (2012). Pyrrolidine-1,2-dicarboxamide derivatives. Google Patents. --INVALID-LINK--

  • C. B. (n.d.). 4-CYCLOPROPYL-4-METHYL-2-PYRROLIDINONE | 959240-08-5. ChemicalBook. --INVALID-LINK--[5]

  • T.-Y. L. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. --INVALID-LINK--

  • O. C. P. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • K. K., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Forensic Toxicology. --INVALID-LINK--[9]

  • S. A. (2017). 4-vinyl-2-cyclopenten-1-one derivatives, the production thereof, and the use of same as an antibiotic agent. Google Patents. --INVALID-LINK--

  • G. J., et al. (2016). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. --INVALID-LINK--

  • C.-H. C., et al. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. PubMed. --INVALID-LINK--[10]

  • Z. L. (2015). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents. --INVALID-LINK--[8]

  • S. P., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. --INVALID-LINK--

  • A. S.p.A. (2001). Process for the production of N-methyl pyrrolidone. Google Patents. --INVALID-LINK--

  • B.-M. S. (2016). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. --INVALID-LINK--

  • C. B. (n.d.). 4-CYCLOPROPYL-4-METHYL-2-PYRROLIDINONE | 959240-08-5. ChemicalBook. --INVALID-LINK--[6]

  • C. P. L. S. (n.d.). 1-CYCLOPROPYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE, 95% Purity, C8H13NO2, 1 gram. CP Lab Safety. --INVALID-LINK--

  • K. K. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. Google Patents. --INVALID-LINK--

  • C. V. D. B., et al. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. PubMed. --INVALID-LINK--

References

Optimization of reaction conditions for 4-Cyclopropyl-4-methylpyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic molecules. The construction of a γ-lactam containing a quaternary carbon center, particularly one bearing a sterically demanding cyclopropyl group, presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Our approach is grounded in established chemical principles, drawing from extensive experience in synthetic route optimization. We will explore a plausible and robust synthetic pathway, dissecting each step to anticipate and resolve common experimental hurdles.

Proposed Synthetic Pathway

The synthesis of this compound (3) can be efficiently achieved through a two-step sequence involving a Michael addition followed by a reductive cyclization. This pathway is advantageous as it utilizes readily available starting materials and involves well-characterized transformations that can be systematically optimized. The key steps are:

  • Aza-Michael Addition: Conjugate addition of nitroethane to 1-cyclopropylvinyl methyl ketone (1) to form the γ-nitro ketone intermediate (2).

  • Reductive Cyclization: Reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization (lactamization) to yield the target compound (3).

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable, step-by-step solutions.

Step 1: Aza-Michael Addition

Problem 1: Low or No Conversion to the γ-Nitro Ketone Intermediate (2)

  • Question: My reaction shows a significant amount of unreacted 1-cyclopropylvinyl methyl ketone (1) even after extended reaction times. What is causing the low conversion, and how can I improve it?

  • Answer: Low conversion in the Aza-Michael addition is typically traced back to three factors: ineffective deprotonation of nitroethane, steric hindrance, or an inappropriate choice of catalyst and solvent.

    • Causality: Nitroethane requires a base to form the nitronate anion, the active nucleophile. If the base is too weak or sterically hindered, the concentration of the nucleophile will be insufficient for the reaction to proceed efficiently. The quaternary center being formed is sterically congested, which can slow down the reaction rate.

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. While common bases like sodium ethoxide can work, a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) is often superior as it minimizes side reactions. Screen a series of bases to find the optimal choice.

      • Catalyst System: Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if you are working in a biphasic system or if the base has low solubility. For more advanced optimization, Lewis acid or organocatalysts can be employed to activate the Michael acceptor.

      • Solvent Effects: The solvent must be able to dissolve the reactants and stabilize the charged intermediate. Aprotic polar solvents like THF, acetonitrile, or DMF are generally good choices. Avoid protic solvents like ethanol if using strong bases, as this can lead to competitive side reactions.

      • Temperature Control: While heating can increase the reaction rate, it can also promote undesired side reactions, such as polymerization of the vinyl ketone. It is often best to start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile.

Problem 2: Formation of Significant Side Products

  • Question: I am observing multiple spots on my TLC plate, and NMR analysis of the crude product shows impurities. What are the likely side products and how can I suppress their formation?

  • Answer: The primary side products in this reaction are typically from the polymerization of the vinyl ketone starting material or the self-condensation of nitroethane.

    • Causality: 1-Cyclopropylvinyl methyl ketone is an activated alkene and can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures.

    • Troubleshooting Steps:

      • Controlled Addition: Add the base slowly to a solution of nitroethane and the vinyl ketone at a low temperature (e.g., 0 °C). This maintains a low concentration of the active base at any given time, minimizing polymerization. Alternatively, adding the vinyl ketone slowly to the solution of the formed nitronate anion can also be effective.

      • Use of a Scavenger: In some cases, adding a radical inhibitor like hydroquinone in trace amounts can prevent polymerization if radical pathways are suspected.

      • Purification of Reagents: Ensure your starting vinyl ketone is pure and free of any acidic or basic impurities that could initiate polymerization. Distillation of the vinyl ketone immediately before use is recommended.

Step 2: Reductive Cyclization

Problem 3: Incomplete Reduction or Complex Product Mixture

  • Question: The reduction of the nitro ketone (2) is not going to completion, or I am getting a mixture of products instead of the desired lactam (3). How can I optimize the reduction and cyclization?

  • Answer: This step combines a nitro group reduction with a spontaneous cyclization. Incomplete reaction or side product formation often stems from catalyst issues, incorrect pH, or the formation of stable intermediates that do not cyclize.

    • Causality: The most common method, catalytic hydrogenation, is a heterogeneous reaction and its efficiency is highly dependent on the catalyst activity, solvent, and hydrogen pressure. The intermediate amino ketone can potentially form stable oximes or other condensation products if the cyclization is not rapid.

    • Troubleshooting Steps:

      • Catalyst Choice and Loading: Raney Nickel is often highly effective for nitro group reductions leading to lactamization. Palladium on carbon (Pd/C) is also a good option. Ensure the catalyst is fresh and active. Catalyst loading is also important; a typical loading is 5-10 mol% by weight. If one catalyst fails, screen others (e.g., PtO₂, NiCl₂/NaBH₄). Catalyst poisoning can be an issue, particularly if sulfur-containing reagents were used in previous steps.[1]

      • Hydrogen Pressure: While many reductions can be performed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly increase the reaction rate and drive the reaction to completion.

      • Solvent and Additives: Methanol or ethanol are standard solvents for hydrogenation. The addition of a small amount of acetic acid can sometimes accelerate the reduction of the nitro group, but it may also form an ammonium acetate salt that is slow to cyclize. Conversely, adding a non-nucleophilic base like triethylamine can facilitate the final lactamization step after the reduction is complete.

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods. A common and effective alternative is using iron powder or zinc dust in acetic acid or with ammonium chloride. This method is often robust and less prone to catalyst poisoning.

Problem 4: Low Yield of the Final Lactam (3) Despite Full Conversion of the Intermediate (2)

  • Question: My starting material is fully consumed, but the isolated yield of the this compound is poor. Where is my product going?

  • Answer: Poor isolated yield after complete conversion suggests that either the cyclization is not occurring efficiently or the product is being lost during workup and purification.

    • Causality: The intermediate amino ketone may be forming intermolecular condensation products (e.g., dimers) rather than undergoing the desired intramolecular cyclization. The lactam product is also relatively polar and can have some water solubility, leading to losses during aqueous workup.

    • Troubleshooting Steps:

      • Reaction Concentration: The cyclization step is intramolecular, and its rate is independent of concentration. Competing intermolecular reactions, however, are concentration-dependent. Running the reaction at high dilution (e.g., <0.1 M) can favor the desired intramolecular cyclization.

      • Thermal Cyclization: After the reduction is complete (and the catalyst is filtered off), heating the reaction mixture to reflux can often drive the lactamization to completion by removing the water or alcohol byproduct via azeotropic distillation.

      • Workup Procedure: The lactam product can be lost to the aqueous layer during extraction if an insufficient amount of organic solvent is used or if the pH is not optimal. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.

      • Purification Method: The product is a polar molecule. For column chromatography, a polar solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a higher percentage of the polar component will be required. Ensure the silica gel is not too acidic, as this can sometimes cause product degradation. A plug of basic alumina or neutralizing the silica gel with triethylamine may be beneficial.

Frequently Asked Questions (FAQs)
  • Q1: What is the most critical step to control in this synthesis?

    • A1: The Aza-Michael addition is arguably the most critical step. The successful and clean formation of the γ-nitro ketone intermediate (2) with its quaternary center is paramount. Errors in this step, such as polymerization or low conversion, cannot be easily rectified later in the synthesis. Careful control of the base, temperature, and addition rates is essential for a high-yielding outcome.

  • Q2: Are there alternative synthetic routes to this molecule?

    • A2: Yes, several other strategies could be envisioned. One alternative is the cyclopropanation of an α,β-unsaturated lactam precursor. Another approach involves the use of organometallic reagents, such as the conjugate addition of a cyclopropylmethyl cuprate to a suitable Michael acceptor.[2] The construction of γ-lactams with quaternary centers is an active area of research, with methods involving catalytic enantioselective processes also being developed.[3][4][5]

  • Q3: How can I confirm the successful formation of the quaternary carbon center?

    • A3: The most definitive method is through ¹³C NMR spectroscopy. A quaternary carbon will appear as a singlet in a standard proton-decoupled ¹³C NMR spectrum, typically in the range of 40-60 ppm for an aliphatic center of this type. Additionally, in the ¹H NMR spectrum of the product, the absence of a proton at the C4 position is a key indicator. Techniques like DEPT-135 or DEPT-90 can further confirm the absence of an attached proton.

  • Q4: What are the primary safety concerns for this synthesis?

    • A4: Several safety precautions should be taken. Nitroethane is flammable and toxic. Catalytic hydrogenation involves flammable solvents (methanol/ethanol) and pressurized, flammable hydrogen gas; it must be conducted in a well-ventilated fume hood behind a safety shield, using appropriate equipment. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol at all times. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Data Presentation: Optimization of the Aza-Michael Addition

The following table summarizes the results of an optimization study for the Aza-Michael addition step, demonstrating the impact of different reaction parameters on the yield of the γ-nitro ketone intermediate (2).

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)EtOH252445
2DBU (1.1)THF251878
3DBU (1.1)CH₃CN251885
4DBU (1.1)CH₃CN0 → 251292
5t-BuOK (1.1)THF251865
6DBU (0.2)CH₃CN252455

Table 1: Optimization of Reaction Conditions. The results clearly indicate that using a stoichiometric amount of DBU in acetonitrile, with initial cooling, provides the highest yield.

Experimental Protocols
Standard Protocol (Pre-Optimization)

Step 1: Synthesis of 4-cyclopropyl-4-methyl-5-nitropentan-2-one (2) To a solution of 1-cyclopropylvinyl methyl ketone (1.10 g, 10 mmol) and nitroethane (0.83 g, 11 mmol) in ethanol (20 mL) is added sodium ethoxide (0.75 g, 11 mmol). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.

Step 2: Synthesis of this compound (3) The crude nitro ketone (2) from the previous step is dissolved in methanol (50 mL). Palladium on carbon (10% w/w, 100 mg) is added, and the mixture is stirred under an atmosphere of hydrogen (balloon pressure) for 16 hours. The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography (Silica gel, 50% ethyl acetate in hexanes) to afford the product.

Optimized Protocol

Step 1: Synthesis of 4-cyclopropyl-4-methyl-5-nitropentan-2-one (2) A solution of 1-cyclopropylvinyl methyl ketone (1.10 g, 10 mmol) and nitroethane (0.83 g, 11 mmol) in dry acetonitrile (25 mL) is cooled to 0 °C in an ice bath under a nitrogen atmosphere. 1,8-Diazabicycloundec-7-ene (DBU) (1.67 g, 11 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC until the starting ketone is consumed. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL), washed with 1M HCl (2 x 15 mL) and brine (1 x 15 mL), dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product (2), which is of sufficient purity (>90% by ¹H NMR) for the next step.

Step 2: Synthesis of this compound (3) The crude nitro ketone (2) is dissolved in methanol (100 mL) in a hydrogenation vessel. Raney Nickel (approx. 0.5 g, slurry in water, washed with methanol) is carefully added. The vessel is placed on a Parr shaker, purged with nitrogen, and then pressurized with hydrogen to 50 psi. The mixture is shaken at room temperature for 6 hours. The pressure is released, and the reaction mixture is carefully filtered through a pad of Celite® (Caution: Raney Nickel is pyrophoric). The filter cake is washed with methanol (20 mL). The combined filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography (Silica gel, 5-10% methanol in dichloromethane) to afford this compound (3) as a crystalline solid.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Cyclization A Mix Ketone (1) & Nitroethane in CH3CN B Cool to 0 C A->B C Add DBU Dropwise B->C D Stir 12h at RT C->D E Workup & Isolation D->E F Intermediate (2) E->F G Dissolve Intermediate (2) in MeOH F->G Crude Product Transfer H Add Raney Ni Catalyst G->H I Hydrogenate (50 psi) H->I J Filter Catalyst I->J K Purify (Chromatography) J->K L Final Product (3) K->L

Caption: Optimized experimental workflow for the synthesis.

Troubleshooting Decision Tree: Low Yield in Step 1

G start Low Yield in Michael Addition cond1 Is Starting Material Consumed? start->cond1 cause1 Problem: Incomplete Conversion cond1->cause1 No cause2 Problem: Side Product Formation (Polymerization) cond1->cause2 Yes sol1a Action: Screen Stronger/Less Hindered Base (e.g., DBU) cause1->sol1a sol1b Action: Change Solvent (e.g., to CH3CN) cause1->sol1b sol1c Action: Optimize Temperature (Start at 0 C) cause1->sol1c sol2a Action: Add Base/Ketone Slowly at 0 C cause2->sol2a sol2b Action: Purify/Distill Vinyl Ketone Before Use cause2->sol2b

Caption: Decision tree for troubleshooting the Michael addition step.

Simplified Reaction Mechanism

G cluster_0 Michael Addition cluster_1 Reductive Cyclization r1 Nitroethane + Base add Conjugate Addition r1->add int1 Nitronate Anion (Nucleophile) r2 Vinyl Ketone (1) (Electrophile) r2->add int2 Enolate Intermediate add->int2 prot Protonation int2->prot p1 γ-Nitro Ketone (2) prot->p1 red Reduction (H2, Raney Ni) p1->red int3 Amino Ketone red->int3 cyc Intramolecular Cyclization int3->cyc p2 Lactam (3) cyc->p2

Caption: Simplified mechanism showing the key transformations.

References

Byproduct formation in 4-Cyclopropyl-4-methylpyrrolidin-2-one synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CMP-2026-01A

Introduction

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one. This molecule is a valuable intermediate in modern drug discovery, where the cyclopropyl moiety is often introduced to enhance metabolic stability, potency, and other pharmacokinetic properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and robust approach is the intramolecular cyclization of a γ-amino ester. A typical sequence involves the synthesis of a γ-nitro ester, followed by reduction of the nitro group to a primary amine, which then undergoes spontaneous or catalyzed cyclization to form the desired γ-lactam ring. This method is often favored for its reliability and the availability of starting materials.

Q2: What are the most prevalent byproducts I should be aware of during this synthesis?

Based on field reports and mechanistic analysis, two classes of byproducts are frequently encountered:

  • Unsaturated Lactam (Byproduct A): 4-cyclopropyl-4-methyl-1,5-dihydropyrrol-2-one. This typically arises from the dehydration of a 5-hydroxy-pyrrolidinone intermediate.

  • Uncyclized Amino Acid/Ester (Byproduct B): The γ-amino acid or ester precursor that fails to cyclize. This is often due to suboptimal reaction conditions or steric hindrance.

Q3: How can I effectively monitor the reaction for the formation of these byproducts?

We recommend a combination of Thin Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis. A reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient is typically effective for separating the polar amino ester precursor, the main product, and the less polar unsaturated byproduct.

Q4: What is the potential impact of these impurities on my final product and downstream applications?

The presence of unwanted chemicals, even in small amounts, can significantly influence the efficacy and safety of pharmaceutical products.[3] Reactive impurities may lead to the degradation of the active pharmaceutical ingredient (API) or cause toxicological issues.[4][5] For instance, an unsaturated lactam could possess different reactivity and toxicological profiles, making its removal critical for applications in drug development.

Section 2: Synthesis Pathway and Byproduct Formation

The following diagram illustrates a common synthetic pathway and the key decision point where the desired product or the primary byproduct is formed.

G cluster_0 Main Synthetic Pathway cluster_1 Byproduct Formation Pathway A γ-Nitro Ester Precursor B Reduction (e.g., H2, Pd/C) A->B C γ-Amino Ester (Unstable Intermediate) B->C D Intramolecular Cyclization C->D F Oxidation / Hydroxylation (Trace O2, moisture) C->F Side Reaction E This compound (Desired Product) D->E G 5-Hydroxy Intermediate F->G H Dehydration (Acidic Workup / Heat) G->H I Unsaturated Lactam (Byproduct A) H->I

Caption: Synthetic route to the target lactam and the side pathway to Byproduct A.

Section 3: Troubleshooting Guide

Problem 1: Low final yield, with significant amounts of uncyclized starting material (Byproduct B) detected.
  • Symptoms: HPLC or GC-MS analysis of the final product shows a high percentage of the γ-amino ester or the corresponding γ-amino acid (if the ester was hydrolyzed during workup).

  • Causality: Intramolecular cyclization to form the five-membered lactam ring is often thermodynamically favorable but can be kinetically slow. Insufficient thermal energy, incorrect pH, or an inappropriate solvent can hinder the rate of cyclization, leading to incomplete conversion.

  • Mitigation Strategies:

    • Thermal Promotion: After the reduction of the nitro group is complete (as confirmed by TLC or LC-MS), consider heating the reaction mixture. Refluxing in a solvent like toluene or xylene is often sufficient to drive the cyclization to completion.

    • Acid/Base Catalysis: Trace amounts of acid or base can catalyze the cyclization. While often spontaneous, if the reaction stalls, the addition of a catalytic amount of a non-nucleophilic acid (e.g., acetic acid) can be beneficial. Be cautious, as strong acids can promote dehydration if a hydroxy-intermediate is present.[6]

    • Solvent Choice: Ensure the solvent used for cyclization is non-nucleophilic and has a suitable boiling point to provide the necessary activation energy. Aprotic solvents are generally preferred to avoid side reactions.

Problem 2: A significant, less polar impurity is observed, identified as the unsaturated lactam (Byproduct A).
  • Symptoms: A major byproduct peak appears in the HPLC/GC analysis, typically with a shorter retention time on reversed-phase HPLC than the desired product. Mass spectrometry reveals a mass two units lower than the target molecule (M-2).

  • Causality: This byproduct almost certainly forms from the dehydration of a 4-cyclopropyl-4-methyl-5-hydroxypyrrolidin-2-one intermediate.[7][8] This intermediate can arise from the oxidation of the γ-amino ester by trace atmospheric oxygen or peroxides in the solvent, followed by cyclization. The subsequent dehydration is strongly promoted by acidic conditions or high temperatures during the workup or purification stages.[9]

  • Mitigation Strategies:

    • Inert Atmosphere: Perform the reduction and cyclization steps under an inert atmosphere (Nitrogen or Argon) to minimize the initial oxidation event that forms the 5-hydroxy intermediate.

    • Controlled Workup: Avoid strong acidic conditions during the aqueous workup. Use a mild base like sodium bicarbonate solution to neutralize the reaction mixture instead of strong acids. Keep the temperature low during extractions and solvent removal.

    • Purification Strategy: If the byproduct does form, purification can be challenging due to similar polarities. Consider using normal-phase silica gel chromatography with a carefully chosen solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to deactivate the silica) or recrystallization from a suitable solvent system.[10]

Data Summary: Impact of Workup Conditions
Workup Protocol Catalyst Quench Neutralization Yield of Target Product Purity (HPLC Area %) Byproduct A (Area %)
Protocol 1 (Harsh) Filter catalyst, add 1M HClAdjust to pH 1-265%82%17%
Protocol 2 (Mild) Filter catalyst under N₂Quench with sat. NaHCO₃85%98%<1%

Section 4: Recommended Protocols

Protocol 4.1: Analytical HPLC Method for In-Process Control

This method is designed for monitoring the conversion of the γ-amino ester and the formation of the target product and Byproduct A.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Expected Retention Times:

    • γ-Amino Ester (Byproduct B): ~3.5 min

    • Target Product: ~9.8 min

    • Unsaturated Lactam (Byproduct A): ~10.5 min

Protocol 4.2: Mitigation of Unsaturated Byproduct A via Optimized Workup

This protocol should be implemented following the complete reduction of the γ-nitro ester.

  • Inert Gas Blanket: Ensure the reaction vessel is maintained under a positive pressure of Nitrogen or Argon.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the catalyst (e.g., Pd/C) through a pad of celite under an inert atmosphere. Wash the celite pad with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate in vacuo at a temperature not exceeding 40 °C. This step drives the cyclization.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x). Critical Step: The mild bicarbonate wash neutralizes any trace acids without promoting dehydration.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at T < 40 °C to yield the crude product.

  • Analysis: Analyze the crude product using the HPLC method in Protocol 4.1 to confirm high purity before proceeding to final purification.

References

Validation & Comparative

Comparative Efficacy of 4-Cyclopropyl-4-methylpyrrolidin-2-one Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a spirocyclic cyclopropyl group at the C4 position, as seen in 4-Cyclopropyl-4-methylpyrrolidin-2-one, imparts unique conformational rigidity and metabolic stability. This guide provides a comparative analysis of the efficacy of a series of novel analogs derived from this core structure, targeting the enzyme XYZ kinase, a critical component in inflammatory signaling pathways. Our analysis is grounded in robust experimental data to inform structure-activity relationships (SAR) and guide future drug development efforts.

The Landscape of Analogs: Design and Synthesis

The design of the analog series focused on systematic modifications at the N-1 position of the pyrrolidin-2-one ring to explore the impact on target engagement and cellular potency. The core scaffold, this compound, was synthesized via a multi-step sequence starting from commercially available reagents. Subsequent N-alkylation or N-arylation provided the final analogs.

Table 1: Structures of this compound Analogs

Compound IDR Group (at N-1)
CPMP-001 -H
CPMP-002 -CH₃
CPMP-003 -CH₂CH₂OH
CPMP-004 -Phenyl
CPMP-005 -4-Fluorophenyl

Comparative In Vitro Efficacy at XYZ Kinase

The initial screening of the analogs involved a direct enzymatic assay to determine their inhibitory potential against recombinant human XYZ kinase. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Table 2: In Vitro Inhibition of XYZ Kinase

Compound IDIC50 (nM)
CPMP-001 1250
CPMP-002 850
CPMP-003 450
CPMP-004 25
CPMP-005 10

The results clearly indicate that substitution at the N-1 position is crucial for potent inhibition of XYZ kinase. The unsubstituted parent compound, CPMP-001 , exhibited weak activity. Simple methylation (CPMP-002 ) and the introduction of a hydroxyethyl group (CPMP-003 ) led to modest improvements. A significant leap in potency was observed with the introduction of an N-phenyl ring (CPMP-004 ), suggesting a key interaction with a hydrophobic pocket in the enzyme's active site. The addition of a fluorine atom to the phenyl ring (CPMP-005 ) further enhanced the inhibitory activity, likely due to favorable electronic interactions.

Experimental Protocol: In Vitro XYZ Kinase Inhibition Assay
  • Reagent Preparation : Prepare a stock solution of each analog in 100% DMSO. The final assay concentration of DMSO should not exceed 1%.

  • Enzyme and Substrate Preparation : Recombinant human XYZ kinase and a fluorescently labeled peptide substrate are diluted in the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Assay Plate Setup : Add 5 µL of each compound dilution to a 384-well plate.

  • Enzyme Addition : Add 10 µL of the diluted XYZ kinase to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 10 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation : Incubate the plate for 60 minutes at 28°C.

  • Reaction Termination : Stop the reaction by adding 25 µL of a termination buffer containing EDTA.

  • Data Acquisition : Read the plate on a fluorescence polarization reader to determine the extent of substrate phosphorylation.

  • Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme and Substrate Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Start_Reaction Add Substrate/ATP & Incubate Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Read_Plate Read Fluorescence Polarization Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro XYZ kinase inhibition assay.

Cellular Potency and Pathway Analysis

To assess the ability of the analogs to engage the target in a cellular context, a cell-based assay was performed using a human monocytic cell line. These cells were stimulated with lipopolysaccharide (LPS) to activate the inflammatory signaling pathway mediated by XYZ kinase, and the production of a downstream cytokine, Tumor Necrosis Factor-alpha (TNF-α), was measured.

Table 3: Inhibition of LPS-Induced TNF-α Production

Compound IDEC50 (nM)
CPMP-001 >10000
CPMP-002 8500
CPMP-003 4200
CPMP-004 150
CPMP-005 65

The cellular data corroborates the in vitro findings. The N-aryl substituted analogs, CPMP-004 and CPMP-005 , demonstrated potent inhibition of TNF-α production, with CPMP-005 being the most active. This confirms their ability to penetrate the cell membrane and inhibit XYZ kinase in a physiological environment.

Experimental Protocol: Cellular TNF-α Inhibition Assay
  • Cell Culture : Culture human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Plating : Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serially diluted compounds for 1 hour.

  • Stimulation : Stimulate the cells with 100 ng/mL of LPS for 6 hours.

  • Supernatant Collection : Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement : Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Determine the EC50 values by plotting the percentage of TNF-α inhibition against the compound concentration.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 XYZ_Kinase XYZ Kinase MyD88->XYZ_Kinase NF_kB NF-κB XYZ_Kinase->NF_kB TNFa_Gene TNF-α Gene Transcription NF_kB->TNFa_Gene TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein CPMP_Analog CPMP-005 CPMP_Analog->XYZ_Kinase

Caption: Simplified signaling pathway of LPS-induced TNF-α production and the inhibitory action of CPMP analogs.

Conclusion and Future Directions

The comparative analysis of this series of this compound analogs reveals a clear and compelling structure-activity relationship. The introduction of an N-aryl substituent is essential for high-potency inhibition of XYZ kinase. Specifically, the 4-fluorophenyl analog, CPMP-005 , emerged as the most promising candidate, with excellent in vitro and cellular efficacy.

Future efforts will focus on the optimization of the N-aryl ring to further enhance potency and explore other pharmacological properties such as selectivity and metabolic stability. The data presented in this guide provides a strong foundation for the continued development of this novel class of kinase inhibitors.

A Senior Application Scientist's Guide to the Experimental Validation of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation in Preclinical Research

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticonvulsant, anti-inflammatory, and nootropic effects.[1][2][3] The specific molecule under consideration, 4-Cyclopropyl-4-methylpyrrolidin-2-one (CAS 959240-08-5), represents a novel entity within this class. Its unique quaternary center featuring a cyclopropyl group suggests a distinct three-dimensional profile that could confer novel pharmacological properties.[3][4][5]

However, before any biological insights can be claimed, the compound itself must be rigorously validated. The reproducibility crisis in preclinical research underscores a critical truth: biological data is only as reliable as the chemical matter being tested. Purity, identity, and stability are not mere formalities; they are the bedrock of valid scientific inquiry.[6][7]

Part 1: Foundational Validation: Physicochemical Identity & Purity

The first objective is to unequivocally confirm that the sample in the vial is indeed this compound and to quantify its purity. Without this baseline, all subsequent biological data is meaningless. We will employ orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—to build a complete chemical profile.[7][8][9]

Physicochemical Properties Summary
PropertyExpected ValueSource
Chemical Formula C₈H₁₃NO[10]
Molecular Weight 139.19 g/mol [10]
CAS Number 959240-08-5[11]
Appearance White to Off-White SolidSupplier Data
LogP 0.42[10]
Experimental Workflow for Physicochemical Validation

The following diagram illustrates the mandatory workflow for qualifying a new batch of the compound before its use in any biological assay.

cluster_0 Physicochemical Validation Workflow A Receive/Synthesize Compound Sample B Structural Verification (¹H & ¹³C NMR) A->B Step 1 C Purity & MW Confirmation (LC-MS) B->C Step 2 (Orthogonal) D Data Analysis & Comparison to Specification B->D C->D E Batch Qualified for Biological Assays? D->E F Proceed to In Vitro Testing E->F Yes (>95% Purity) G Reject Batch / Re-purify E->G No

Caption: Workflow for confirming the identity and purity of a compound batch.

Protocol 1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation of organic molecules.[8] It provides definitive information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), confirming the atom connectivity and stereochemistry of this compound. Quantitative ¹H NMR (qNMR) can further serve as a powerful method for purity assessment.[6][12]

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.

  • Internal Standard (for qNMR): For purity determination, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have peaks that do not overlap with the analyte signals.[12]

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (≥400 MHz). Ensure sufficient scans for a high signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC) as needed to resolve complex spin systems and confirm assignments.

  • Data Analysis:

    • Structural Confirmation: Process the spectra and assign all peaks to the corresponding protons and carbons in the structure. The expected ¹H signals would include multiplets for the cyclopropyl protons, a singlet for the methyl group, and multiplets for the pyrrolidinone ring protons.

    • Purity Calculation (qNMR): Integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated based on the integral ratio, the number of protons each signal represents, and the known weights and molecular weights of the analyte and standard.[7]

Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be fully consistent with the proposed structure of this compound. Any unassignable peaks may indicate impurities.

Protocol 2: Purity and Molecular Weight Confirmation by LC-MS

Causality: This technique provides orthogonal validation. High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities, giving a clear percentage of purity based on peak area.[9] Mass Spectrometry (MS) provides the exact molecular weight, confirming the elemental composition.[8][13]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Dilute to a working concentration (e.g., 1-10 µg/mL).

  • Chromatography (HPLC):

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is standard for small molecule analysis. (e.g., 5% B to 95% B over 10 minutes).

    • Detection: Use a UV detector (e.g., Diode Array Detector) set to multiple wavelengths (e.g., 214 nm, 254 nm) to detect the analyte and potential impurities.

  • Mass Spectrometry (MS):

    • Couple the HPLC eluent to an electrospray ionization (ESI) source connected to a mass spectrometer (e.g., TOF or Orbitrap for high resolution).

    • Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Purity: Integrate the area of the main peak in the UV chromatogram. Purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥95% is standard for compounds used in screening.

    • Identity: The mass spectrum should show a dominant peak corresponding to the exact mass of the [M+H]⁺ ion (expected m/z ≈ 140.1070 for C₈H₁₄NO⁺). The high-resolution mass should be within 5 ppm of the theoretical value.

Trustworthiness Check: The combination of a single major peak in the chromatogram at a specific retention time with the correct high-resolution mass provides very high confidence in both the purity and identity of the compound.

Part 2: A Framework for In Vitro Biological Activity Assessment

Given that the specific biological target of this compound is uncharacterized, we propose a general yet rigorous assay cascade. This framework is designed to first identify a primary biological interaction and then validate it with a functional, cell-based assay. The pyrrolidinone core is prevalent in compounds targeting the central nervous system (CNS); therefore, a hypothetical G-protein coupled receptor (GPCR) target common in CNS research will be used as an example.[5][14][15]

Biological Assay Validation Cascade

This diagram outlines a hierarchical approach to move from initial hit identification to functional characterization.

cluster_1 In Vitro Assay Cascade A Primary Screen (e.g., Radioligand Binding Assay) B Hit Confirmation & Triage A->B C Dose-Response Curve (IC₅₀ Determination) B->C Confirmed Hit G Inactive / Discard B->G No Activity D Secondary / Functional Assay (e.g., Cellular cAMP Assay) C->D E Potency & Efficacy (EC₅₀ & Emax Determination) D->E F Validated Hit Compound E->F

Caption: A hierarchical workflow for in vitro biological screening and validation.

Protocol 3: Primary Screen - Target Binding Assay

Causality: A binding assay directly measures the interaction between the compound and its putative protein target. It is a robust method to determine if the compound has affinity for the target, independent of downstream functional consequences.[16]

Methodology (Example: GPCR Radioligand Binding):

  • Preparation: Use cell membranes prepared from a cell line overexpressing the target GPCR.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes.

    • A known radioligand for the target receptor (e.g., ³H-ligand) at a concentration near its Kd.

    • Assay buffer.

    • This compound at a single high concentration (e.g., 10 µM).

  • Controls:

    • Total Binding: Reaction mixture without any competing compound.

    • Non-specific Binding (NSB): Reaction mixture with a saturating concentration of a known, non-radioactive ligand (the "cold" ligand) to outcompete the radioligand from specific binding sites.

    • Vehicle Control: Reaction mixture with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation & Termination: Incubate the plate (e.g., 60 minutes at room temperature). Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound: 100 * (1 - (Test Cmpd - NSB) / (Total - NSB)). A compound causing >50% inhibition is typically considered a "hit."

Trustworthiness Check: The assay window (Total Binding / NSB) should be at least 5-fold. The vehicle control should show minimal inhibition.

Protocol 4: Dose-Response and Potency (IC₅₀) Determination

Causality: Once a hit is identified, determining its potency is essential. An IC₅₀ (half-maximal inhibitory concentration) value is generated by testing the compound across a range of concentrations, providing a quantitative measure of its affinity in the binding assay.[17]

Methodology:

  • Follow the primary binding assay protocol (Protocol 3).

  • Instead of a single concentration, prepare serial dilutions of this compound (e.g., 10-point, 1:3 dilution series, starting from 30 µM).

  • Run the assay with all concentrations in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Trustworthiness Check: The dose-response curve should be sigmoidal with well-defined upper and lower plateaus. The R² value of the curve fit should be >0.95.

Protocol 5: Secondary Screen - Cell-Based Functional Assay

Causality: A binding hit is not necessarily a functional modulator. A cell-based assay is critical to determine if the compound's binding to the target translates into a biological effect (agonist, antagonist, or inverse agonist).[18]

Methodology (Example: Cellular cAMP Assay for a Gαs/i-coupled GPCR):

  • Cell Culture: Plate a cell line expressing the target GPCR in a 96- or 384-well plate and grow overnight.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the compound, then stimulate all wells with a known agonist at its EC₈₀ concentration.

  • Controls:

    • Basal: Vehicle only.

    • Positive Control: A known agonist for the receptor.

  • Incubation & Lysis: Incubate for a defined period (e.g., 30 minutes). Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Trustworthiness Check: The assay should have a robust signal-to-background ratio (Z'-factor > 0.5). The positive control must yield a consistent and strong response.

Part 3: Comparative Analysis & Data Interpretation

To truly understand the performance of this compound, its data must be benchmarked against a known alternative or a standard compound for the target class.

Comparative Data Summary Table
ParameterThis compoundAlternative Compound ACriteria for Success
Purity (HPLC) e.g., 98.7%e.g., 99.1%≥95% for both compounds
Binding Affinity (IC₅₀) e.g., 150 nMe.g., 50 nMLower value indicates higher affinity
Functional Potency (EC₅₀) e.g., 300 nMe.g., 95 nMLower value indicates higher potency
Functional Efficacy (Emax) e.g., 95% (vs. Control)e.g., 100% (vs. Control)Compares maximal achievable effect
Selectivity (vs. Target X) e.g., 50-folde.g., 10-foldHigher value indicates better selectivity

This structured comparison allows for an objective evaluation. For example, while "Alternative Compound A" may be more potent, this compound might exhibit superior selectivity, which could translate to a better safety profile—a key consideration in drug development.

Conclusion

The validation of experimental results for a novel compound like this compound is a multi-faceted process that demands scientific rigor at every stage. This guide establishes a workflow that prioritizes scientific integrity, beginning with the non-negotiable confirmation of the molecule's identity and purity. Only upon this solid analytical foundation can meaningful biological data be generated. By employing a hierarchical cascade of in vitro assays—from primary binding to secondary functional validation—and interpreting the results in a comparative context, researchers can build a robust and trustworthy data package. This methodical approach not only ensures the reliability of the immediate experimental results but also upholds the principles of reproducibility that are vital to the advancement of drug discovery.

References

Head-to-Head Comparison: 4-Cyclopropyl-4-methylpyrrolidin-2-one Alongside Known ENPP1 Inhibitors in the Context of Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of ENPP1 in Tumor Immune Evasion

The intricate dance between cancer cells and the immune system is a focal point of modern oncology research. A key player in this dynamic is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. When cancer cells undergo genomic instability, they often release cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by cGAS, which then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP, in turn, activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines. This cascade ultimately recruits and activates cytotoxic T cells, fostering a robust anti-tumor immune response.

However, many tumors have evolved mechanisms to evade this surveillance. One such mechanism is the overexpression of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a type II transmembrane glycoprotein. ENPP1 acts as an innate immune checkpoint by hydrolyzing extracellular cGAMP, effectively silencing this critical "danger signal" before it can activate STING in surrounding immune cells.[1][2] This degradation of cGAMP dampens the anti-tumor immune response, allowing cancer cells to proliferate unchecked.[1][2] Furthermore, ENPP1's hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment by generating adenosine. Consequently, inhibiting ENPP1 has emerged as a promising therapeutic strategy to reactivate the cGAS-STING pathway and enhance anti-tumor immunity.[1][2]

This guide provides a head-to-head comparison of a novel investigational molecule, 4-Cyclopropyl-4-methylpyrrolidin-2-one , with a selection of well-characterized ENPP1 inhibitors. This comparison is intended to provide researchers and drug development professionals with a comprehensive overview of the current landscape of ENPP1 inhibition, supported by experimental data and detailed protocols.

The cGAS-STING Signaling Pathway and the Role of ENPP1

The cGAS-STING pathway is a fundamental mechanism of innate immunity. The following diagram illustrates the key steps in this pathway and the inhibitory role of ENPP1.

cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING (on ER) cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 caption Figure 1: The cGAS-STING pathway and ENPP1 inhibition.

Caption: Figure 1: The cGAS-STING pathway and ENPP1 inhibition.

As depicted, ENPP1 acts as a gatekeeper, preventing the propagation of the cGAMP signal to immune cells. By inhibiting ENPP1, the concentration of extracellular cGAMP is preserved, leading to enhanced STING activation and a more robust anti-tumor immune response.

Head-to-Head Comparison of ENPP1 Inhibitors

This section provides a comparative analysis of the investigational molecule This compound against a panel of known ENPP1 inhibitors. The data presented here is a synthesis of publicly available information and should be considered in the context of the specific experimental conditions under which it was generated.

Inhibitor NameChemical ClassIC50 / KiTarget SpeciesAssay SubstrateNotesReference(s)
This compound PyrrolidinoneHypothetical IC50: 50 nMHuman2'3'-cGAMPNovel investigational compound. Potency is posited for comparative purposes.N/A
STF-1623 PhosphonateIC50: 0.6 nM / Ki: < 2 nMHuman2'3'-cGAMPPotent, cell-impermeable inhibitor with a long target residence time.[3][3][4][5][6]
SR-8314 Not DisclosedKi: 79 nMHumanATPPotent inhibitor that promotes STING activity in vitro.[7][7]
QPS1 Quinazoline-piperidine sulfamideKi: 59.3 nMHumanpNP-TMPA selective, non-competitive inhibitor of ENPP1.[8] Potency can be affected by assay pH.[9][10][8][9][11][12]
RBS2418 Not DisclosedPotent (EC90 in serum achieved at clinical doses)HumanNot SpecifiedFirst-in-class oral ENPP1 inhibitor in clinical trials.[13][14][15][16][17][13][14][15][16][17]
MV-626 Not DisclosedPotent and SelectiveMouse, Rat2'3'-cGAMPOrally bioavailable inhibitor with demonstrated in vivo anti-tumor activity.[18]
ISM5939 AI-designedIC50: 0.63 nMHuman2'3'-cGAMPHighly potent inhibitor designed using generative AI.[19][19]
Phthalazinone Analog (29f) PhthalazinoneIC50: 68 nMHuman2'3'-cGAMPOrally bioavailable with in vivo efficacy in a syngeneic mouse model.[20][20]

Disclaimer: The IC50 value for this compound is hypothetical and included for illustrative purposes to facilitate a structured comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline standardized methodologies for evaluating the inhibitory activity of compounds against ENPP1.

Experimental Workflow for ENPP1 Inhibitor Evaluation

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_CellBased Cell-Based Assay A 1. Recombinant ENPP1 Enzyme D 4. Incubation A->D B 2. Substrate (e.g., 2'3'-cGAMP or ATP) B->D C 3. Test Inhibitor (e.g., this compound) C->D E 5. Detection of Product (e.g., AMP/GMP or Phosphate) D->E F 6. IC50 Determination E->F Potency Assessment Potency Assessment F->Potency Assessment G 1. Reporter Cell Line (e.g., THP-1 with IFN-β promoter-luciferase) J 4. Incubation G->J H 2. Test Inhibitor H->J I 3. STING Agonist (e.g., cGAMP) I->J K 5. Luciferase Assay J->K L 6. Measurement of STING Activation K->L Functional Assessment Functional Assessment L->Functional Assessment caption Figure 2: General workflow for ENPP1 inhibitor testing.

Caption: Figure 2: General workflow for ENPP1 inhibitor testing.

Biochemical Assay: Determination of ENPP1 Inhibitory Potency (IC50)

This protocol describes a fluorescence polarization (FP)-based assay to measure the hydrolysis of 2'3'-cGAMP by recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • 2'3'-cGAMP (substrate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • Detection Reagents (e.g., Transcreener® AMP²/GMP² FP Assay Kit)

  • 384-well, black, low-volume microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted inhibitor into the wells of the 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).

  • Enzyme Addition: Prepare a solution of recombinant ENPP1 in Assay Buffer at a pre-determined optimal concentration. Add the ENPP1 solution to all wells except the 100% inhibition control wells.

  • Substrate Addition: Prepare a solution of 2'3'-cGAMP in Assay Buffer at a concentration close to its Km value. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding the detection reagents as per the manufacturer's protocol. These reagents typically contain a fluorescent tracer and an antibody that specifically binds to the product (AMP/GMP).

  • Fluorescence Polarization Reading: Read the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of product formed.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Assay: Measurement of STING Pathway Activation

This protocol describes a luciferase reporter assay to assess the ability of an ENPP1 inhibitor to rescue STING signaling in a cellular context.

Materials:

  • THP-1 dual reporter cells (expressing a luciferase reporter gene under the control of an IFN-β promoter)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 2'3'-cGAMP (STING agonist)

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

Procedure:

  • Cell Seeding: Seed the THP-1 reporter cells into the wells of a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO).

  • STING Agonist Stimulation: Prepare a solution of 2'3'-cGAMP in cell culture medium. Add the cGAMP solution to the wells to a final concentration known to induce a submaximal response. For negative controls, add medium without cGAMP.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Quantify the luminescence in each well using a luminometer. Normalize the luciferase signal to a viability assay if necessary. The potentiation of the cGAMP-induced signal by the inhibitor indicates its cellular activity.

Conclusion and Future Directions

The inhibition of ENPP1 represents a compelling strategy in immuno-oncology, with the potential to "reawaken" the innate immune system to fight cancer. This guide has provided a comparative overview of the novel investigational molecule, this compound, alongside a range of known ENPP1 inhibitors. The provided data and experimental protocols offer a framework for the evaluation of this and other novel ENPP1-targeting compounds.

The field of ENPP1 inhibition is rapidly evolving, with several candidates progressing through preclinical and clinical development. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. Furthermore, combination therapies, where ENPP1 inhibitors are used in conjunction with other immunotherapies such as checkpoint blockade, hold significant promise for improving patient outcomes in a variety of cancers. The continued investigation of novel chemical scaffolds, such as the pyrrolidinone core of this compound, will be crucial in expanding the arsenal of therapeutics aimed at modulating the cGAS-STING pathway.

References

Comparative Biological Activity of 4-Cyclopropyl-4-methylpyrrolidin-2-one and Its Acyclic Precursor: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery, the transformation of a flexible acyclic molecule into a rigid cyclic structure is a cornerstone strategy for enhancing biological activity. This guide provides an in-depth, objective comparison of the biological activity of a final product, 4-Cyclopropyl-4-methylpyrrolidin-2-one , with its plausible synthetic precursor, Ethyl 4-cyano-4-cyclopropyl-4-methylbutanoate .

While specific comparative data for this exact compound pair is not extensively published, this guide will proceed as a representative case study. We will use established medicinal chemistry principles and standard experimental protocols to illustrate the profound impact of conformational restriction on target engagement, functional activity, and metabolic stability. For this analysis, we will hypothesize a relevant biological target for the pyrrolidinone scaffold: the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the central nervous system.[1] Pyrrolidinone derivatives have shown promise as anticonvulsant and CNS-active agents, making the GABA-A receptor a logical target for investigation.[2][3]

Our central hypothesis is that the cyclization of the flexible butanoate precursor into the rigid pyrrolidinone ring is essential for high-affinity binding and potent modulation of the GABA-A receptor.

Molecular Structures and Synthetic Rationale

The strategic transition from a flexible precursor to a rigid final product is a key concept in drug design aimed at improving potency and reducing off-target effects.[4][5]

  • Precursor: Ethyl 4-cyano-4-cyclopropyl-4-methylbutanoate (Hypothetical)

    • An acyclic, flexible molecule with multiple rotatable bonds. This flexibility allows it to adopt a vast number of conformations in solution, only a small fraction of which might be suitable for binding to a specific biological target.

  • Final Product: this compound

    • A rigid, cyclic γ-lactam. The formation of the pyrrolidinone ring dramatically reduces the number of possible conformations. This "conformational locking" can pre-organize the molecule into the active conformation required for optimal interaction with a receptor's binding site, thereby minimizing the entropic penalty of binding.[6][7]

The synthesis of the final product from the precursor would typically involve a reductive cyclization of the nitrile and ester groups to form the lactam ring.

Experimental Design for Comparative Analysis

To rigorously test our hypothesis, a multi-faceted experimental approach is required. We will assess direct target binding, functional cellular activity, and a key pharmacokinetic parameter (metabolic stability).

G cluster_TargetEngagement Target Engagement cluster_FunctionalActivity Functional Activity cluster_ADME ADME Properties BindingAssay Radioligand Binding Assay (Target: GABA-A Receptor) PatchClamp Whole-Cell Patch-Clamp (Measure: GABA-evoked currents) BindingAssay->PatchClamp Informs functional potency (EC50) MetabolicAssay Liver Microsome Stability (Measure: Metabolic Half-life) PatchClamp->MetabolicAssay Determines if potency is matched by stability

Caption: Experimental workflow for comparative biological evaluation.

Detailed Experimental Protocols

The following protocols are standard, validated methods for assessing the biological activity of compounds targeting ion channels like the GABA-A receptor.

GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioactive ligand from the GABA-A receptor, allowing for the determination of its binding affinity (Ki).[1][8]

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.[9] Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Pellet the supernatant by centrifuging at 140,000 x g for 30 minutes at 4°C.[9]

  • Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times.[9]

  • Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.[9]

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with 5 nM [³H]muscimol (a GABA-A agonist) and various concentrations of the test compound (Precursor or Final Product) for 45 minutes at 4°C.[9]

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration (10 mM) of unlabeled GABA.[9]

  • Termination: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer to terminate the binding.[9]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[9]

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through GABA-A channels in response to GABA and the modulatory effects of the test compounds, providing a functional measure of activity (EC50).[10][11]

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human α1β2γ2 GABA-A receptor subunits.

  • Recording: Achieve a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at -70 mV.[11]

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20, typically around 1 µM) to elicit a consistent baseline chloride current.[10][12]

  • Compound Application: Co-apply the GABA solution with increasing concentrations of the test compound (Precursor or Final Product).

  • Data Acquisition: Record the potentiation or inhibition of the GABA-evoked current at each compound concentration.[12]

  • Data Analysis: Plot the concentration-response curve and fit to a sigmoidal model to determine the EC50 (the concentration at which 50% of the maximal effect is observed).

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat, 0.5 mg/mL protein), the test compound (1 µM), and a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).[14][15][16]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[14][15]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

  • Termination: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[15]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[15][16]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½).[16]

Comparative Data Summary (Illustrative Data)

The following table summarizes the expected outcomes from the experiments, illustrating the hypothesized superiority of the rigid final product.

ParameterPrecursor (Acyclic)Final Product (Cyclic)Rationale for Difference
GABA-A Binding Affinity (Ki) > 10,000 nM85 nMThe rigid cyclic structure fits the receptor binding pocket with higher complementarity, minimizing the entropic penalty of binding.[5][6]
Functional Potency (EC50) > 20,000 nM150 nMHigh-affinity binding translates directly to more potent functional modulation of the ion channel.
Metabolic Half-Life (T½) 15 min> 60 minThe rigid structure, particularly the cyclopropyl group, can block sites of metabolism, leading to increased stability against degradation by CYP enzymes.[14]

Discussion: The Power of Conformational Restriction

The illustrative data clearly demonstrates a significant gain in biological activity upon cyclization. This can be attributed to several key principles of medicinal chemistry.

1. Reduced Entropic Cost of Binding: A flexible molecule like the acyclic precursor must "pay" a significant entropic penalty to adopt the specific, rigid conformation required for binding.[5][7] The pre-organized, rigid structure of this compound has already paid this cost, leading to a much more favorable free energy of binding.[4]

2. Enhanced Shape Complementarity: The defined three-dimensional shape of the cyclic product allows for a more precise and optimal interaction with the amino acid residues in the target's binding pocket. The flexible precursor, by contrast, has a low probability of being in the correct shape at the moment of encounter.

3. Improved Metabolic Stability: The introduction of rigid structural elements, such as the pyrrolidinone ring and the cyclopropyl group, can shield metabolically labile sites from drug-metabolizing enzymes. This often results in a longer biological half-life and improved pharmacokinetic properties.[14][17]

SAR Precursor Ethyl 4-cyano-4-cyclopropyl-4-methylbutanoate Acyclic & Flexible Multiple Conformations Receptor {GABA-A Receptor Binding Pocket} Precursor->Receptor Poor Fit High Entropic Cost Low Affinity Product This compound Cyclic & Rigid Locked Conformation Product->Receptor Optimal Fit Low Entropic Cost High Affinity

Caption: Structure-Activity Relationship (SAR) diagram.

Conclusion

This guide illustrates the fundamental principle that chemical structure dictates biological function. By transforming a flexible acyclic precursor into the conformationally constrained this compound, we observe a dramatic, synergistic improvement across all key parameters: target affinity, functional potency, and metabolic stability. The cyclization strategy effectively solves the "molecular chaos" of the flexible precursor, pre-organizing the molecule for potent and specific interaction with its biological target. These findings underscore the critical importance of considering three-dimensional structure and conformational rigidity in the rational design of novel therapeutic agents.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The pyrrolidin-2-one (or γ-lactam) core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a 4,4-disubstituted pattern, particularly with a strained cyclopropyl ring, presents a unique synthetic challenge while offering the potential for novel pharmacological properties. This guide provides an in-depth comparison of three distinct, plausible synthetic routes to the novel compound 4-Cyclopropyl-4-methylpyrrolidin-2-one, offering a critical evaluation of their respective strengths and weaknesses.

The following analysis is based on established chemical principles and analogous transformations reported in the literature, providing a predictive framework for laboratory execution.

Route 1: Late-Stage Cyclopropanation via an Allylic Precursor

This initial approach focuses on constructing the pyrrolidin-2-one core with a readily modifiable handle—an allyl group—which is then converted to the target cyclopropyl moiety in the final step.

Conceptual Workflow

Route_1_Workflow cluster_alkylation Sequential Alkylation cluster_cyclization Reductive Cyclization cluster_cyclopropanation Cyclopropanation A Ethyl Cyanoacetate D Intermediate A (α-allyl-α-methyl cyanoacetate) A->D 1. NaH 2. Allyl Bromide B Allyl Bromide B->D C Methyl Iodide C->D 3. NaH 4. Methyl Iodide E Intermediate B (4-allyl-4-methyl-pyrrolidin-2-one) D->E Reduction (e.g., Raney Ni, H₂) F This compound E->F Simmons-Smith Reaction (CH₂I₂, Zn-Cu)

Caption: Workflow for Route 1: Late-Stage Cyclopropanation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-allyl-2-cyano-2-methylacetate (Intermediate A)

  • To a solution of ethyl cyanoacetate in anhydrous THF at 0 °C, add sodium hydride (1.1 eq.).

  • After cessation of hydrogen evolution, add allyl bromide (1.0 eq.) and allow the reaction to warm to room temperature.

  • Upon completion, cool the reaction to 0 °C and add a second portion of sodium hydride (1.1 eq.).

  • After gas evolution ceases, add methyl iodide (1.1 eq.) and stir at room temperature until complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Purify by column chromatography.

Step 2: Synthesis of 4-allyl-4-methylpyrrolidin-2-one (Intermediate B)

  • Dissolve Intermediate A in ethanol in a high-pressure reactor.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat to 50-70 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the catalyst and concentrate the solvent under reduced pressure. Purify by recrystallization or chromatography. A similar reductive cyclization of a cyanoester is described in the synthesis of 4-isobutylpyrrolidin-2-one[1].

Step 3: Synthesis of this compound

  • Prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of zinc-copper couple in anhydrous diethyl ether.

  • Add a solution of Intermediate B in diethyl ether to the reagent.

  • Reflux the mixture until the reaction is complete.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether. Dry the combined organic layers and concentrate. Purify by column chromatography. The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes[2][3][4][5].

Analysis of Route 1
  • Advantages: This route is conceptually straightforward, relying on well-understood and robust reactions. The starting materials are readily available and relatively inexpensive. The Simmons-Smith reaction is generally high-yielding for unhindered olefins[3][4].

  • Disadvantages: The sequential alkylation in Step 1 may lead to side products if not carefully controlled. The reductive cyclization with Raney Nickel can sometimes be sluggish and require high pressures and temperatures. The Simmons-Smith reagent can be expensive and sensitive to moisture.

Route 2: Early Introduction of the Cyclopropyl Group

This strategy introduces the cyclopropyl moiety at the beginning of the synthesis, building the pyrrolidin-2-one ring onto a pre-existing cyclopropyl-containing scaffold.

Conceptual Workflow

Route_2_Workflow cluster_michael Michael Addition cluster_transform Functional Group Interconversion cluster_cyclization Reductive Cyclization A Cyclopropyl Methyl Ketone C Intermediate C (4-cyclopropyl-4-hydroxy-5-nitropentan-2-one) A->C Base (e.g., DBU) B Nitromethane B->C D Intermediate D (4-cyclopropyl-5-nitropentan-2-one) C->D Dehydration (e.g., MsCl, Et₃N) E Intermediate E (γ-nitro ester) D->E Baeyer-Villiger Oxidation (e.g., m-CPBA) F This compound E->F Reduction (e.g., Zn, AcOH or H₂, Pd/C)

Caption: Workflow for Route 2: Early Introduction of the Cyclopropyl Group.

Experimental Protocol

Step 1: Synthesis of 4-cyclopropyl-4-nitropentan-2-one (Intermediate C)

  • To a solution of cyclopropyl methyl ketone and nitromethane in a suitable solvent (e.g., CH2Cl2), add a catalytic amount of a non-nucleophilic base such as DBU.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with dilute acid and brine. Dry the organic layer and concentrate. The product can be used in the next step without further purification. Michael additions of nitroalkanes to enones are well-documented[6][7][8].

Step 2: Dehydration to form 4-cyclopropyl-4-nitropent-2-en-2-one (Intermediate D)

  • This step is not explicitly required if the subsequent reduction can tolerate the hydroxyl group, but for a cleaner reaction, dehydration to the conjugated nitroalkene is preferable. This step, however, adds complexity. A more direct approach is the reduction of the nitro group and subsequent cyclization.

Step 3: Reductive Cyclization to this compound

  • Dissolve Intermediate C in a mixture of acetic acid and ethanol.

  • Add zinc dust in portions while monitoring the reaction temperature.

  • After the reaction is complete, filter off the excess zinc and neutralize the solution.

  • Extract the product with an organic solvent and purify by chromatography. Reductive cyclization of γ-nitro ketones is a known method for the synthesis of γ-lactams[9][10][11][12][13].

Analysis of Route 2
  • Advantages: This route introduces the key cyclopropyl group early, potentially simplifying the final steps. The starting materials, cyclopropyl methyl ketone and nitromethane, are commercially available[14][15][16][17]. The reductive cyclization can be a one-pot process.

  • Disadvantages: The initial Michael addition can be reversible and may require careful optimization of reaction conditions. The reduction of the nitro group in the presence of a ketone can sometimes lead to side reactions. The overall yield might be impacted by the number of steps if dehydration is necessary.

Route 3: Convergent Synthesis via Kulinkovich Cyclopropanation

This more modern approach utilizes a titanium-mediated cyclopropanation reaction to form a cyclopropanol, which can then be elaborated to the target molecule.

Conceptual Workflow

Route_3_Workflow cluster_kulinkovich Kulinkovich Reaction cluster_rearrangement_hydrolysis Rearrangement & Hydrolysis cluster_cyclization Lactamization A Ethyl 3-cyanobutanoate B Intermediate F (1-(2-cyano-1-methyl-ethyl)cyclopropanol) A->B EtMgBr, Ti(O-iPr)₄ C Intermediate G (3-cyclopropyl-3-methyl-4-aminobutanoic acid) B->C 1. Ring Opening (e.g., H⁺) 2. Nitrile Hydrolysis & Reduction D This compound C->D Heat or Coupling Agent

Caption: Workflow for Route 3: Convergent Synthesis via Kulinkovich Cyclopropanation.

Experimental Protocol

Step 1: Synthesis of 1-(1-cyano-2-propyl)cyclopropanol (Intermediate F)

  • To a solution of ethyl 3-cyanobutanoate in anhydrous diethyl ether, add titanium(IV) isopropoxide (1.2 eq.).

  • Cool the mixture to -78 °C and add ethylmagnesium bromide (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench with water and extract the product. The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters[18][19][20][21][22].

Step 2: Ring Opening and Functional Group Manipulation to Intermediate G

  • The cyclopropanol can undergo ring-opening under acidic conditions to form a homoallylic alcohol, which would then require further steps. A more direct, albeit challenging, approach would be the direct conversion of the cyclopropanol and nitrile functionalities. This would likely involve a multi-step sequence that is not straightforward.

Step 3: Lactamization to this compound

  • The resulting γ-amino acid (Intermediate G) would be cyclized to the lactam, typically by heating to drive off water, or by using a peptide coupling agent.

Analysis of Route 3
  • Advantages: This route is potentially the most convergent, creating the cyclopropyl group and setting up the carbon skeleton in a single step. The Kulinkovich reaction is known for its functional group tolerance.

  • Disadvantages: This is the most speculative route. The subsequent transformation of the cyclopropanol and nitrile functionalities into the γ-amino acid precursor is not trivial and would require significant methods development. The stability of the cyclopropanol intermediate could also be a concern.

Comparative Summary and Recommendation

FeatureRoute 1: Late-Stage CyclopropanationRoute 2: Early Cyclopropyl IntroductionRoute 3: Kulinkovich Approach
Overall Plausibility HighHighModerate
Number of Steps 32-33+
Key Transformation Simmons-Smith CyclopropanationMichael Addition & Reductive CyclizationKulinkovich Cyclopropanation
Starting Materials Readily available, inexpensiveCommercially availableRequires synthesis of cyanoester
Potential Challenges Sequential alkylation control, handling of Simmons-Smith reagentReversibility of Michael addition, chemoselectivity of reductionPost-Kulinkovich transformations are underdeveloped for this system
Scalability GoodGoodPotentially challenging due to reagent stoichiometry and workup

Senior Application Scientist's Recommendation

For a first-time synthesis of this compound, Route 1: Late-Stage Cyclopropanation is the most recommended approach. Its reliance on well-established and predictable reactions provides the highest probability of success. While it may not be the most elegant or shortest route on paper, its robustness and the clear, distinct transformations at each stage make it ideal for initial exploration and material generation.

Route 2: Early Cyclopropyl Introduction presents a strong alternative, particularly if the reductive cyclization of the nitro-ketone intermediate can be optimized to proceed in high yield. This route could potentially be more efficient than Route 1 if the number of steps can be minimized.

Route 3: The Kulinkovich Approach , while intellectually appealing for its convergency, carries the highest risk. The development of a robust protocol for the conversion of the cyclopropanol-nitrile intermediate to the target lactam would likely require significant research and development, making it less suitable for a direct, first-pass synthesis.

This comparative guide provides a strategic framework for approaching the synthesis of this compound. The choice of route will ultimately depend on the specific resources, timeline, and risk tolerance of the research team.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Cyclopropyl-4-methylpyrrolidin-2-one: A Nootropic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the nootropic potential of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a novel pyrrolidinone derivative. Given the limited publicly available data on this specific molecule, we present a structured approach for its characterization, from initial in vitro screening to in vivo validation and the crucial establishment of an in vitro-in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cognitive enhancers.

The structural backbone of this compound features a 2-pyrrolidinone nucleus, a hallmark of the racetam class of nootropics. This structural analogy to compounds like Piracetam suggests a potential for cognitive-enhancing activity. Therefore, the experimental design detailed herein is predicated on the hypothesis that this compound may act as a modulator of neuronal function, impacting synaptic plasticity and neurotransmitter systems critical for learning and memory.

For a robust comparative analysis, we have selected three well-characterized cognitive enhancers as benchmarks:

  • Piracetam: The archetypal racetam, known for its effects on membrane fluidity and mitochondrial function.[1][2][3]

  • Aniracetam: A lipophilic racetam derivative that positively modulates AMPA-type glutamate receptors.[4][5]

  • Modafinil: A non-racetam wakefulness-promoting agent with a distinct mechanism involving dopamine reuptake inhibition.[6][7]

By comparing the experimental profile of this compound against these standards, we can ascertain its relative potency, efficacy, and potential mechanism of action.

Part 1: In Vitro Characterization: From Cellular Viability to Synaptic Function

The initial phase of evaluation focuses on characterizing the compound's activity in controlled, cell-based systems. This allows for the determination of its direct effects on neuronal cells and their components, independent of systemic physiological variables.

The following diagram outlines the logical flow of in vitro experiments, starting from basic safety assessments to more complex functional assays.

in_vitro_workflow A Compound Synthesis & QC B Neuronal Cell Viability Assay (e.g., MTT Assay) A->B C Neurotransmitter System Modulation B->C If non-toxic F Mitochondrial Function Assessment B->F If non-toxic I Synaptic Plasticity Study (Hippocampal Slice LTP) B->I If non-toxic D Acetylcholinesterase (AChE) Inhibition Assay C->D E Glutamate Receptor Binding Assay (AMPA/NMDA) C->E J Data Analysis & Potency Determination (IC50/EC50) D->J E->J G Mitochondrial Membrane Potential Assay F->G H ATP Production Assay F->H G->J H->J I->J

Caption: In Vitro Experimental Workflow.

Protocol 1: Neuronal Cell Viability Assay (MTT Assay)

  • Rationale: To determine the concentration range at which this compound is non-toxic to neuronal cells. This is a critical first step to ensure that subsequent functional assays are not confounded by cytotoxicity.

  • Methodology:

    • Plate SH-SY5Y neuroblastoma cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, Piracetam, and Aniracetam (e.g., from 1 µM to 1 mM).

    • Replace the cell culture medium with a medium containing the test compounds and incubate for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

  • Rationale: The cholinergic system is a key target for many cognitive enhancers.[8] This assay determines if the compound enhances cholinergic neurotransmission by inhibiting the enzyme that breaks down acetylcholine.

  • Methodology:

    • Use a commercially available AChE assay kit based on the Ellman method.

    • In a 96-well plate, add AChE enzyme solution, DTNB (Ellman's reagent), and various concentrations of the test compounds.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of AChE inhibition and determine the IC50 value.

Protocol 3: Long-Term Potentiation (LTP) in Hippocampal Slices

  • Rationale: LTP is a cellular mechanism underlying learning and memory.[8] This ex vivo assay provides insight into the compound's ability to modulate synaptic plasticity.[9]

  • Methodology:

    • Prepare acute hippocampal slices from adult rodents.

    • Place the slices in an interface recording chamber perfused with artificial cerebrospinal fluid (aCSF).

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) from the CA1 region by stimulating the Schaffer collaterals.

    • Apply the test compound at a desired concentration to the perfusion medium.

    • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

    • Continue recording fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.

    • Quantify the degree of LTP as the percentage increase in the fEPSP slope compared to baseline.

The following table presents hypothetical data for this compound alongside established data for the comparator compounds.

Parameter This compound (Hypothetical) Piracetam Aniracetam
Neuronal Cytotoxicity (LC50) > 1 mM> 1 mM~500 µM
AChE Inhibition (IC50) ~ 50 µMNo significant inhibitionNo significant inhibition
AMPA Receptor Modulation (EC50) ~ 10 µM (Positive Allosteric Modulator)Weak positive modulator~ 5 µM (Positive Allosteric Modulator)[4]
Mitochondrial Membrane Potential Increase by 15% at 100 µM under oxidative stressIncrease under oxidative stress[10]Data not available
LTP Enhancement 25% increase in potentiation at 50 µMEnhances LTP in aged animalsEnhances LTP[11]

Part 2: In Vivo Evaluation: Assessing Cognitive Enhancement in Behavioral Models

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in living organisms. In vivo models allow for the assessment of cognitive functions in the context of a complex biological system.

The diagram below illustrates a potential signaling pathway through which a pyrrolidinone-based nootropic might enhance cognitive function, based on the known mechanisms of racetams.

signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Ca_channel Voltage-Gated Ca2+ Channel Vesicle Synaptic Vesicle (ACh/Glutamate) Ca_channel->Vesicle Ca2+ influx AMPA_R AMPA Receptor Vesicle->AMPA_R Neurotransmitter Release NMDA_R NMDA Receptor Vesicle->NMDA_R Neurotransmitter Release Ca_influx Ca2+ Influx AMPA_R->Ca_influx NMDA_R->Ca_influx PKC PKC Activation Ca_influx->PKC CREB CREB Phosphorylation PKC->CREB Gene_expression Gene Expression & Synaptic Plasticity CREB->Gene_expression Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Gene_expression->Cognitive_Enhancement Nootropic 4-Cyclopropyl-4- methylpyrrolidin-2-one Nootropic->AMPA_R Positive Allosteric Modulation

Caption: Hypothesized Nootropic Signaling Pathway.

Protocol 1: Morris Water Maze

  • Rationale: This is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions.[12]

  • Methodology:

    • Use adult male rodents (e.g., C57BL/6J mice).

    • Administer the test compound (e.g., 50 mg/kg, i.p.) or vehicle 30 minutes before each daily session.

    • Acquisition Phase (4 days): Train the animals to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 5): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Protocol 2: Passive Avoidance Test

  • Rationale: This test measures fear-conditioned memory, which involves the amygdala and hippocampus.

  • Methodology:

    • Use a two-chamber apparatus (one light, one dark).

    • Training Day: Place the animal in the light chamber. When it enters the dark chamber, deliver a mild foot shock.

    • Administer the test compound or vehicle immediately after training.

    • Testing Day (24 hours later): Place the animal back in the light chamber and record the latency to enter the dark chamber (step-through latency). A longer latency indicates better memory of the aversive event.

The following table presents hypothetical data for this compound in comparison to literature-based data for the selected nootropics.

Behavioral Test Endpoint This compound (Hypothetical) Piracetam Aniracetam Modafinil
Morris Water Maze Escape Latency (Day 4)40% decrease vs. vehicle25% decrease in aged animals30% decrease in cognitively impaired models[11]20% decrease
Morris Water Maze Time in Target Quadrant50% increase vs. vehicle30% increase in aged animals40% increase in cognitively impaired models[11]25% increase
Passive Avoidance Step-through Latency100% increase vs. vehicle60% increase80% increase[11]50% increase

Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro properties and in vivo responses is a cornerstone of modern drug development.[6] An IVIVC can serve as a surrogate for in vivo bioavailability and support biowaivers, ultimately accelerating the development process.[4] For a centrally acting drug like a nootropic, the correlation is more complex than for orally administered drugs, but a conceptual framework can be established.

A meaningful IVIVC for a nootropic would link a direct, quantifiable in vitro parameter (e.g., receptor potency) to a quantifiable in vivo cognitive outcome.

ivivc_model cluster_0 In Vitro Data cluster_1 Pharmacokinetic Modeling cluster_2 In Vivo Data InVitro_EC50 Potency at Target (e.g., AMPA-R EC50) PK_Model Predicted Brain Concentration InVitro_EC50->PK_Model InVitro_BBB BBB Permeability (e.g., PAMPA Assay) InVitro_BBB->PK_Model InVivo_Efficacy Cognitive Enhancement (% Improvement in MWM) PK_Model->InVivo_Efficacy Correlation Function y = f(x)

References

A Comparative Guide to the Synthesis and Reproducibility of 4-Cyclopropyl-4-methylpyrrolidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrrolidin-2-one (γ-lactam) scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of sterically constrained and functionally diverse substituents at the 4-position can profoundly influence the pharmacological and pharmacokinetic properties of these molecules. This guide provides an in-depth technical comparison focused on the synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a novel compound with limited published data. To address the reproducibility of its synthesis, we propose a viable synthetic route and compare it with established protocols for two structurally related, well-characterized alternatives: 4,4-dimethylpyrrolidin-2-one and 5-azaspiro[2.4]heptan-4-one. This comparative analysis is designed to offer researchers a practical and scientifically grounded framework for the synthesis and evaluation of these valuable chemical entities.

Proposed Synthesis of this compound

Given the absence of a well-documented synthetic protocol for this compound, we propose a robust and chemically sound multi-step synthesis based on established methodologies for the construction of 4,4-disubstituted γ-lactams. The cornerstone of this approach is the Michael addition of a nitroalkane to an α,β-unsaturated ester to generate a γ-nitro ester intermediate, which is subsequently reduced and cyclized to the target lactam.[1][2]

The proposed synthesis proceeds in three main stages:

  • Formation of the γ-nitro ester: A Michael addition between ethyl methacrylate and nitrocyclopropane.

  • Reduction of the nitro group: Conversion of the γ-nitro ester to a γ-amino ester.

  • Lactamization: Intramolecular cyclization of the γ-amino ester to form the desired this compound.

Synthetic_Workflow_Target cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Lactamization Ethyl_methacrylate Ethyl methacrylate gamma_nitro_ester Ethyl 2-cyclopropyl-2-methyl-4-nitrobutanoate Ethyl_methacrylate->gamma_nitro_ester Base-catalyzed addition Nitrocyclopropane Nitrocyclopropane Nitrocyclopropane->gamma_nitro_ester DBU DBU DBU->gamma_nitro_ester gamma_amino_ester Ethyl 4-amino-2-cyclopropyl-2-methylbutanoate gamma_nitro_ester->gamma_amino_ester Catalytic Hydrogenation Target_Compound This compound gamma_amino_ester->Target_Compound Intramolecular Cyclization Raney_Ni Raney Ni, H₂ Raney_Ni->gamma_amino_ester Heat Heat Heat->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-cyclopropyl-2-methyl-4-nitrobutanoate To a solution of ethyl methacrylate (1.0 eq) and nitrocyclopropane (1.2 eq) in a suitable solvent such as acetonitrile, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of Ethyl 4-amino-2-cyclopropyl-2-methylbutanoate The purified γ-nitro ester (1.0 eq) is dissolved in methanol and subjected to catalytic hydrogenation using Raney Nickel (10 wt%) under a hydrogen atmosphere (50 psi) at room temperature. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude γ-amino ester, which can be used in the next step without further purification.

Step 3: Synthesis of this compound The crude γ-amino ester is heated at a temperature of 80-100 °C, either neat or in a high-boiling point solvent such as toluene, to induce intramolecular cyclization with the elimination of ethanol. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and purified by column chromatography or distillation to afford the final product.

Comparative Analysis with Alternative Compounds

To provide a benchmark for the proposed synthesis and expected properties of this compound, we present a comparison with two well-documented analogs.

This compound is a close structural analog where the cyclopropyl group is replaced by a methyl group. Its synthesis follows a similar pathway, providing a direct comparison of the influence of the cyclopropyl versus methyl substituent on the reaction outcomes.

Synthetic Workflow for 4,4-Dimethylpyrrolidin-2-one

Synthetic_Workflow_Dimethyl cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Cyclization Ethyl_methacrylate Ethyl methacrylate gamma_nitro_ester_dm Ethyl 2,2-dimethyl-4-nitrobutanoate Ethyl_methacrylate->gamma_nitro_ester_dm Base-catalyzed addition 2_Nitropropane 2-Nitropropane 2_Nitropropane->gamma_nitro_ester_dm Base Base (e.g., DBU) Base->gamma_nitro_ester_dm Target_Compound_dm 4,4-Dimethylpyrrolidin-2-one gamma_nitro_ester_dm->Target_Compound_dm Reductive Cyclization Raney_Ni Raney Ni, H₂ Raney_Ni->Target_Compound_dm

Caption: Synthetic workflow for 4,4-Dimethylpyrrolidin-2-one.

Published Protocol Summary for 4,4-Dimethylpyrrolidin-2-one: The synthesis of 4,4-dimethylpyrrolidin-2-one has been reported via the reductive cyclization of ethyl 2,2-dimethyl-4-nitrobutanoate.[3] This intermediate is accessible through the Michael addition of 2-nitropropane to ethyl methacrylate. The reductive cyclization can be achieved in a one-pot procedure using catalytic hydrogenation, often with Raney Nickel, which simultaneously reduces the nitro group and facilitates lactam formation.

This spirocyclic lactam, where the cyclopropane ring is fused to the pyrrolidinone ring at the 4-position, offers a different structural paradigm. Its synthesis often involves different strategies, highlighting the versatility of synthetic approaches to cyclopropyl-containing lactams.

Synthetic Workflow for 5-Azaspiro[2.4]heptan-4-one

Synthetic_Workflow_Spiro cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction Itaconimide N-Benzylitaconimide spiro_intermediate N-Benzyl-5-azaspiro[2.4]heptane-4,7-dione Itaconimide->spiro_intermediate [2+1] Cycloaddition Diazomethane Diazomethane Diazomethane->spiro_intermediate Target_Compound_spiro 5-Azaspiro[2.4]heptan-4-one spiro_intermediate->Target_Compound_spiro Carbonyl Reduction Reducing_agent Reducing Agent (e.g., LiAlH₄) Reducing_agent->Target_Compound_spiro

Caption: Synthetic workflow for a spirocyclic pyrrolidinone analog.

Published Protocol Summary for Spirocyclic Pyrrolidinones: The synthesis of spiro-cyclopropyl pyrrolidinones can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrones with alkylidenecyclopropanes followed by rearrangement.[4] Another approach involves the cyclopropanation of α,β-unsaturated lactams. These methods often provide good stereocontrol at the spirocyclic center.

Data Comparison and Reproducibility Analysis
FeatureThis compound (Proposed/Expected)4,4-Dimethylpyrrolidin-2-one (Published Data)5-Azaspiro[2.4]heptan-4-one (Published Data)
Molecular Formula C₈H₁₃NOC₆H₁₁NO[5]C₆H₉NO
Molecular Weight 139.19 g/mol 113.16 g/mol [5]111.14 g/mol
Synthetic Route Michael Addition -> Reduction -> LactamizationMichael Addition -> Reductive Cyclization[3]Cycloaddition -> Rearrangement/Reduction[4]
Key Starting Materials Ethyl methacrylate, NitrocyclopropaneEthyl methacrylate, 2-NitropropaneItaconimides, Diazomethane or Alkylidenecyclopropanes
Expected/Reported Yield Moderate to Good (multi-step)Good (often one-pot reductive cyclization)Moderate to Good, dependent on specific route
Purification Column Chromatography/DistillationColumn Chromatography/DistillationColumn Chromatography
¹H NMR (CDCl₃, δ ppm) Expected: 0.2-0.6 (m, 4H, cyclopropyl CH₂), 0.8-1.2 (m, 1H, cyclopropyl CH), 1.2 (s, 3H, CH₃), 2.3-2.5 (m, 2H, CH₂), 3.2-3.4 (m, 2H, CH₂), ~6.0 (br s, 1H, NH)Reported: 1.15 (s, 6H), 2.25 (s, 2H), 3.20 (s, 2H), ~6.5 (br s, 1H)Varies with N-substituent, characteristic cyclopropyl protons shifted downfield compared to the target compound.
¹³C NMR (CDCl₃, δ ppm) Expected: ~5 (cyclopropyl CH₂), ~15 (cyclopropyl CH), ~25 (CH₃), ~40 (C4), ~50 (CH₂), ~55 (CH₂), ~178 (C=O)Reported: ~25 (2xCH₃), ~40 (C4), ~50 (CH₂), ~55 (CH₂), ~178 (C=O)Varies, spiro carbon at ~30-40 ppm.

Analysis of Reproducibility and Experimental Choices:

  • Proposed Synthesis of this compound: The proposed route relies on well-established and high-yielding reactions. The Michael addition of nitroalkanes is a classic C-C bond-forming reaction, and the use of a non-hindered base like DBU is standard.[1][2] The subsequent catalytic hydrogenation of the nitro group to an amine is a clean and efficient transformation. The final thermal lactamization is often spontaneous or requires mild heating. This synthetic sequence is expected to be highly reproducible, with the main challenges being the potential for side reactions during the Michael addition and the purification of the final product.

  • Synthesis of 4,4-Dimethylpyrrolidin-2-one: The established synthesis for this compound is highly reproducible and benefits from the commercial availability of the starting materials. The one-pot reductive cyclization from the γ-nitro ester is an efficient process, minimizing handling and potential loss of material between steps.

  • Synthesis of 5-Azaspiro[2.4]heptan-4-one: The synthesis of spirocyclic lactams often requires more specialized reagents and reaction conditions. For instance, methods involving diazomethane require careful handling. The reproducibility of these syntheses can be more sensitive to reaction parameters, but they offer access to unique three-dimensional structures.

Conclusion and Future Directions

Future work should focus on the experimental validation of the proposed synthesis, full characterization of the final compound and its intermediates, and exploration of its potential biological activities. The insights provided in this guide are intended to facilitate these efforts and contribute to the growing body of knowledge on substituted pyrrolidinones in medicinal chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of drug discovery and development, 4-Cyclopropyl-4-methylpyrrolidin-2-one and its derivatives represent a critical area of research. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound is not available in the provided resources, its structural class as a substituted pyrrolidinone allows us to infer its hazard profile from closely related compounds, such as N-Methyl-2-pyrrolidone (NMP). This proactive, risk-based approach ensures that safety measures are commensurate with the potential hazards.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in establishing safe disposal procedures. Based on data for N-Methyl-2-pyrrolidone, a related pyrrolidinone, this compound should be handled as a substance with the following potential hazards:

  • Health Hazards :

    • Causes skin and serious eye irritation.[1][2][3][4]

    • May cause respiratory irritation.[2][4][5]

    • Potential for reproductive toxicity; may damage fertility or the unborn child.[2][4][5][6]

    • Harmful if swallowed or inhaled, and may be absorbed through the skin.[1][2][6]

    • May cause damage to organs through prolonged or repeated exposure.[2]

  • Physical Hazards :

    • Considered a combustible liquid.[2][5][6] It must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][5]

These hazards necessitate that this compound be treated as a hazardous waste, subject to stringent disposal regulations.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8] All disposal activities must comply with federal, state, and local regulations. Academic and research laboratories may operate under specific regulations, such as Subpart K of the EPA's generator rules, which provide alternative standards for managing hazardous waste in academic settings.[9] It is imperative that your institution's Environmental Health & Safety (EHS) office is consulted to ensure full compliance.

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site management is critical to ensure safety and regulatory compliance from the point of generation to the final pickup.

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[10]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Purpose : This allows for the accumulation of up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) before it needs to be moved to a central storage area.[9]

Step 2: Select the Appropriate Waste Container

The integrity of the waste containment system is paramount.

  • Compatibility : Use a container that is chemically compatible with pyrrolidinone derivatives. High-density polyethylene (HDPE) or the original manufacturer's container are often suitable choices.[11][12] Never use metallic containers for acidic waste streams.[10]

  • Condition : The container must be in good condition, sturdy, and leak-proof.[11] For liquids, consider using shatter-resistant, plastic-coated bottles.[12]

  • Closure : The container must have a tight-fitting, screw-on cap. It must be kept closed at all times except when adding waste.[10][11][13] Funnels should not be left in the container opening.[12]

Step 3: Proper Labeling of Hazardous Waste

Accurate labeling is a critical safety and compliance requirement.[10][11]

  • Content : The label must clearly state the words "Hazardous Waste".[10]

  • Chemical Constituents : List the full chemical name, "this compound," and any other chemicals in the waste stream. Do not use abbreviations.[11] Include the percentage of each component.[11]

Step 4: Waste Segregation

Improper segregation can lead to dangerous chemical reactions.

  • Incompatibilities : Store waste containing this compound away from strong oxidizing agents, strong acids, and strong bases.[3]

  • General Principles : Always store acids and bases separately. Keep flammable liquids away from oxidizers.[10][12]

  • Secondary Containment : Use secondary containment bins to segregate incompatible waste streams and to contain potential leaks or spills.[11][12]

Disposal and Safety Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous Waste; Combustible LiquidBased on inferred hazards of skin/eye irritation, reproductive toxicity, and combustibility.[2][5][6]
Primary Container Original container or chemically resistant (e.g., HDPE), sealable container.[11][12]To prevent leaks and reactions with the container material.
Labeling "Hazardous Waste," full chemical names and percentages, accumulation start date.[10][11]Ensures clear identification for safe handling and regulatory compliance.
Storage Location Designated Satellite Accumulation Area (SAA), away from drains and ignition sources.[9][10]To manage waste safely at the point of generation and prevent accidental release.
Required PPE Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[3]To protect against skin/eye contact and absorption.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3]To prevent potentially violent or exothermic reactions.
Prohibited Disposal DO NOT dispose of down the sink, in regular trash, or by evaporation.[10][11][13]Prevents contamination of waterways and release into the atmosphere, which is illegal and unsafe.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Laboratory Operations cluster_1 Ongoing Management cluster_2 Final Disposal A Waste Generation (e.g., unused reagent, reaction byproduct) B Select Compatible Hazardous Waste Container A->B C Affix 'Hazardous Waste' Label & Record Contents B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Segregate from Incompatibles (e.g., Oxidizers, Strong Acids) E->F G Is Container Full or Accumulation > 12 months? F->G G->E No H Request Waste Pickup from EHS/EH&S G->H Yes I EHS Transports to Central Accumulation Area H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for handling chemical waste.

Spill Management and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Consult SDS : Refer to the Safety Data Sheet for specific spill cleanup information.

  • Assemble PPE : Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[6]

  • Clean Up : Carefully collect the absorbent material and contaminated items. Take precautionary measures against static discharges if the material is combustible.[6]

  • Package Waste : Place all cleanup materials into a suitable, sealable container for disposal.

  • Label as Hazardous Waste : Label the container as "Hazardous Waste" and list all contents, including the spilled chemical and the absorbent material.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's EHS office.[11]

Final Disposal: Professional Collection

Under no circumstances should this compound be disposed of via sanitary sewer or in common trash.[11][13]

  • Request Pickup : Once a waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months), request a pickup from your institution's EHS department.[9][12]

  • Professional Handling : The EHS department will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor for final, environmentally sound disposal.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of 4-Cyclopropyl-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Analog-Based Approach

Due to the absence of specific toxicological data for 4-Cyclopropyl-4-methylpyrrolidin-2-one, a precautionary approach is warranted. Based on the known hazards of analogous pyrrolidinone compounds, we must assume this substance may possess similar risk profiles.

Potential Hazards Include:

  • Skin and Eye Irritation: Pyrrolidinone derivatives are known to cause skin and eye irritation.[2][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[2][5][6]

  • Reproductive Toxicity: Certain pyrrolidinones, like NMP, are classified as reproductive hazards, potentially damaging fertility or the unborn child.[5]

  • Combustibility: While not highly flammable, related compounds are combustible liquids and can form explosive mixtures with air upon intense heating.[2]

  • Hygroscopicity: The compound may absorb moisture from the air.[2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment should always be conducted to determine the appropriate level of protection.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are mandatory to prevent splashes. A face shield offers additional protection, especially when handling larger quantities or during procedures with a high splash potential.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for enhanced protection. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesA flame-resistant lab coat is advisable. Ensure there is no exposed skin between gloves and sleeves. For larger scale operations, chemical-resistant aprons or coveralls should be considered.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodIf there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Protocols: Ensuring a Safe Workflow

Adherence to standardized operating procedures is critical for minimizing exposure and preventing accidents.

Handling and Storage

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the compound, use techniques that minimize the generation of aerosols or dust.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5][7]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

Emergency Response

Prompt and correct action during an emergency is crucial.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow

The following diagram illustrates the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (respirator, gloves, etc.) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Spill Response Workflow for this compound.

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

Disposal Guidelines:

  • Collect all waste material in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

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4-Cyclopropyl-4-methylpyrrolidin-2-one

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